PC Azido-PEG3-NHS carbonate ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H36N6O13 |
|---|---|
Molecular Weight |
640.6 g/mol |
IUPAC Name |
1-[4-[4-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-4-oxobutoxy]-5-methoxy-2-nitrophenyl]ethyl (2,5-dioxopyrrolidin-1-yl) carbonate |
InChI |
InChI=1S/C26H36N6O13/c1-18(44-26(36)45-31-24(34)5-6-25(31)35)19-16-21(39-2)22(17-20(19)32(37)38)43-9-3-4-23(33)28-7-10-40-12-14-42-15-13-41-11-8-29-30-27/h16-18H,3-15H2,1-2H3,(H,28,33) |
InChI Key |
WXTJIVONHOCWFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-])OC)OC(=O)ON2C(=O)CCC2=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to PC Azido-PEG3-NHS Carbonate Ester
For Researchers, Scientists, and Drug Development Professionals
Core Concepts: Unveiling the Multifunctionality of PC Azido-PEG3-NHS Carbonate Ester
This compound is a versatile heterobifunctional chemical linker meticulously designed for advanced applications in bioconjugation, drug delivery, and materials science.[1][2] Its architecture integrates three key functional components: a photocleavable (PC) linker, an azide (B81097) (N₃) group, and an N-hydroxysuccinimide (NHS) carbonate ester, all connected via a short polyethylene (B3416737) glycol (PEG) spacer.[1][2] This unique combination of features allows for the precise, controlled, and stimulus-responsive conjugation and release of a wide array of molecules.
The NHS carbonate ester provides a reactive handle for the covalent attachment to primary amines (-NH₂) found in proteins, peptides, and other biomolecules, forming a stable carbamate (B1207046) linkage. The azide group is a bio-orthogonal moiety that readily participates in highly specific "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the attachment of alkyne-modified molecules.[3][4] The photocleavable linker , based on an o-nitrobenzyl chemistry, allows for the precise cleavage of the conjugated molecule upon exposure to UV light, offering spatiotemporal control over its release.[5][6] The PEG3 spacer enhances the solubility and reduces steric hindrance of the molecule, improving its overall performance in aqueous environments.[4]
Physicochemical Properties and Specifications
Quantitative data for this compound is summarized in the table below. These specifications are critical for experimental design, including calculating molar equivalents for conjugation reactions and ensuring appropriate storage to maintain reagent integrity.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₃₆N₆O₁₃ | --INVALID-LINK-- |
| Molecular Weight | 640.6 g/mol | --INVALID-LINK-- |
| Purity | Typically ≥95% | --INVALID-LINK-- |
| Appearance | Colorless to light yellow oil | --INVALID-LINK-- |
| Storage Conditions | -20°C, desiccated | --INVALID-LINK-- |
| Solubility | Soluble in DMSO, DMF | --INVALID-LINK-- |
| Photocleavage Wavelength | ~365 nm (Near-UV) | --INVALID-LINK-- |
| Cleavage Efficiency | >90% in 5-25 minutes | --INVALID-LINK-- |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a general framework for the use of this compound. Optimization may be required for specific applications.
Protocol for Amine Conjugation via NHS Carbonate Ester
This protocol describes the conjugation of this compound to a protein containing primary amines.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of the linker in anhydrous DMSO or DMF immediately before use. Do not store the stock solution.
-
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer at a concentration of 1-5 mg/mL. Buffers containing primary amines (e.g., Tris) will compete with the reaction and should be avoided.[7]
-
-
Conjugation Reaction:
-
Quenching the Reaction:
-
Purification:
-
Remove excess, unreacted linker and quenching buffer by passing the reaction mixture through a desalting column equilibrated with the desired buffer (e.g., PBS).
-
Protocol for Azide-Alkyne Click Chemistry (CuAAC)
This protocol outlines the copper-catalyzed cycloaddition of the azide-modified biomolecule with an alkyne-containing molecule.
Materials:
-
Azide-modified biomolecule (from Protocol 3.1)
-
Alkyne-containing molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Reaction buffer (e.g., PBS)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of CuSO₄ (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water, prepared fresh), and THPTA (e.g., 50 mM in water).[8]
-
-
Reaction Setup:
-
In a reaction tube, combine the azide-modified biomolecule and the alkyne-containing molecule in the desired molar ratio in the reaction buffer.
-
Prepare a premix of CuSO₄ and THPTA in a 1:5 molar ratio and add it to the reaction mixture. The final copper concentration is typically in the range of 50 µM to 1 mM.[8]
-
-
Initiation of Click Reaction:
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM to reduce Cu(II) to the catalytic Cu(I).[8]
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical method (e.g., SDS-PAGE, HPLC).
-
-
Purification:
-
Purify the resulting conjugate using a suitable method, such as size-exclusion chromatography or dialysis, to remove the copper catalyst and excess reagents.
-
Protocol for Photocleavage
This protocol describes the light-induced cleavage of the photocleavable linker to release the conjugated molecule.
Materials:
-
Photoconjugate in a suitable buffer
-
UV lamp (e.g., 365 nm)
Procedure:
-
Sample Preparation:
-
Place the solution containing the photoconjugate in a UV-transparent vessel (e.g., quartz cuvette).
-
-
UV Irradiation:
-
Expose the sample to UV light (e.g., 365 nm). The irradiation time will depend on the concentration of the conjugate, the intensity of the light source, and the desired cleavage efficiency. A typical irradiation time is 5-25 minutes.[9]
-
-
Analysis:
-
Analyze the sample using an appropriate technique (e.g., HPLC, mass spectrometry, functional assay) to confirm the cleavage and release of the desired molecule.
-
Visualizing the Workflow and Mechanisms
The following diagrams, generated using the DOT language, illustrate the key processes involving this compound.
Caption: Bioconjugation workflow using the linker.
Caption: Simplified photocleavage mechanism.
Caption: Functional components of the linker.
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in a variety of advanced applications:
-
Controlled Release of Therapeutics: The photocleavable linker enables the development of drug delivery systems where the release of a therapeutic agent can be precisely controlled in time and location by the application of light. This is particularly useful for targeted cancer therapies and regenerative medicine.[10]
-
Bio-orthogonal Hydrogel Formation: As demonstrated by Kang et al. (2024), this linker can be used to conjugate growth factors to hydrogel precursors.[10] The subsequent click chemistry reaction forms a bio-orthogonally crosslinked hydrogel, and the encapsulated growth factor can be released upon UV irradiation to promote tissue regeneration.[10]
-
PROTACs and Targeted Protein Degradation: In the field of PROteolysis TArgeting Chimeras (PROTACs), this linker can be used to synthesize light-controlled PROTACs, allowing for the targeted degradation of proteins with high spatiotemporal resolution.
-
"Caged" Biomolecules: The photocleavable group can be used to "cage" a biomolecule, rendering it inactive until it is released by light. This is a powerful technique for studying cellular signaling pathways and other biological processes with high precision.
-
Surface Modification and Patterning: The linker can be used to immobilize biomolecules onto surfaces in a controlled manner. Subsequent photocleavage can then be used to create patterned surfaces for applications in biosensors and cell culture.
Conclusion
This compound is a sophisticated and highly versatile chemical tool that offers researchers and drug development professionals a powerful means to conjugate and release molecules with a high degree of control. Its trifunctional nature, combining amine reactivity, bio-orthogonal click chemistry, and photocleavability, opens up a wide range of possibilities for the development of novel therapeutics, advanced biomaterials, and innovative research tools. A thorough understanding of its properties and the experimental protocols for its use is essential for harnessing its full potential in advancing scientific discovery and therapeutic innovation.
References
- 1. This compound, 1802907-96-5 | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 4. static.igem.wiki [static.igem.wiki]
- 5. researchgate.net [researchgate.net]
- 6. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 7. lumiprobe.com [lumiprobe.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. PC Azido-PEG23-NHS carbonate ester | BroadPharm [broadpharm.com]
- 10. Photoactivated growth factor release from bio-orthogonally crosslinked hydrogels for the regeneration of corneal defects - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PC Azido-PEG3-NHS Carbonate Ester: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of PC Azido-PEG3-NHS carbonate ester, a versatile heterobifunctional, photocleavable linker. It details its chemical structure, physicochemical properties, and its applications in bioconjugation, drug delivery, and proteomics. This document is intended to serve as a technical resource, offering detailed experimental protocols and workflow visualizations to facilitate its use in research and development.
Core Concepts: Structure and Functionality
This compound is a chemical tool designed for the precise linkage and subsequent release of molecules from a substrate or another molecule upon exposure to UV light.[1][2][3] Its structure incorporates three key functional components:
-
N-Hydroxysuccinimide (NHS) Carbonate Ester: This amine-reactive group facilitates the covalent attachment of the linker to primary amines (-NH2) on biomolecules such as proteins, peptides, and amine-modified oligonucleotides, forming a stable carbamate (B1207046) bond.[2][3]
-
Photocleavable (PC) o-Nitrobenzyl Linker: This moiety serves as the light-sensitive switch. Upon irradiation with near-UV light (typically around 365 nm), the linker undergoes irreversible cleavage, releasing the conjugated molecule.[4][5]
-
Azide (B81097) (N3) Group: This functional group enables "click chemistry," specifically the highly efficient and bio-orthogonal copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing alkyne, DBCO, or BCN moieties.[6][7]
-
Polyethylene Glycol (PEG3) Spacer: The triethylene glycol spacer enhances the solubility of the linker and the resulting conjugate in aqueous buffers, reduces steric hindrance, and can improve the pharmacokinetic properties of the final bioconjugate.[6]
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is crucial for its effective use in experimental design.
| Property | Value | Reference(s) |
| Chemical Name | Carbonic acid, 1-[4-[(16-azido-4-oxo-8,11,14-trioxa-5-azahexadec-1-yl)oxy]-5-methoxy-2-nitrophenyl]ethyl 2,5-dioxo-1-pyrrolidinyl ester | [8] |
| Molecular Formula | C26H36N6O13 | [8] |
| Molecular Weight | 640.60 g/mol | [8] |
| CAS Number | 1802907-96-5 | [8] |
| Appearance | Colorless to light yellow oil | [8] |
| Purity | Typically >95% (as determined by HPLC) | [8] |
| Solubility | Soluble in DMSO and DMF | [9] |
| Storage Conditions | Store at -20°C, protected from light and moisture.[2][7] | |
| Stability in Solution | The NHS ester is susceptible to hydrolysis, especially at higher pH and temperatures. It is recommended to prepare solutions immediately before use. The half-life of a typical NHS ester can be as short as 10 minutes at pH 8.6 and 4°C.[10] |
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound in bioconjugation and subsequent photocleavage.
General Protocol for Antibody Conjugation
This protocol outlines the steps for conjugating this compound to a primary amine-containing biomolecule, such as an antibody.
Materials:
-
This compound
-
Antibody or other amine-containing biomolecule
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 7.2-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amine buffers (e.g., Tris, glycine) or stabilizers with primary amines (e.g., bovine serum albumin), they must be removed.
-
Perform buffer exchange into the Reaction Buffer using a desalting column or dialysis.
-
Adjust the antibody concentration to 1-10 mg/mL in the Reaction Buffer.
-
-
Reagent Preparation:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution of the linker in anhydrous DMSO or DMF. For example, dissolve 6.4 mg of the linker in 1 mL of anhydrous DMSO. Do not store the stock solution.[9]
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution. The optimal molar ratio may need to be determined empirically.
-
Gently mix the reaction solution.
-
Incubate for 30-60 minutes at room temperature or for 2 hours on ice. Longer incubation at 4°C can help minimize hydrolysis of the NHS ester.[9]
-
-
Quenching the Reaction:
-
To stop the conjugation reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to ensure all unreacted linker is quenched.
-
-
Purification of the Conjugate:
-
Remove the excess, unreacted linker and quenching buffer components by size exclusion chromatography (e.g., using a desalting column) or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).
-
General Protocol for Photocleavage
This protocol describes the light-induced cleavage of the photocleavable linker to release the conjugated molecule.
Materials:
-
Bioconjugate containing the this compound linker
-
Appropriate buffer for the released molecule
-
Near-UV lamp (e.g., 365 nm) with a known power output
Procedure:
-
Sample Preparation:
-
Dissolve or dilute the bioconjugate in a suitable buffer. The choice of buffer will depend on the downstream application of the released molecule.
-
-
UV Irradiation:
-
Expose the sample to a near-UV light source. A wavelength of 365 nm is commonly used for o-nitrobenzyl-based linkers.[4][5]
-
The irradiation time and light intensity will need to be optimized for the specific application. As a starting point, irradiation with a 365 nm lamp at an intensity of 2-5 mW/cm² for 5-25 minutes can achieve over 90% cleavage for similar linkers.[11][12]
-
The progress of the cleavage can be monitored by analytical techniques such as HPLC or mass spectrometry.
-
-
Analysis of Released Molecule:
-
After irradiation, the released molecule can be collected and used for downstream applications or analyzed to confirm cleavage efficiency.
-
Visualizing Workflows and Pathways
Graphviz diagrams are provided to illustrate the chemical structure, experimental workflows, and a relevant biological pathway where this linker can be applied.
Caption: Chemical Structure of this compound.
Caption: General experimental workflow for bioconjugation and photocleavage.
Caption: Application in controlled growth factor release for tissue engineering.
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in various scientific disciplines.
-
Drug Delivery: The photocleavable nature of the linker allows for the spatially and temporally controlled release of therapeutic agents at a target site, potentially reducing off-target effects. For instance, a drug can be conjugated to a targeting moiety (e.g., an antibody) and released upon light exposure at the disease location. A notable application is in hydrogel-based drug delivery systems, where growth factors like EGF can be tethered and released in a controlled manner to promote tissue regeneration, as demonstrated in corneal wound healing models.[4][5]
-
Proteomics and Chemical Biology: In chemical proteomics, this linker can be used to create probes for identifying protein-protein interactions or the targets of small molecules.[1][13] A bait molecule can be attached to the linker, allowed to interact with its binding partners in a complex biological sample, and then the entire complex can be captured. Subsequent photocleavage allows for the gentle elution of the captured proteins for identification by mass spectrometry.
-
Bioconjugation and Surface Modification: The dual reactivity of the linker enables the straightforward conjugation of two different molecules. For example, a protein can be modified with the NHS ester end, and then a fluorescent dye, a small molecule, or another biomolecule can be attached via the azide group using click chemistry. This is also applicable for immobilizing biomolecules onto surfaces in a reversible manner.
Conclusion
This compound is a powerful and versatile chemical linker that offers researchers precise control over molecular conjugation and release. Its combination of amine reactivity, photocleavability, and capacity for click chemistry, along with the benefits of a PEG spacer, makes it an invaluable tool for a wide range of applications in drug development, proteomics, and fundamental biological research. Careful consideration of its properties and adherence to optimized protocols will enable its successful implementation in diverse experimental settings.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, 1802907-96-5 | BroadPharm [broadpharm.com]
- 4. Photoactivated growth factor release from bio-orthogonally crosslinked hydrogels for the regeneration of corneal defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photoactivated growth factor release from bio-orthogonally crosslinked hydrogels for the regeneration of corneal defects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azide PEG NHS, N3-PEG-NHS - Biopharma PEG [biochempeg.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. benchchem.com [benchchem.com]
- 11. PC Azido-PEG23-NHS carbonate ester | BroadPharm [broadpharm.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. researchgate.net [researchgate.net]
A Technical Guide to Photocleavable Linkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photocleavable (PC) linkers are a class of molecular tools that enable the precise spatial and temporal control over the release of conjugated molecules upon exposure to light. This unique feature makes them invaluable in a wide range of biomedical and biotechnological applications, including targeted drug delivery, proteomics, and the controlled activation of biomolecules. This guide provides a comprehensive overview of the core principles of photocleavable linkers, their chemical diversity, quantitative performance metrics, and detailed experimental protocols for their application in bioconjugation.
The most prominent classes of photocleavable linkers are based on the ortho-nitrobenzyl (ONB) and coumarin (B35378) scaffolds.[1][2][3] Upon absorption of light of a specific wavelength, these linkers undergo an irreversible intramolecular rearrangement, leading to the cleavage of a covalent bond and the release of the tethered molecule.[3] The choice of a particular photocleavable linker is dictated by the specific requirements of the application, including the desired cleavage wavelength, quantum yield, and the chemical nature of the molecule to be conjugated.
Core Concepts and Mechanisms
The utility of photocleavable linkers stems from their ability to remain stable in the absence of a specific light stimulus. The cleavage process is initiated by the absorption of a photon, which excites the photolabile moiety to a higher energy state. This is followed by a rapid intramolecular reaction that results in the scission of the linker.
ortho-Nitrobenzyl (ONB) Linkers
The ortho-nitrobenzyl group is the most widely used photocleavable moiety.[1][4] The mechanism of cleavage involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to release the caged molecule and a 2-nitrosobenzaldehyde byproduct.[3]
Coumarin-Based Linkers
Coumarin-based linkers offer the advantage of excitation at longer wavelengths, which can be less damaging to biological samples.[2][3] The photocleavage mechanism of coumarin esters involves the formation of a contact ion pair upon photoexcitation, which then undergoes solvolysis to release the caged molecule.[5]
Quantitative Data Presentation
The efficiency of a photocleavable linker is characterized by its quantum yield (Φ), which is the number of molecules cleaved per photon absorbed, and the wavelength of light required for cleavage.[1] The following tables summarize these key performance indicators for a selection of commonly used photocleavable linkers.
| Table 1: ortho-Nitrobenzyl (ONB) Linker Derivatives | |||
| Specific Linker Derivative | Wavelength (nm) | Quantum Yield (Φ) | Notes |
| Standard o-Nitrobenzyl | ~340-365 | 0.49–0.63 | Cleavage of 1-(2-nitrophenyl)ethyl phosphate (B84403) esters.[1][6] |
| Veratryl-based (di-alkoxy ONB) | 365 | - | Dramatically increased rate of cleavage compared to standard ONB. |
| α-methyl-ONB | 365 | - | 5-fold increased rate of cleavage compared to the veratryl-based linker without the methyl group. |
| Table 2: Coumarin and Other Photolabile Protecting Groups | ||||
| Photolabile Protecting Group (PPG) | Typical One-Photon Absorption Maximum (λmax, nm) | Typical Photolysis Wavelength (nm) | Quantum Yield (Φ) | Key Features & Drawbacks |
| Coumarin-4-ylmethyl (CM) | 320-400 | 350-450 | 0.01-0.2 | Features: Longer wavelength absorption, often fluorescent byproducts for tracking. Drawbacks: Can be sensitive to hydrolysis, complex photochemistry.[4] |
| 7-Nitroindoline (NI) | 300-380 | 350-405 | 0.02-0.2 | Features: Faster release kinetics than some oNB derivatives, improved two-photon sensitivity. Drawbacks: Can have lower stability.[4] |
| Quinoline-based | 310-370 | 365-420 | 0.1-0.4 | Features: High quantum yields, good two-photon sensitivity. Drawbacks: Synthesis can be more complex.[4] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving photocleavable linkers, from bioconjugation to photocleavage and analysis.
Protocol 1: Bioconjugation of a Photocleavable Linker to a Protein via NHS Ester Chemistry
This protocol describes the conjugation of an amine-reactive photocleavable linker (containing an N-hydroxysuccinimide, NHS, ester) to a protein.
Materials:
-
Protein of interest with accessible primary amines (e.g., lysine (B10760008) residues)
-
Photocleavable linker with an NHS ester functional group
-
Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate or sodium borate, pH 8.3-8.5)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography column like Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the amine-free reaction buffer at a concentration of 2-10 mg/mL.
-
Prepare the PC Linker-NHS Ester Stock Solution: Immediately before use, dissolve the photocleavable linker-NHS ester in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.
-
Conjugation Reaction:
-
Add the PC linker-NHS ester stock solution to the protein solution. The molar ratio of linker to protein will need to be optimized for each specific protein but a starting point of 10:1 to 20:1 is recommended.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring or rotation. Protect the reaction from light if the linker is sensitive to ambient light.
-
-
Quench the Reaction (Optional): Add the quenching solution to the reaction mixture to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purify the Conjugate: Remove excess, unreacted linker and byproducts by size-exclusion chromatography. Elute with an appropriate buffer (e.g., PBS). The first fraction to elute will contain the labeled protein.
-
Characterize the Conjugate: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength of the photocleavable linker.
Protocol 2: Photocleavage of a Bioconjugate and Monitoring by HPLC
This protocol details the procedure for light-induced cleavage of a bioconjugate and subsequent analysis of the reaction kinetics using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Purified bioconjugate from Protocol 1
-
Photocleavage buffer (e.g., PBS, pH 7.4)
-
UV light source with a specific wavelength output (e.g., 365 nm for ONB linkers)
-
HPLC system with a suitable column (e.g., C18 reverse-phase) and detector (e.g., UV-Vis or fluorescence)
-
Mobile phases for HPLC (e.g., water and acetonitrile (B52724) with 0.1% TFA)
-
Reaction vials (amber or covered in foil to protect from ambient light)
Procedure:
-
Prepare the Sample: Dissolve the bioconjugate in the photocleavage buffer to a known concentration in a reaction vial.
-
Initial HPLC Analysis (t=0): Inject an aliquot of the sample onto the HPLC system before irradiation to obtain a chromatogram of the intact conjugate.
-
Photocleavage Reaction:
-
Place the reaction vial under the UV light source.
-
Irradiate the sample for a defined period.
-
At specific time points (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture for HPLC analysis.
-
-
HPLC Analysis of Photocleavage:
-
Inject each time-point aliquot onto the HPLC system.
-
Monitor the chromatogram for the decrease in the peak corresponding to the intact bioconjugate and the appearance of new peaks corresponding to the cleaved payload and/or the modified biomolecule.
-
-
Data Analysis:
-
Integrate the peak areas of the intact conjugate and the cleavage products at each time point.
-
Plot the concentration of the intact conjugate as a function of irradiation time to determine the photocleavage kinetics.
-
Conclusion
Photocleavable linkers provide an exceptional level of control for the release of biomolecules and therapeutics, making them powerful tools in drug development and scientific research. The selection of the appropriate linker and the optimization of conjugation and cleavage conditions are critical for the successful implementation of this technology. This guide has provided a foundational understanding of the principles, quantitative aspects, and experimental methodologies associated with photocleavable linkers in bioconjugation. By following the detailed protocols and considering the comparative data presented, researchers can effectively harness the potential of light-activated molecular release in their work.
References
- 1. benchchem.com [benchchem.com]
- 2. Approaches for the synthesis of o-nitrobenzyl and coumarin linkers for use in photocleavable biomaterials and bioconjugates and their biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to PC Azido-PEG3-NHS Carbonate Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of PC Azido-PEG3-NHS carbonate ester, a heterobifunctional, photocleavable linker with broad applications in bioconjugation, drug delivery, and biomaterials science. We will delve into its chemical properties, functional roles, and provide detailed experimental protocols for its use.
Introduction to this compound
This compound is a sophisticated chemical tool designed for the precise and controllable conjugation of molecules. Its unique structure incorporates three key functional components:
-
N-Hydroxysuccinimide (NHS) Carbonate Ester: An amine-reactive group for covalent attachment to primary amines (-NH2) on proteins, peptides, and other biomolecules.
-
Azide Group (N3): A bioorthogonal handle for "click chemistry" reactions, enabling highly efficient and specific ligation to alkyne-modified molecules.
-
Photocleavable (PC) Linker: A light-sensitive moiety that allows for the controlled release of conjugated molecules upon exposure to near-UV light.
-
Polyethylene Glycol (PEG3) Spacer: A short, hydrophilic spacer that enhances solubility and reduces steric hindrance during conjugation.
-
Phosphocholine (PC) Headgroup: While not explicitly part of the "PC" photocleavable linker nomenclature, the presence of a phosphocholine-like structure in some variants of this linker enhances biocompatibility and can facilitate interaction with cell membranes, making it particularly suitable for applications in drug delivery and tissue engineering.
This combination of features makes this compound a versatile reagent for creating complex bioconjugates with spatiotemporal control over their integrity.
Chemical Properties and Data Presentation
A summary of the key chemical and physical properties of a typical this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C26H36N6O13 | [1][2] |
| Molecular Weight | 640.60 g/mol | [1][2] |
| Appearance | Colorless to light yellow oil | [1] |
| Purity | >95% (typically determined by HPLC) | [2] |
| Storage Conditions | -20°C in pure form; -80°C in solvent for up to 6 months | [1] |
Photocleavage Efficiency
The photocleavable linker is a key feature of this reagent. The cleavage efficiency is dependent on the wavelength, intensity, and duration of light exposure.
| Parameter | Value | Reference |
| Excitation Wavelength | Near-UV light (e.g., 365 nm) | [3][4] |
| Light Intensity | 1-5 mW/cm² | [4] |
| Cleavage Time | 5-25 minutes | [3][4] |
| Cleavage Efficiency | >90% | [3][4] |
NHS Ester Reaction Efficiency
The efficiency of the NHS ester reaction with primary amines is influenced by several factors, including pH, concentration, and the presence of competing nucleophiles.
| Parameter | Condition | Effect on Efficiency | Reference |
| pH | 7.2 - 8.5 | Optimal for reaction with primary amines | [] |
| Buffers | Phosphate, Carbonate-Bicarbonate, HEPES, Borate | Compatible with NHS ester chemistry | [] |
| Competing Nucleophiles | Buffers containing primary amines (e.g., Tris) | Should be avoided as they compete for reaction | [6] |
| Hydrolysis | Increases with higher pH | A competing reaction that reduces conjugation efficiency | [] |
Experimental Protocols
This section provides detailed methodologies for the use of this compound in a bioconjugation application, based on the work of Kang, N. W., et al. (2024) in the development of photoactivated growth factor-releasing hydrogels.[7][8][9]
General Protocol for Amine Modification of a Protein
This protocol describes the conjugation of this compound to a protein containing primary amines.
Materials:
-
Protein solution (e.g., 1-10 mg/mL in a suitable buffer)
-
This compound
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer at the desired concentration. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Reagent Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
The final concentration of the organic solvent (DMF or DMSO) should not exceed 10% of the total reaction volume to avoid protein denaturation.
-
Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.
-
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the excess, unreacted linker and byproducts by size-exclusion chromatography using a desalting column or by dialysis against an appropriate buffer.
-
Characterization: Confirm the successful conjugation and determine the degree of labeling using methods such as UV-Vis spectroscopy, MALDI-TOF mass spectrometry, or HPLC.
Click Chemistry Reaction with an Alkyne-Modified Molecule
This protocol describes the subsequent reaction of the azide-modified protein with an alkyne-functionalized molecule.
Materials:
-
Azide-modified protein from the previous protocol
-
Alkyne-modified molecule (e.g., DBCO-functionalized molecule for copper-free click chemistry)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation: Dissolve the alkyne-modified molecule in a compatible solvent (e.g., DMSO).
-
Click Reaction:
-
Add a 1.5- to 3-fold molar excess of the alkyne-modified molecule to the solution of the azide-modified protein.
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification: Purify the resulting bioconjugate using size-exclusion chromatography or another appropriate purification method to remove unreacted starting materials.
-
Characterization: Confirm the final bioconjugate using techniques such as SDS-PAGE, mass spectrometry, and functional assays.
Mandatory Visualizations
Chemical Structure and Reaction Scheme
Caption: Bioconjugation workflow using this compound.
Phosphatidylcholine Biosynthesis Signaling Pathway (Kennedy Pathway)
Caption: The Kennedy pathway for phosphatidylcholine biosynthesis.
Phosphatidylcholine Signaling and Catabolism
Caption: Major signaling pathways involving phosphatidylcholine catabolism.
References
- 1. graphviz.org [graphviz.org]
- 2. youtube.com [youtube.com]
- 3. Approaches for the synthesis of o-nitrobenzyl and coumarin linkers for use in photocleavable biomaterials and bioconjugates and their biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, 1802907-96-5 | BroadPharm [broadpharm.com]
- 6. Azido-PEG3-NHS ester, 1245718-89-1 | BroadPharm [broadpharm.com]
- 7. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
PC Azido-PEG3-NHS carbonate ester solubility in DMSO and water
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility, handling, and application of PC Azido-PEG3-NHS carbonate ester, a photocleavable and bifunctional linker commonly used in bioconjugation and drug delivery research.
Core Properties and Solubility
This compound is a versatile molecule featuring a primary amine-reactive N-hydroxysuccinimide (NHS) ester, a terminal azide (B81097) group for "click" chemistry, and a photocleavable (PC) linker. The polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity and solubility of the molecule and its conjugates[1].
Solubility Data
The solubility of this compound is a critical factor in its application. While highly soluble in dimethyl sulfoxide (B87167) (DMSO), its solubility in aqueous solutions is limited by the hydrolysis of the NHS ester group.
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO | ≥ 116.67 mg/mL | 182.13 mM | Hygroscopic DMSO can negatively impact solubility; it is recommended to use newly opened solvent.[2] |
| Water | Not quantitatively available | Not applicable | NHS esters are generally poorly soluble in aqueous buffers and are susceptible to rapid hydrolysis, which is competitive with the amine reaction.[3][4] For reactions in aqueous media, the compound should first be dissolved in a minimal amount of an anhydrous organic solvent like DMSO and then added to the aqueous buffer.[4][5] |
Experimental Protocols
General Protocol for Protein Labeling with this compound
This protocol outlines a general procedure for conjugating this compound to a protein via its primary amine groups (e.g., lysine (B10760008) residues).
Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.0)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5, or 1 M glycine)
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer. Buffers containing primary amines, such as Tris or glycine, will compete with the labeling reaction and should be avoided[4][5].
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO. For example, dissolve approximately 5 mg of the reagent in 1 mL of DMSO[4][5][6]. Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive and will hydrolyze[4][5].
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound solution to the protein solution. The final volume of DMSO should not exceed 10% of the total reaction volume to avoid protein denaturation[4][6].
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. The optimal time may vary depending on the protein and desired degree of labeling.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. This will consume any unreacted NHS ester.
-
Purification: Remove excess, unreacted reagent and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
Storage: Store the purified, labeled protein under conditions optimal for the native protein.
Protocol for Determining Solubility in DMSO
This protocol provides a method for determining the solubility of this compound in DMSO.
Materials:
-
This compound
-
Anhydrous DMSO
-
Vortex mixer
-
Analytical balance
-
Microcentrifuge
Procedure:
-
Weigh out a specific amount of this compound (e.g., 10 mg) and place it in a microcentrifuge tube.
-
Add a small, measured volume of anhydrous DMSO (e.g., 50 µL) to the tube.
-
Vortex the mixture thoroughly for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If the solid has completely dissolved, continue to add small, measured volumes of DMSO, vortexing after each addition, until a saturated solution is formed (i.e., solid material is observed that does not dissolve upon further vortexing).
-
If the initial amount of solid does not completely dissolve, add more DMSO in small increments, vortexing thoroughly after each addition, until complete dissolution is achieved.
-
The solubility can be calculated based on the total amount of solute and the final volume of the solvent.
Visualizations
Experimental Workflow for Protein Labeling
References
Mastering Stability: A Technical Guide to PC Azido-PEG3-NHS Carbonate Ester
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for PC Azido-PEG3-NHS carbonate ester. Understanding these parameters is critical for ensuring the reagent's integrity and performance in bioconjugation, drug delivery, and diagnostic development. This guide consolidates key data, outlines experimental protocols for stability assessment, and provides visual representations of degradation pathways and experimental workflows.
Core Concepts: Chemical Stability and Storage
This compound is a trifunctional molecule featuring a photocleavable (PC) linker, an azide (B81097) group for "click" chemistry, a polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester for amine conjugation. While the azide group is notably stable under a wide range of conditions[1][2], the NHS ester is the primary determinant of the compound's overall stability, being highly susceptible to hydrolysis.
Storage Recommendations
Proper storage is paramount to prevent premature degradation of the NHS ester. The consensus from manufacturers and scientific literature is to store this compound under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C[3][4][5][6] | Minimizes the rate of hydrolysis and other potential degradation reactions. |
| Atmosphere | Dry, inert atmosphere (e.g., under nitrogen or argon) | NHS esters are moisture-sensitive[7][8]; an inert atmosphere displaces moisture and oxygen. |
| Handling | Store with a desiccant.[7][8] Equilibrate vial to room temperature before opening.[7][8][9][10] | Prevents condensation of atmospheric moisture onto the cold reagent upon opening. |
Stability Profile: The Critical Role of the NHS Ester
The stability of the NHS ester is intrinsically linked to its susceptibility to hydrolysis, a reaction that cleaves the ester bond and renders the molecule incapable of reacting with primary amines. This process is significantly influenced by pH and the presence of aqueous media.
Hydrolysis of the NHS Ester:
The primary degradation pathway for this compound is the hydrolysis of the NHS ester group. This reaction is base-catalyzed and its rate increases significantly with rising pH.
References
- 1. Azide | BroadPharm [broadpharm.com]
- 2. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 3. This compound, 1802907-96-5 | BroadPharm [broadpharm.com]
- 4. chemscene.com [chemscene.com]
- 5. PC Azido-PEG11-NHS carbonate ester CAS:2353409-91-1 [qiyuebio.com]
- 6. PEG10-Tos - Creative Biolabs [creative-biolabs.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
PC Azido-PEG3-NHS carbonate ester safety data sheet
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of PC Azido-PEG3-NHS carbonate ester, a photocleavable linker used in bioconjugation, drug delivery, and proteomics. It covers key safety information, physicochemical properties, experimental protocols, and the fundamental mechanism of action.
Safety and Handling
The following information is derived from the Safety Data Sheet (SDS) for this compound. It is imperative to handle this compound in a well-ventilated area and with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
Hazard Identification
A comprehensive hazard identification is not fully available. However, based on similar chemical structures, caution should be exercised.
First-Aid Measures
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.
-
In case of skin contact: Immediately wash with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
Handling and Storage
-
Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist.
-
Storage: Store in a cool, dry place. Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature is -20°C for long-term stability.[1]
Physicochemical Properties
The quantitative data for this compound is summarized below.
| Property | Value | Reference |
| CAS Number | 1802907-96-5 | [1][2] |
| Molecular Formula | C26H36N6O13 | [1][3] |
| Molecular Weight | 640.60 g/mol | [3] |
| Purity | >95% (typically ~98.72% by HPLC) | [1][3] |
| Appearance | Colorless to light yellow oil | [3] |
| Storage (Pure Form) | -20°C for up to 3 years | [3] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [3] |
Experimental Protocols
This compound is a versatile tool for conjugating molecules to primary amines and subsequently releasing them upon light induction. The following is a general protocol for labeling a protein, adapted from common bioconjugation techniques.
Materials
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column
-
UV lamp (e.g., 365 nm)
Protocol for Protein Labeling
-
Prepare Protein Solution: Dissolve the protein of interest in an amine-free buffer at a suitable concentration (e.g., 1-5 mg/mL). Buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they will compete for reaction with the NHS ester.
-
Prepare Linker Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a stock concentration (e.g., 10 mg/mL). The NHS ester is susceptible to hydrolysis, so stock solutions should not be stored.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the linker solution to the protein solution. The reaction can be incubated for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Remove excess, unreacted linker using a desalting column or dialysis against an appropriate buffer.
-
Photocleavage: To release the conjugated molecule, expose the sample to UV light (e.g., 365 nm) for 5-30 minutes. The optimal exposure time should be determined empirically.
Mechanism and Applications
This compound is a bifunctional linker. The NHS ester reacts with primary amines on biomolecules, while the azide (B81097) group can be used for "click chemistry" reactions. The key feature is the photocleavable nitrobenzyl group that allows for spatiotemporal control of molecule release.
General Workflow for Amine Labeling and Photocleavage
References
PC Azido-PEG3-NHS carbonate ester molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
PC Azido-PEG3-NHS carbonate ester is a heterobifunctional, photocleavable crosslinker designed for advanced bioconjugation and drug delivery applications. This technical guide provides an in-depth overview of its chemical properties, a detailed experimental protocol for its use in protein labeling, and a discussion of its applications in modern research. The unique combination of a photo-cleavable (PC) linker, an azide (B81097) group for "click" chemistry, a polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester for amine conjugation makes it a versatile tool for creating precisely controlled bioconjugates.
Core Chemical Properties
The key quantitative data for this compound are summarized in the table below.
| Property | Value |
| Molecular Weight | 640.6 g/mol [1] |
| Chemical Formula | C₂₆H₃₆N₆O₁₃[1] |
| CAS Number | 1802907-96-5[1] |
| Purity | Typically >95% |
| Appearance | Colorless to light yellow oil |
| Solubility | Soluble in DMSO, DMF, Chloroform |
| Storage | Store at -20°C, desiccated |
Signaling Pathways and Experimental Workflows
The utility of this compound lies in its ability to link molecules of interest, which can then be cleaved upon exposure to UV light. A typical experimental workflow involves the initial conjugation of the NHS ester to a primary amine on a target protein, followed by the attachment of a second molecule via the azide group using click chemistry. The photocleavable linker allows for the subsequent release of the conjugated molecule under specific conditions.
Detailed Experimental Protocol: Protein Labeling
This protocol provides a general procedure for labeling a target protein with this compound. Optimization may be required for specific proteins and applications.
Materials:
-
This compound
-
Target protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Desalting column
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the target protein in the reaction buffer at a concentration of 1-5 mg/mL.
-
-
Prepare the this compound Solution:
-
Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a 10 mM stock solution.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Gently mix and incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C.
-
-
Purification:
-
Remove the excess, unreacted crosslinker by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
-
Characterization (Optional):
-
The degree of labeling can be determined using techniques such as MALDI-TOF mass spectrometry.
-
Photocleavage:
-
To cleave the linker and release the conjugated molecule, expose the sample to UV light at approximately 365 nm. The optimal exposure time will depend on the intensity of the UV source and the specific application.
Logical Relationships in Bioconjugation Strategy
The design of this compound incorporates several key functionalities that are logically interconnected to achieve its purpose as a versatile crosslinker.
Conclusion
This compound is a powerful and versatile tool for researchers in drug development and bioconjugation. Its unique combination of an amine-reactive group, a photocleavable linker, a PEG spacer, and an azide handle for click chemistry allows for the precise and controlled assembly and disassembly of complex biomolecular conjugates. This guide provides the foundational knowledge for the successful application of this advanced crosslinker in a variety of research settings.
References
An In-Depth Technical Guide to the Principle of Photocleavage for PC Linkers
For Researchers, Scientists, and Drug Development Professionals
Photocleavable (PC) linkers, often referred to as photocages or phototriggers, represent a cornerstone of modern chemical biology and therapeutic design. These unique molecular constructs incorporate a photosensitive moiety that can be precisely cleaved upon irradiation with light of a specific wavelength. This property allows for unparalleled spatiotemporal control over the release of active molecules, making PC linkers invaluable tools in fields ranging from drug delivery and proteomics to materials science and 3D cell culture.[1][2][3]
This guide provides a comprehensive overview of the core principles governing the photocleavage of common PC linkers, detailed experimental protocols, and a comparative analysis of their quantitative performance to aid in the selection and application of these powerful tools.
Core Principle of Photocleavage
The fundamental principle of a photocleavable linker is the conversion of light energy into chemical energy to induce the scission of a covalent bond.[4] A molecule conjugated to a PC linker, or "caged," remains biologically inactive and stable until it is exposed to a light source.[4][5] Upon absorbing a photon, the photosensitive group within the linker transitions to an excited state, initiating an intramolecular rearrangement that ultimately leads to the cleavage of the linker and the release of the active molecule in its native form.[6]
The ideal PC linker possesses several key characteristics:
-
High Stability: It should remain intact in the absence of the light trigger, even under physiological conditions.[4]
-
High Photolytic Efficiency: Cleavage should be rapid and have a high quantum yield (Φ), which is the ratio of cleaved molecules to absorbed photons.[7]
-
Wavelength Specificity: The cleavage should be triggered by a specific wavelength, preferably in the longer UV-A (320-400 nm) or visible light range (400-700 nm) to maximize tissue penetration and minimize cellular damage.[8][9]
-
Biocompatible Byproducts: The linker fragments remaining after cleavage should be non-toxic and biologically inert.[10]
Major Classes of Photocleavable Linkers
Several classes of photosensitive molecules have been developed as PC linkers, with o-nitrobenzyl and coumarin (B35378) derivatives being the most extensively studied and utilized.[1][11]
o-Nitrobenzyl (ONB) Linkers
The ortho-nitrobenzyl (ONB) group is the most widely used photocage due to its synthetic accessibility and efficient cleavage.[4][5] The photocleavage mechanism is initiated by UV irradiation (typically ~340-365 nm), which excites the nitro group.[4][12] This leads to an intramolecular hydrogen abstraction from the benzylic carbon, forming an aci-nitro intermediate.[6] This transient species then undergoes rearrangement and cyclization, ultimately cleaving the benzylic bond and releasing the caged molecule along with a 2-nitrosobenzaldehyde byproduct.[6][13]
Substitutions on the aromatic ring can be used to tune the linker's properties. For example, adding two methoxy (B1213986) groups to create the o-nitroveratryl (ONV) scaffold can red-shift the absorption wavelength, though often at the cost of a lower quantum yield.[10]
Coumarin-Based Linkers
Coumarin derivatives have emerged as a popular alternative to ONB linkers, primarily because their cleavage can be triggered by longer-wavelength light (400-475 nm), which is less damaging to biological systems.[4][8] The inclusion of electron-donating groups, such as diethylamino at the C7 position, enhances quantum yield and shifts the absorption maximum to the visible light spectrum.[4][8]
The photocleavage of coumarin-caged compounds typically proceeds through a heterolytic cleavage of the C-O bond at the 4-methyl position upon photoexcitation, releasing the payload.[4][11] This class of linkers has been successfully used in "pro-prodrug" strategies and for creating photocleavable hydrogels.[4][14]
BODIPY-Based Linkers
More recently, boron-dipyrromethene (BODIPY) dyes have been developed as photocages that are sensitive to visible green light (λ > 500 nm).[15][16][17] These linkers offer the advantage of operating in a spectral window where cellular autofluorescence is minimal and light penetration is deeper. The mechanism often involves photoinduced electron transfer, leading to the cleavage of a carbamate (B1207046) or other labile bond connecting the payload to the BODIPY core.[15][18] Their excellent photophysical properties also allow them to serve as fluorescent reporters.[16]
Quantitative Comparison of PC Linkers
The choice of a PC linker is dictated by the specific requirements of the application, including the desired cleavage wavelength and required efficiency. The following table summarizes key performance metrics for several common PC linkers.
| Linker Class | Specific Derivative | Cleavage Wavelength (nm) | Quantum Yield (Φ) | Notes |
| o-Nitrobenzyl (ONB) | Standard o-Nitrobenzyl | ~340-365 | 0.49–0.63[7] | The most common PC linker; cleavage generates a nitroso byproduct.[7][10] |
| Veratryl (di-alkoxy ONB) | 365 | Lower than ONB | Increased absorbance at longer wavelengths but generally lower quantum yield.[7][10] | |
| α-methyl-ONB | 365 | Higher than ONB | The α-methyl group can significantly increase the rate of cleavage.[7][10] | |
| NB-Carbamate | 365 | ~0.55 (in solution) | Exhibits fast photodegradation and high hydrolytic stability.[10] | |
| Coumarin | 7-(diethylamino)coumarin-4-yl)methyl | 400-450 | 0.25[8] | Cleavage with non-invasive blue light; good for cell-based applications.[8] |
| Bromocoumarin | >400 | High | Designed for high photosensitivity in peptidoconjugates.[19] | |
| BODIPY | meso-methyl BODIPY | >500 | ~0.001-0.003 | Cleavage with green light; useful for deep tissue applications.[15] |
| Cobalamin | Alkyl-Cobalamin | 365 | up to >0.40 | High quantum yields under aqueous conditions.[20] |
Note: Quantum yields can be highly dependent on the solvent, pH, and the specific nature of the conjugated payload.[7][10]
Applications in Research and Drug Development
The ability to control molecular release with light has led to the widespread adoption of PC linkers in various scientific domains.
Controlled Drug Release
In drug delivery, PC linkers enable the precise release of therapeutic agents at a target site, such as a tumor, thereby minimizing off-target toxicity.[4][5] In Antibody-Drug Conjugates (ADCs), a potent cytotoxic drug is attached to a tumor-targeting antibody via a PC linker. The ADC circulates in an inactive state until the tumor is irradiated, triggering local drug release and enhancing the therapeutic window.[4]
Chemical Proteomics
PC linkers are used to create "catch-and-release" systems for identifying protein interactions and targets of small molecules.[21][22] A bait molecule is functionalized with a PC linker and a purification tag (e.g., biotin). After the bait binds to its target proteins within a cell lysate, the entire complex is captured on a solid support (e.g., streptavidin beads). Following washing steps to remove non-specific binders, the support is irradiated, cleaving the PC linker and releasing the target proteins for identification by mass spectrometry.[22][23]
Experimental Protocols
The following are generalized protocols for common applications of PC linkers. Researchers should optimize parameters such as irradiation time, light intensity, and concentration for their specific linker and payload.
General Protocol for Photocleavage in Solution
This protocol is adapted from studies on the cleavage of fluorescently labeled oligonucleotides.[12][24]
-
Sample Preparation: Dissolve the PC-linked molecule in a suitable buffer (e.g., 1:1 water/acetonitrile or a phosphate (B84403) buffer, pH 7.5) to a final concentration of 1-10 µM.[25] Prepare a control sample kept in the dark.
-
Irradiation: Place the solution in a quartz cuvette or microplate. Irradiate the sample using a light source with the appropriate wavelength for the specific PC linker (e.g., a 365 nm UV lamp for ONB linkers). The distance from the source and intensity should be kept constant. Irradiate for a defined period (e.g., 1 to 30 minutes). Time-course experiments can be run by taking aliquots at different intervals.[12][24]
-
Analysis: Quench the reaction by placing the sample in the dark. Analyze the cleavage products and remaining starting material.
-
HPLC: High-Performance Liquid Chromatography is the most common method for quantifying cleavage. A reverse-phase C18 column can be used to separate the caged starting material from the released payload and linker byproduct. Monitor at wavelengths corresponding to the payload and the photocage.[12][24]
-
Mass Spectrometry (MS): Use techniques like MALDI-TOF or ESI-MS to confirm the identity of the cleavage products by their mass-to-charge ratio.[12][24]
-
NMR Spectroscopy: For higher concentration samples, 1H NMR can be used to monitor the disappearance of starting material signals and the appearance of product signals.[5]
-
Protocol for Photocleavage of Surface-Immobilized Molecules
This protocol is useful for applications like DNA chips or releasing captured cells/biomolecules from a surface.[8][12]
-
Surface Preparation: Immobilize the molecule of interest (e.g., a biotinylated oligonucleotide with a PC linker) onto a functionalized surface (e.g., a streptavidin-coated glass slide or microplate well).[12][24] Incubate to allow for binding (e.g., 2-5 hours at 37°C).
-
Washing: Thoroughly wash the surface with buffer to remove any non-immobilized molecules.
-
Irradiation: Add a small volume of buffer to keep the surface hydrated. Irradiate the surface with the appropriate light source for a set duration. For spatial control, a mask can be used to irradiate only specific regions.
-
Analysis of Released Product: Collect the supernatant (buffer) from the surface. Analyze the contents for the released payload using a sensitive technique like fluorescence spectroscopy (if the payload is fluorescent), HPLC, or an activity assay.[12][24]
-
Analysis of Remaining Surface: The surface itself can be analyzed to quantify the amount of material that was not cleaved. For fluorescent molecules, this can be done by measuring the remaining fluorescence on the surface using a microarray scanner or fluorescence microscope.[12] A near 80% removal of fluorophore from immobilized DNA has been demonstrated after UV irradiation.[26]
Conclusion
Photocleavable linkers provide an exceptional level of control over molecular activation, enabling researchers to dictate the "where" and "when" of a molecule's function. The diverse chemistry of PC linkers, from the workhorse o-nitrobenzyl systems to visible-light-sensitive BODIPY cages, offers a versatile toolkit for a wide array of applications. As research pushes towards more complex biological systems and in vivo applications, the development of next-generation PC linkers sensitive to longer, tissue-penetrating wavelengths (e.g., near-infrared light) via mechanisms like two-photon absorption or upconversion nanoparticles will continue to be a major focus, promising even more precise and non-invasive control in drug delivery and biomedical research.[4][6]
References
- 1. Approaches for the synthesis of o-nitrobenzyl and coumarin linkers for use in photocleavable biomaterials and bioconjugates and their biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Photocleavable Linkers | BroadPharm [broadpharm.com]
- 4. Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A photochemical approach for controlled drug release in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. chemreu.ku.edu [chemreu.ku.edu]
- 9. Genetically Encoded Photocleavable Linkers for Patterned Protein Release from Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
- 14. Photocleavable coumarin crosslinkers based polystyrene microgels: phototriggered swelling and release - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Green-light photocleavable meso -methyl BODIPY building blocks for macromolecular chemistry - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY01245B [pubs.rsc.org]
- 16. Green-Light-Sensitive BODIPY Photoprotecting Groups for Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Green-light photocleavable meso-methyl BODIPY building blocks for macromolecular chemistry - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. A bromocoumarin-based linker for synthesis of photocleavable peptidoconjugates with high photosensitivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. An Assessment of Photoreleasable Linkers and Light Capturing Antennas on a Photoresponsive Cobalamin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 22. A Simple and Effective Cleavable Linker for Chemical Proteomics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A photocleavable and mass spectrometry identifiable cross-linker for protein interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Bioorthogonal Chemistry with Azide Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of bioorthogonal chemistry centered on the use of azide (B81097) linkers. It details the core principles, key reactions, quantitative kinetic data, and experimental protocols relevant to the application of these powerful tools in chemical biology, drug development, and life sciences research.
Introduction to Bioorthogonal Chemistry and the Azide Handle
Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside living systems without interfering with native biochemical processes.[1][2] These reactions involve pairs of functional groups that are mutually reactive but are inert to the vast array of functionalities present in biological molecules such as proteins, nucleic acids, lipids, and glycans.
The azide group (-N₃) has emerged as a cornerstone of bioorthogonal chemistry due to its unique combination of properties:
-
Small Size: Its minimal steric profile allows for its incorporation into a wide range of biomolecules, including amino acids, sugars, and nucleosides, often with minimal perturbation to their natural structure and function.[3]
-
Stability: Azides are stable in physiological environments, including aqueous solutions and reducing intracellular conditions.
-
Bioorthogonality: The azide group is virtually absent in most biological systems, ensuring that it does not participate in unwanted side reactions.[4]
-
Versatile Reactivity: Azides undergo highly specific and efficient reactions with a select group of partners, most notably phosphines and alkynes.[1][5]
These characteristics make azide linkers indispensable for a multitude of applications, from visualizing cellular processes to constructing complex bioconjugates like antibody-drug conjugates (ADCs).[6]
Key Bioorthogonal Reactions Involving Azide Linkers
Three primary classes of bioorthogonal reactions have been developed that utilize the azide as a key reactive partner.
The Staudinger Ligation
The Staudinger ligation, a modification of the classic Staudinger reaction, was one of the first bioorthogonal reactions to be developed.[1][7] It involves the reaction of an azide with a triarylphosphine that is engineered to contain an electrophilic trap (typically a methyl ester) at the ortho position of one of the phenyl rings.[8][9] The reaction proceeds through an aza-ylide intermediate, which then undergoes an intramolecular cyclization and subsequent hydrolysis to form a stable amide bond, covalently linking the two molecules.[10] A "traceless" version of this reaction has also been developed, which does not leave behind the phosphine (B1218219) oxide byproduct.[10]
While groundbreaking, the Staudinger ligation generally suffers from relatively slow reaction kinetics.[11]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry," is a highly efficient and versatile bioorthogonal reaction.[12] It involves the 1,3-dipolar cycloaddition between an azide and a terminal alkyne, catalyzed by a copper(I) species.[1] The reaction is extremely rapid and results in the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage.[12]
The primary drawback of CuAAC for in vivo applications is the cytotoxicity associated with the copper catalyst.[5] However, it remains a powerful tool for in vitro and ex vivo bioconjugation.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To overcome the toxicity limitations of CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[2] This reaction utilizes a cyclooctyne (B158145), a highly strained cyclic alkyne, which reacts spontaneously with an azide without the need for a metal catalyst.[2] The driving force for the reaction is the release of ring strain in the cyclooctyne upon forming the stable triazole product.[2]
Various cyclooctyne derivatives have been synthesized, each with different reaction kinetics and stability, allowing researchers to choose the optimal reagent for their specific application. SPAAC has become one of the most widely used bioorthogonal reactions for live-cell imaging and in vivo studies.
Quantitative Analysis of Reaction Kinetics
The efficiency of a bioorthogonal reaction is a critical factor in its application. The following table summarizes the second-order rate constants for the key azide-based bioorthogonal reactions, providing a basis for comparison.
| Reaction | Reagents | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference(s) |
| Staudinger Ligation | Azide and triarylphosphine | ~0.002 - 0.0077 | [1] |
| Traceless Staudinger | Azide and (diphenylphosphino)methanethiol | 7.7 x 10⁻³ | |
| Fast Staudinger Ligation | Perfluoroaryl azide and aryl phosphine | up to 18 | |
| CuAAC | Azide and terminal alkyne with Cu(I) catalyst | ~1 - 100 | |
| SPAAC | Benzyl azide and various cyclooctynes: | ||
| BCN | 0.012 - 0.024 | ||
| DIBO | ~0.1 | ||
| ADIBO/DBCO | 0.25 - 0.90 |
Note: Reaction rates can be influenced by factors such as the specific structure of the reactants, solvent, and temperature.
Experimental Protocols
This section provides generalized protocols for the three major azide-based bioorthogonal reactions. These should be optimized for specific applications.
Protocol for Staudinger Ligation-Mediated Cell Surface Labeling
This protocol describes the labeling of cell surface glycans that have been metabolically engineered to display azides.
Materials:
-
Cells cultured with an azide-containing sugar analog (e.g., Ac₄ManNAz).
-
Phosphine-FLAG conjugate (e.g., 250 µM in PBS).
-
Phosphate-buffered saline (PBS).
-
Primary anti-FLAG antibody.
-
Fluorescently labeled secondary antibody.
-
Bovine serum albumin (BSA) for blocking.
Procedure:
-
Culture cells in the presence of the azido (B1232118) sugar for 2-3 days to allow for metabolic incorporation.
-
Wash the cells three times with cold PBS.
-
Incubate the cells with the phosphine-FLAG conjugate in PBS for 1 hour at room temperature.
-
Wash the cells three times with cold PBS to remove unreacted phosphine.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes.
-
Incubate with the primary anti-FLAG antibody in blocking buffer for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Visualize the cells using fluorescence microscopy.
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol outlines the labeling of an azide-modified protein with an alkyne-containing fluorescent dye.
Materials:
-
Azide-modified protein (1-10 mg/mL in a suitable buffer, e.g., PBS, pH 7.4).
-
Alkyne-fluorophore conjugate (10 mM stock in DMSO).
-
Copper(II) sulfate (B86663) (CuSO₄) (20 mM stock in water).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (50 mM stock in water).
-
Sodium ascorbate (B8700270) (50 mM stock in water, freshly prepared).
-
Protein labeling buffer.
Procedure:
-
In a microcentrifuge tube, combine the azide-modified protein solution with the protein labeling buffer.
-
Add the alkyne-fluorophore stock solution to the protein solution. The final concentration of the dye should be in molar excess (e.g., 10-20 fold) to the protein.
-
Prepare the catalyst solution by mixing CuSO₄ and THPTA in a 1:5 molar ratio.
-
Add the catalyst solution to the protein-dye mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Remove the excess dye and catalyst using a desalting column or dialysis.
-
Verify the labeling efficiency using SDS-PAGE and fluorescence imaging.
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging
This protocol describes the labeling of azide-containing biomolecules within living cells using a cyclooctyne-fluorophore conjugate.
Materials:
-
Live cells metabolically labeled with an azide-containing precursor.
-
Cyclooctyne-fluorophore conjugate (e.g., DBCO-fluorophore, 1 mM stock in DMSO).
-
Cell culture medium.
-
PBS.
Procedure:
-
Culture cells with the azide-containing precursor for a sufficient time to allow for metabolic incorporation.
-
Wash the cells twice with pre-warmed PBS.
-
Dilute the cyclooctyne-fluorophore stock solution in pre-warmed cell culture medium to the desired final concentration (typically 1-10 µM).
-
Incubate the cells with the cyclooctyne-fluorophore solution for 30-60 minutes at 37°C in a CO₂ incubator.
-
Wash the cells three times with pre-warmed PBS to remove the unreacted probe.
-
Replace the PBS with fresh cell culture medium.
-
Image the live cells using fluorescence microscopy.
Visualizations of Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the mechanisms of the key bioorthogonal reactions and a typical experimental workflow.
Reaction Mechanisms
Caption: Mechanism of the Staudinger Ligation.
Caption: Mechanism of the Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Experimental Workflow and Signaling Pathway Visualization
Caption: Workflow for Metabolic Glycoengineering and Analysis.
Caption: Studying Glycosylation in a Signaling Pathway.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced protein–protein interaction network construction promoted by in vivo cross-linking with acid-cleavable click-chemistry enrichment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 9. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Photoinducible Bioorthogonal Chemistry: A Spatiotemporally Controllable Tool to Visualize and Perturb Proteins in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Chemical Landscape of PC Azido-PEG3-NHS Carbonate Ester: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The PC Azido-PEG3-NHS carbonate ester is a versatile heterobifunctional crosslinker that has gained significant traction in bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a photocleavable (PC) linker, an azide (B81097) group for click chemistry, a polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester for amine conjugation, offers a powerful toolkit for researchers. This guide provides a comprehensive overview of its chemical compatibility, stability, and reactivity, supplemented with experimental protocols and logical diagrams to facilitate its effective implementation in your research.
Core Moiety Analysis: Understanding the Functional Components
The chemical behavior of this compound is dictated by the individual properties of its four key components:
-
NHS Carbonate Ester: This functional group is paramount for the conjugation to primary amines (-NH2) found in proteins, amine-modified oligonucleotides, and other molecules. The reaction proceeds efficiently at physiological to slightly alkaline pH (7.2-8.5) to form stable amide bonds.[1][2] However, the NHS ester is susceptible to hydrolysis, a competing reaction that becomes more pronounced with increasing pH and temperature.[1][3][4]
-
Azide Group (N3): The azide moiety is a cornerstone of "click chemistry," enabling highly efficient and specific ligation with alkyne-containing molecules via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[5][6][7] The azide group is remarkably stable under a wide range of reaction conditions, including acidic and basic environments, making it a robust functional handle.[8]
-
Polyethylene Glycol (PEG) Spacer: The PEG3 linker enhances the water solubility of the molecule and the resulting conjugate.[9][10][11] This hydrophilic spacer also reduces steric hindrance, potentially improving conjugation efficiency and the biological activity of the labeled molecule.[6][11] PEG is generally considered biocompatible and non-immunogenic.[10][12]
-
Photocleavable (PC) Linker: This feature allows for the controlled release of the conjugated molecule upon exposure to UV light.[13][14] Photocleavable linkers are engineered to break down under specific light conditions, enabling spatiotemporal control over payload release in applications like drug delivery and proteomics.[15][16] Some photocleavable linkers, such as those based on coumarin (B35378) derivatives, can be cleaved with less damaging blue light.[17]
Quantitative Data Summary
For ease of comparison, the following tables summarize key quantitative data regarding the stability and reactivity of the functional moieties within this compound.
Table 1: NHS Ester Hydrolysis Half-Life
| pH | Temperature | Half-Life |
| 7.0 | 0°C | 4 - 5 hours |
| 8.6 | 4°C | 10 minutes |
| 7.0 | N/A | 4 - 5 hours |
| 8.0 | N/A | 1 hour |
| 8.6 | N/A | 10 minutes |
Data is for general NHS esters and serves as a strong guideline for this compound.[1][3][4]
Table 2: Recommended Reaction Conditions for NHS Ester Conjugation
| Parameter | Recommended Range/Value |
| pH | 7.2 - 8.5 |
| Temperature | 4°C or Room Temperature (20-25°C) |
| Duration | 30 - 60 minutes at Room Temperature, 2 hours at 4°C |
| Molar Excess | 20-fold molar excess of PEG reagent is a common starting point |
Experimental Protocols
Protocol 1: Amine Conjugation via NHS Ester
This protocol outlines the general procedure for labeling a primary amine-containing molecule (e.g., a protein) with this compound.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein) in an amine-free buffer (e.g., PBS, HEPES, Borate)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Reagent Preparation: Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[2] Prepare a stock solution (e.g., 10 mg/mL) of the reagent in anhydrous DMSO or DMF immediately before use. Do not store the stock solution.[2]
-
Protein Preparation: Ensure the protein solution is at an appropriate concentration (e.g., 1-10 mg/mL) in an amine-free buffer at pH 7.2-8.5.[1][2] Buffers containing primary amines like Tris or glycine (B1666218) will compete with the reaction and should be avoided.[2]
-
Conjugation Reaction: Add the calculated volume of the this compound stock solution to the protein solution. A common starting point is a 20-fold molar excess of the reagent to the protein.[2][18] The final concentration of the organic solvent should ideally be less than 10%.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[2][18]
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 20-50 mM.[18] Incubate for an additional 15-30 minutes.
-
Purification: Remove excess, unreacted reagent and byproducts by using a desalting column or dialysis against an appropriate buffer.
Protocol 2: Azide-Alkyne Click Chemistry (CuAAC)
This protocol describes the copper-catalyzed cycloaddition of the azide-functionalized molecule with an alkyne-containing partner.
Materials:
-
Azide-labeled molecule from Protocol 1
-
Alkyne-containing molecule
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-coordinating ligand (optional, but recommended)
-
Reaction buffer (e.g., PBS)
Procedure:
-
Reactant Preparation: Dissolve the azide-labeled molecule and the alkyne-containing molecule in the reaction buffer.
-
Catalyst Preparation: Prepare fresh stock solutions of CuSO4 and sodium ascorbate.
-
Reaction Setup: In a reaction vessel, combine the azide-labeled molecule, the alkyne-containing molecule, and TBTA (if used).
-
Initiation: Add sodium ascorbate to the mixture, followed by CuSO4. The final concentrations typically range from 0.1 to 1 mM for copper and 1 to 5 mM for sodium ascorbate.
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours, or until completion as monitored by an appropriate analytical technique (e.g., HPLC, mass spectrometry).
-
Purification: Purify the resulting triazole-linked conjugate using standard chromatographic techniques.
Visualizing the Chemistry: Diagrams and Workflows
To further elucidate the chemical processes, the following diagrams have been generated using the DOT language.
Caption: Reaction of PC Azido-PEG3-NHS ester with a primary amine.
Caption: Schematic of the CuAAC click chemistry reaction.
Caption: A typical experimental workflow for using the crosslinker.
Chemical Compatibility and Storage
Solubility: this compound is soluble in common organic solvents such as DMSO and DMF.[1][2] Its PEG component enhances solubility in aqueous solutions, although dissolving first in an organic solvent is recommended before adding to an aqueous reaction mixture.[1]
Storage and Stability: For long-term storage, the pure form of the reagent should be kept at -20°C for up to 3 years.[13] Once in solvent, it is recommended to store at -80°C for up to 6 months or -20°C for up to 1 month.[7] It is crucial to protect the compound from moisture to prevent hydrolysis of the NHS ester.[2]
Incompatible Reagents:
-
Primary Amines: Buffers and other reagents containing primary amines (e.g., Tris, glycine) will compete with the NHS ester reaction and should be avoided during the conjugation step.[1][2]
-
Reducing Agents: While the azide group is generally stable, strong reducing agents may not be compatible.
-
Heavy Metals: Azides can form explosive compounds with some heavy metals.[19] Standard laboratory practices should be followed to avoid such incompatibilities.
By understanding the chemical nuances of this compound, researchers can harness its full potential to design and execute sophisticated bioconjugation strategies, paving the way for advancements in therapeutics, diagnostics, and fundamental biological research.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. help.lumiprobe.com [help.lumiprobe.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Azido-PEG3-NHS ester, 1245718-89-1 | BroadPharm [broadpharm.com]
- 6. Azido-PEG3-NHS ester | CAS 1245718-89-1 | AxisPharm [axispharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Azide N3: Reactivity, Uses & Significance in Chemistry [baseclick.eu]
- 9. precisepeg.com [precisepeg.com]
- 10. creativepegworks.com [creativepegworks.com]
- 11. scbt.com [scbt.com]
- 12. chempep.com [chempep.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. This compound, 1802907-96-5 | BroadPharm [broadpharm.com]
- 15. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 16. researchgate.net [researchgate.net]
- 17. chemreu.ku.edu [chemreu.ku.edu]
- 18. benchchem.com [benchchem.com]
- 19. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
Unlocking Spatiotemporal Control: A Technical Guide to the Theoretical Applications of Photocleavable PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of biological research and therapeutic development, precision is paramount. The ability to control the release and activation of molecules in a specific location and at a desired time opens up a new frontier of possibilities. Photocleavable poly(ethylene glycol) (PEG) linkers have emerged as a powerful tool to achieve this spatiotemporal control. By harnessing the energy of light, these linkers can be selectively cleaved, liberating therapeutic agents, signaling molecules, or other bioactive compounds with unprecedented accuracy. This technical guide delves into the core theoretical applications of photocleavable PEG linkers, providing a comprehensive overview of their mechanisms, quantitative performance, and practical implementation in key research areas.
Core Concepts: The Mechanism of Photocleavage
Photocleavable PEG linkers are bifunctional molecules that connect a payload (e.g., a drug, protein, or fluorescent probe) to a carrier molecule (e.g., a hydrogel, nanoparticle, or antibody) via a covalent bond that is susceptible to cleavage by light of a specific wavelength. The most extensively studied and utilized photocleavable moieties are based on o-nitrobenzyl (ONB) and coumarin (B35378) derivatives.
1.1. The o-Nitrobenzyl (ONB) Moiety
The ONB group undergoes an intramolecular rearrangement upon absorption of UV or near-UV light, leading to the cleavage of the benzylic carbon-heteroatom bond.[1][2][3] This process is irreversible and results in the release of the payload and the formation of a 2-nitrosobenzaldehyde byproduct.[1][2] The cleavage efficiency and the required wavelength can be tuned by modifying the substituents on the aromatic ring.[4]
1.2. The Coumarin Moiety
Coumarin-based linkers offer the advantage of being sensitive to longer wavelengths of light, often in the visible spectrum, which is less damaging to biological samples.[5][6] The photocleavage mechanism of coumarin esters involves a heterolytic bond cleavage in the excited singlet state, forming a contact ion pair.[6][7][8] This intermediate can then react with a nucleophile, such as water, to release the payload.[6] Similar to ONB, the photochemical properties of coumarins can be modulated through chemical modifications.[7]
Quantitative Performance of Photocleavable Linkers
The efficiency of a photocleavable linker is determined by several key parameters, including its absorption wavelength (λmax), molar extinction coefficient (ε), and quantum yield of photocleavage (Φu). The following tables summarize the quantitative data for representative ONB and coumarin-based photocleavable systems.
Table 1: Quantitative Data for o-Nitrobenzyl (ONB)-Based Photocleavable Linkers
| Photocleavable Moiety | Payload | Irradiation Wavelength (nm) | Quantum Yield (Φ) | Solvent/Medium | Reference(s) |
| o-Nitrobenzyl | Acetate | 254 | 0.20 | Acetonitrile | [9] |
| 4,5-Dimethoxy-o-nitrobenzyl | - | 305 | 0.16 | Triethylamine | [9] |
| o-Nitrobenzyl | Sugar-O | 364 | 0.62 | Buffer, pH 7 | [9] |
| 1-(2-Nitrophenyl)propoxycarbonyl (NPPOC) | - | 365 | 0.41 | Methanol | [9] |
| o-Nitrobenzyl O',O''-diethyl phosphate | - | 365 | >80% decomposition in 10 min | - | [10] |
| Nitrobenzyl Azide (B81097) | - | 365 / 405 | - | Acetonitrile/PBS | [11] |
Table 2: Quantitative Data for Coumarin-Based Photocleavable Linkers
| Photocleavable Moiety | Payload | Irradiation Wavelength (nm) | Quantum Yield (Φ) | Solvent/Medium | Reference(s) |
| 7-Azido-4-methylcoumarin | - | 365 | - | Acetonitrile/PBS | [11] |
| (6-Bromo-7-hydroxycoumarin-4-yl)methyl | N-hydroxytrifluoromethanesulfonamide | 313 | 0.038 | Methanol | [12] |
| (6-Bromo-7-hydroxycoumarin-4-yl)methyl | N-hydroxymethanesulfonamide | 313 | 0.079 | Methanol | [12] |
| 7-Diethylaminocoumarin (DEACM) | cAMP | - | 0.2% | - | [13] |
| Allylic Coumarin | Acetic Acid | 400 | 27% | Water/Acetonitrile | [7] |
| Allylic Coumarin | Carbamate | - | >35-fold improvement over primary coumarin | - | [7] |
Theoretical Applications in Research and Drug Development
The ability to trigger molecular release with light has profound implications for various fields.
Spatiotemporally Controlled Drug Delivery
Photocleavable PEG linkers are at the forefront of developing "smart" drug delivery systems. By incorporating these linkers into hydrogels, nanoparticles, or antibody-drug conjugates (ADCs), the release of a therapeutic payload can be precisely controlled at the site of action, minimizing off-target effects and enhancing therapeutic efficacy.[14]
A common application involves encapsulating a drug conjugated to a photocleavable PEG linker within a hydrogel matrix. The hydrogel can be implanted or injected into the target tissue. Upon irradiation with light of the appropriate wavelength, the linkers are cleaved, releasing the drug into the surrounding tissue.
Engineering Dynamic Cell Culture Microenvironments
In tissue engineering and cell biology, recreating the dynamic nature of the extracellular matrix (ECM) is a significant challenge. Photocleavable PEG hydrogels allow for the creation of 4D biomaterials where the mechanical properties and biochemical cues can be altered in real-time. For example, cell adhesion motifs (e.g., RGD peptides) can be initially tethered to the hydrogel via photocleavable linkers and subsequently released to study cell migration and detachment.[15]
Probing and Controlling Cellular Signaling Pathways
The precise control offered by photocleavable linkers enables researchers to investigate complex cellular signaling pathways with high spatiotemporal resolution.[16][17][18] A signaling molecule, such as a growth factor or a kinase inhibitor, can be "caged" with a photocleavable PEG linker, rendering it inactive. Upon light-induced release at a specific subcellular location, the molecule becomes active, and the downstream signaling cascade can be monitored.
Consider a scenario where a caged growth factor (GF) is released near a cell membrane. The GF then binds to its receptor, initiating a downstream signaling cascade, such as the MAPK/ERK pathway, leading to a cellular response like proliferation.
Experimental Protocols
Synthesis of a Heterobifunctional Photocleavable PEG Linker (Conceptual)
This protocol outlines the general steps for synthesizing a heterobifunctional photocleavable PEG linker with an NHS ester for amine coupling and another reactive group (e.g., an azide or alkyne for click chemistry).
Materials:
-
α-Hydroxy-ω-carboxy-PEG
-
Photocleavable moiety with a protected hydroxyl group and a carboxylic acid (e.g., Fmoc-protected amino-o-nitrobenzyl-propionic acid)
-
DCC (N,N'-Dicyclohexylcarbodiimide) and NHS (N-Hydroxysuccinimide)
-
Piperidine solution for Fmoc deprotection
-
Reagents for introducing the second functional group (e.g., azidotetrafluorophenyl ester)
-
Appropriate solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
Procedure:
-
Esterification: React α-Hydroxy-ω-carboxy-PEG with the protected photocleavable moiety in the presence of a coupling agent like DCC to form an ester bond.
-
Purification: Purify the product by precipitation or column chromatography to remove unreacted starting materials.
-
Deprotection: Remove the protecting group (e.g., Fmoc with piperidine) to expose the functional group on the photocleavable moiety.
-
Functionalization: React the newly exposed functional group with a reagent to introduce the second functionality (e.g., an azide).
-
NHS Ester Formation: Activate the terminal carboxyl group of the PEG chain using DCC and NHS to form the NHS ester.
-
Final Purification: Purify the final heterobifunctional photocleavable PEG linker.
General Protocol for Photocleavage of a PEG-Linked Molecule
Materials:
-
Solution of the photocleavable PEG-linked molecule of interest.
-
Light source with the appropriate wavelength and intensity for the specific photocleavable linker.
-
Quartz cuvette or other UV-transparent vessel.
-
Analytical equipment for monitoring the cleavage (e.g., HPLC, mass spectrometry, or fluorescence spectroscopy).
Procedure:
-
Sample Preparation: Prepare a solution of the photocleavable conjugate in a suitable buffer or solvent.
-
Irradiation: Place the sample in the quartz cuvette and expose it to the light source. The duration and intensity of irradiation will depend on the quantum yield of the linker and the desired extent of cleavage.[19][20][21]
-
Analysis: At various time points, take aliquots of the solution and analyze them to quantify the amount of released payload and remaining conjugate.
-
Data Interpretation: Plot the concentration of the released molecule as a function of irradiation time to determine the cleavage kinetics.
Conclusion and Future Perspectives
Photocleavable PEG linkers represent a versatile and powerful platform for introducing spatiotemporal control into a wide array of biological and therapeutic applications. The ongoing development of new photocleavable moieties with improved properties, such as sensitivity to longer wavelengths and higher quantum yields, will further expand the utility of this technology. As our understanding of complex biological systems deepens, the ability to precisely manipulate molecular events in space and time will be increasingly crucial, positioning photocleavable PEG linkers as an indispensable tool for the modern researcher and drug developer.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jhss.scholasticahq.com [jhss.scholasticahq.com]
- 10. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Developing Photoactive Coumarin-Caged N-Hydroxysulfonamides for Generation of Nitroxyl (HNO) [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Light responsive hydrogels for controlled drug delivery [frontiersin.org]
- 15. Controlled two- photon photodegradation of PEG hydrogels to study and manipulate subcellular interactions on soft materials - Soft Matter (RSC Publishing) DOI:10.1039/C0SM00174K [pubs.rsc.org]
- 16. Spatiotemporal Control of Cell Signaling- Oxford Instruments [andor.oxinst.com]
- 17. researchgate.net [researchgate.net]
- 18. Spatiotemporal control of cell signalling using a light-switchable protein interaction [pubmed.ncbi.nlm.nih.gov]
- 19. seas.upenn.edu [seas.upenn.edu]
- 20. Light-degradable hydrogels as dynamic triggers for gastrointestinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Methodological & Application
Application Note and Protocol: Antibody Labeling with PC Azido-PEG3-NHS Carbonate Ester
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the covalent labeling of antibodies with PC Azido-PEG3-NHS Carbonate Ester. This heterobifunctional, photocleavable (PC) linker contains an N-hydroxysuccinimide (NHS) carbonate ester for reaction with primary amines, a terminal azide (B81097) group for subsequent bioorthogonal click chemistry, and a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility. The protocol details the necessary steps from antibody preparation to the purification and characterization of the final azide-labeled antibody conjugate, which can then be used in a variety of downstream applications, including the construction of antibody-drug conjugates (ADCs) or fluorescent imaging probes.
Introduction
N-hydroxysuccinimide (NHS) esters are widely used reagents for labeling biomolecules that contain primary amines, such as the N-terminus of a polypeptide or the side chain of lysine (B10760008) residues.[1][2] The reaction between an NHS ester and a primary amine forms a stable amide bond.[1][2] The this compound is a versatile linker that leverages this chemistry while incorporating additional functionalities:
-
NHS Carbonate Ester: An amine-reactive group that forms a stable covalent bond with primary amines on the antibody. The labeling procedure for NHS carbonates is equivalent to that for NHS esters.[3]
-
Azide Group (N₃): A bioorthogonal handle that allows for subsequent, highly specific "click chemistry" reactions with alkyne-containing molecules (e.g., via CuAAC or SPAAC).[][5][6] This enables the attachment of payloads, fluorophores, or other molecules without affecting the antibody's structure.
-
PEG3 Spacer: A short polyethylene glycol chain that improves the solubility and reduces the potential immunogenicity of the resulting conjugate.[]
-
Photocleavable (PC) Linker: This feature allows for the release of the conjugated molecule upon exposure to near-UV light, providing temporal and spatial control in drug delivery or imaging applications.[7][8][9]
This protocol provides a step-by-step methodology for the efficient and controlled labeling of antibodies using this reagent.
Reaction Principle and Workflow
The labeling process involves the reaction of the NHS carbonate ester with the ε-amino groups of lysine residues on the antibody surface. This reaction is most efficient at a slightly alkaline pH (8.0-9.0), where the primary amines are deprotonated and thus more nucleophilic.[1][] Following the conjugation reaction, unreacted linker is removed to yield a purified azide-functionalized antibody ready for downstream applications.
Visualizing the Workflow and Chemistry
References
- 1. benchchem.com [benchchem.com]
- 2. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 3. NHS ester protocol for labeling proteins [abberior.rocks]
- 5. Azido-PEG3-NHS ester, 1245718-89-1 | BroadPharm [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, 1802907-96-5 | BroadPharm [broadpharm.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PC Azido-PEG23-NHS carbonate ester | BroadPharm [broadpharm.com]
Step-by-Step Guide for Protein Conjugation with PC Azido-PEG3-NHS Carbonate Ester
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the conjugation of proteins with PC Azido-PEG3-NHS carbonate ester. This heterobifunctional and photocleavable linker is a valuable tool in bioconjugation, enabling the attachment of molecules to proteins through an amine-reactive N-hydroxysuccinimide (NHS) ester, while providing an azide (B81097) handle for subsequent "click chemistry" reactions. The integrated polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance.[1][2] The photocleavable (PC) linker allows for the release of conjugated molecules under near-UV light, offering precise control in various applications.[3]
Core Applications
This compound is utilized in a variety of advanced applications within research and drug development:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies for targeted cancer therapy.[1]
-
Protein Labeling: It facilitates the attachment of fluorescent dyes, biotin, or other probes for detection and analysis in proteomics and cellular imaging.[]
-
Drug Delivery: The PEG linker can improve the pharmacokinetic properties of therapeutic proteins and provides a method for attaching targeting moieties.[]
-
PROTACs: This reagent can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5][6]
-
Surface Modification: It can be used to functionalize surfaces of nanoparticles and biosensors to enhance biocompatibility and specificity.[]
Reaction Mechanism and Workflow
The conjugation process involves the reaction of the NHS ester group of the linker with primary amines (-NH2) on the protein, primarily the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group.[7][8] This reaction forms a stable amide bond. The reaction is highly dependent on pH, with an optimal range of 7.2-8.5.[9][10] Following conjugation, the azide group is available for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.[1][5]
Caption: High-level experimental workflow for protein conjugation.
Experimental Protocols
Materials and Reagents
-
Protein of interest
-
This compound
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)[9]
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or 100 mM sodium bicarbonate or 50 mM borate (B1201080) buffer, pH 8.3-8.5.[11][12] (Ensure the buffer is free of primary amines like Tris or glycine).[8]
-
Quenching Buffer (optional): 1 M Tris-HCl or Glycine (B1666218), pH 7.4.[12]
-
Purification system: Size-exclusion chromatography (SEC) column, dialysis cassettes, or tangential flow filtration (TFF) system.[7]
Protocol for Protein Conjugation
1. Preparation of Protein Solution:
-
Dissolve the protein in the chosen reaction buffer at a concentration of 1-10 mg/mL.[8] Higher protein concentrations can improve conjugation efficiency.[10]
-
If the protein is in a buffer containing primary amines, perform a buffer exchange into an appropriate amine-free buffer using dialysis or a desalting column.[8]
2. Preparation of this compound Solution:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[8]
-
Immediately before use, prepare a stock solution of the NHS ester in anhydrous DMSO or DMF (e.g., 10 mM).[8][12] Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.[8]
3. Conjugation Reaction:
-
Calculate the required amount of the NHS ester solution. The optimal molar ratio of NHS ester to protein depends on the protein and the desired degree of labeling. A starting point is typically a 10- to 20-fold molar excess of the NHS ester.[8][11] Optimization may be required.
-
Add the calculated volume of the NHS ester solution to the protein solution while gently vortexing.[12] The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume.[8]
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[8] Longer incubation times (up to 4 hours) may be necessary for reactions at a lower pH (e.g., 7.4).[13]
4. Quenching the Reaction (Optional):
-
To stop the reaction, a quenching buffer containing primary amines can be added. Add Tris or glycine to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.[12]
5. Purification of the Conjugate:
-
Immediately after the reaction (and optional quenching), purify the protein conjugate to remove unreacted NHS ester and byproducts.[7]
-
Size-Exclusion Chromatography (SEC): This is a common and effective method. Equilibrate the column with a suitable buffer (e.g., PBS) and elute the sample. Monitor the elution profile at 280 nm (for protein) and, if applicable, at the absorbance wavelength of the conjugated molecule.[7]
-
Dialysis: Load the reaction mixture into a dialysis cassette with an appropriate molecular weight cutoff (MWCO) and dialyze against a large volume of buffer at 4°C. Perform several buffer changes over 2-4 hours, with a final overnight dialysis step.[7]
-
Tangential Flow Filtration (TFF): This method is suitable for larger sample volumes.
Quantitative Data and Reaction Parameters
| Parameter | Recommended Range/Value | Notes |
| Protein Concentration | 1-10 mg/mL[8] | Higher concentrations can improve efficiency.[10] |
| Reaction Buffer | Amine-free buffers (e.g., PBS, Borate, Bicarbonate)[8][11] | Avoid Tris and glycine buffers during conjugation.[8] |
| Reaction pH | 7.2 - 8.5[9][10] | Optimal pH for NHS ester reaction is 8.3-8.5.[9] |
| Molar Excess of NHS Ester | 10-20 fold[8][11] | This should be optimized for each protein. |
| Reaction Temperature | Room Temperature or 4°C/on ice[8] | |
| Reaction Time | 30-60 minutes at RT; 2 hours on ice[8] | Can be extended up to 4 hours at lower pH.[13] |
| Storage of NHS Ester | -20°C with desiccant[8] | Prepare stock solutions immediately before use.[8] |
| Storage of Conjugate | Dependent on the protein's stability | Store under conditions optimal for the non-labeled protein.[8] |
Signaling Pathways and Logical Relationships
The utility of the this compound often lies in its ability to link different molecular entities, which can then interact with specific biological pathways. For instance, in the context of ADCs, the conjugated antibody targets a specific cell surface receptor, leading to internalization and subsequent release of the cytotoxic payload, which then interferes with cellular signaling to induce apoptosis.
Caption: ADC mechanism of action.
Conclusion
The this compound is a versatile reagent for protein conjugation, offering a straightforward method for introducing an azide group for subsequent click chemistry reactions, with the added benefit of a photocleavable linker. The protocols outlined in this document provide a solid foundation for researchers. However, for optimal results, it is recommended to perform small-scale pilot experiments to determine the ideal reaction conditions for each specific protein and application.
References
- 1. Azido-PEG3-NHS ester | CAS 1245718-89-1 | AxisPharm [axispharm.com]
- 2. Azide PEG NHS, N3-PEG-NHS - Biopharma PEG [biochempeg.com]
- 3. PC Azido-PEG23-NHS carbonate ester | BroadPharm [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Azido-PEG3-NHS ester - MedChem Express [bioscience.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TH [thermofisher.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 13. glenresearch.com [glenresearch.com]
Application Notes and Protocols for Cell Surface Modification using PC Azido-PEG3-NHS Carbonate Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
PC Azido-PEG3-NHS Carbonate Ester is a versatile, heterobifunctional, photocleavable linker designed for the two-step modification of cell surfaces. This reagent enables the covalent attachment of an azide (B81097) moiety to cell surface proteins, which can then be utilized for subsequent bioorthogonal "click chemistry" reactions. The integrated polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance, while the photocleavable (PC) linker allows for the selective release of conjugated molecules upon exposure to UV light.
The modification process involves two primary steps. Initially, the N-hydroxysuccinimide (NHS) ester group reacts with primary amines (-NH2) on cell surface proteins, such as the side chains of lysine (B10760008) residues, to form stable amide bonds.[1][2] This reaction is most efficient under slightly basic conditions.[3] Following this initial labeling, the terminal azide group is available for copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC, respectively), allowing for the attachment of a wide range of molecules, including fluorescent dyes, biotin, or therapeutic agents.[4][5]
Key Features and Applications
-
Two-Step Labeling: Enables a controlled, two-step approach to cell surface modification.[6]
-
Biocompatibility: The PEG spacer improves the water solubility of the linker and minimizes non-specific interactions.
-
Photocleavable Linker: Allows for the release of conjugated molecules from the cell surface with spatio-temporal control using UV irradiation.[7]
-
Versatility in Click Chemistry: The azide group can react with a variety of alkyne-containing molecules for diverse applications.[4]
-
Applications:
-
Protein Labeling: Covalent modification of cell surface proteins for tracking and analysis.
-
Cellular Imaging: Attachment of fluorescent probes for high-resolution microscopy.
-
Drug Delivery: Conjugation of therapeutic molecules for targeted delivery.
-
Proteomics: Enrichment and identification of cell surface proteins.
-
Quantitative Data Summary
For optimal and reproducible results, careful consideration of reaction parameters is crucial. The following table summarizes key quantitative data for the use of this compound in cell surface modification protocols.
| Parameter | Recommended Range | Notes |
| PC Azido-PEG3-NHS Ester Stock Solution | 1-10 mg/mL in anhydrous DMSO or DMF | Prepare fresh immediately before use to avoid hydrolysis of the NHS ester.[8] |
| Cell Density | 1 x 10^6 to 1 x 10^7 cells/mL | Optimization may be required depending on the cell type and experimental goals. |
| Labeling Buffer | Amine-free buffer (e.g., PBS, HEPES) | Buffers containing primary amines (e.g., Tris) will compete with the NHS ester reaction.[3][9] |
| pH of Labeling Buffer | 8.3 - 8.5 | Optimal pH for the reaction between NHS esters and primary amines.[3][8] |
| Molar Excess of NHS Ester to Protein | 10:1 to 20:1 (for purified protein) | For whole-cell labeling, concentration-based optimization is recommended.[10] |
| Final Concentration for Cell Labeling | 0.1 - 0.5 mg/mL | This should be optimized for each cell type to balance labeling efficiency and cell viability. |
| Incubation Time (NHS Ester Reaction) | 30 - 60 minutes | Shorter incubation times (e.g., 2-5 minutes) can be effective and may improve cell viability.[8][11] |
| Incubation Temperature | Room temperature or 4°C | 4°C can reduce endocytosis of labeled proteins.[8] |
| Quenching Solution | 50-100 mM Tris or Glycine in PBS | To stop the NHS ester reaction. |
| Click Chemistry Reagent Concentration | 2 - 40 µM (for alkyne-modified probes) | Titration is recommended to optimize signal-to-noise ratio. |
| Photocleavage Wavelength | Near-UV light (e.g., 365 nm) | The specific wavelength and exposure time will depend on the light source and experimental setup. |
Experimental Protocols
Protocol 1: Cell Surface Labeling with this compound
This protocol describes the first step of labeling cell surface proteins with the azide-functionalized linker.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Cells in suspension or adherent culture
-
Labeling Buffer: Phosphate-Buffered Saline (PBS) or HEPES buffer, pH adjusted to 8.3-8.5
-
Quenching Buffer: 100 mM Tris-HCl or Glycine in PBS, pH 7.4
-
Cell culture medium
Procedure:
-
Cell Preparation:
-
Suspension Cells: Harvest cells and wash twice with ice-cold, amine-free Labeling Buffer. Resuspend cells in Labeling Buffer at a concentration of 1 x 10^6 to 1 x 10^7 cells/mL.
-
Adherent Cells: Wash cells grown in a culture plate twice with ice-cold, amine-free Labeling Buffer.
-
-
Reagent Preparation: Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.
-
Labeling Reaction:
-
Add the this compound stock solution to the cell suspension or overlay on adherent cells to a final concentration of 0.1-0.5 mg/mL. Mix gently.
-
Incubate for 30-60 minutes at room temperature or 4°C, protected from light. Shorter incubation times (2-5 minutes) may be sufficient and can be optimized.[8][11]
-
-
Quenching:
-
Add Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 10-15 minutes at room temperature to stop the reaction.
-
-
Washing:
-
Suspension Cells: Centrifuge the cells and wash three times with ice-cold PBS.
-
Adherent Cells: Gently aspirate the labeling solution and wash the cells three times with ice-cold PBS.
-
-
Proceed to Click Chemistry: The azide-labeled cells are now ready for the subsequent click chemistry reaction (Protocol 2).
Protocol 2: Click Chemistry Reaction on Azide-Labeled Cells
This protocol describes the second step of conjugating an alkyne-containing molecule to the azide-labeled cells.
Materials:
-
Azide-labeled cells (from Protocol 1)
-
Alkyne-containing molecule of interest (e.g., fluorescent probe, biotin-alkyne)
-
Click Chemistry Reaction Buffer Kit (containing copper sulfate, a copper-chelating ligand like THPTA, and a reducing agent like sodium ascorbate (B8700270) for CuAAC) or a DBCO/BCN-alkyne for SPAAC.
-
PBS
Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
Prepare Click Reaction Cocktail: Following the manufacturer's instructions for the Click Chemistry Reaction Buffer Kit, prepare the reaction cocktail. A typical cocktail includes the alkyne-probe, copper(II) sulfate, a ligand, and a reducing agent in PBS.
-
Labeling:
-
Resuspend the azide-labeled cells in the Click Reaction Cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing:
-
Centrifuge the cells and wash three times with PBS to remove unreacted reagents.
-
-
Analysis: The cells are now labeled with the molecule of interest and can be analyzed by flow cytometry, fluorescence microscopy, or other downstream applications.
Procedure for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC):
-
Prepare Labeling Solution: Dissolve the DBCO or BCN-alkyne reagent in an appropriate buffer (e.g., PBS) to the desired final concentration.
-
Labeling:
-
Resuspend the azide-labeled cells in the labeling solution.
-
Incubate for 1-2 hours at 37°C or room temperature, protected from light.
-
-
Washing:
-
Centrifuge the cells and wash three times with PBS.
-
-
Analysis: The labeled cells are ready for downstream analysis.
Protocol 3: Photocleavage of the Linker
This protocol describes the release of the conjugated molecule from the cell surface.
Materials:
-
Labeled cells (from Protocol 2)
-
UV light source (e.g., 365 nm lamp)
-
PBS
Procedure:
-
Cell Preparation: Resuspend the labeled cells in PBS.
-
UV Irradiation: Expose the cells to a UV light source. The optimal exposure time and intensity will need to be determined empirically based on the specific light source and the desired cleavage efficiency.
-
Analysis: After irradiation, the released molecule can be detected in the supernatant, and the cells can be analyzed to confirm the removal of the label.
Mandatory Visualizations
Caption: Experimental workflow for cell surface modification.
Caption: Schematic of the two-step labeling and analysis.
References
- 1. Unveiling cellular communications through rapid pan-membrane-protein labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Quantification of absolute labeling efficiency at the single-protein level | Springer Nature Experiments [experiments.springernature.com]
- 5. precisepeg.com [precisepeg.com]
- 6. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, 1802907-96-5 | BroadPharm [broadpharm.com]
- 8. Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells [en.bio-protocol.org]
Application Notes and Protocols for Copper-Catalyzed Click Chemistry Reaction of PC Azido-PEG3-NHS Carbonate Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of PC Azido-PEG3-NHS carbonate ester in copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) click chemistry reactions. This bifunctional linker is designed for the conjugation of molecules to primary amine-containing biomolecules, such as proteins, with the subsequent attachment of an alkyne-bearing moiety via a click reaction. The integrated photocleavable (PC) linker allows for the subsequent release of the conjugated molecule upon exposure to near-UV light.[1]
Overview of the Reagent and Reaction
The this compound is a versatile tool in bioconjugation and drug development. It comprises three key functional components:
-
N-Hydroxysuccinimide (NHS) carbonate ester: An amine-reactive group for covalent linkage to primary amines (e.g., lysine (B10760008) residues on proteins) through a stable amide bond.[2][3][4]
-
Polyethylene Glycol (PEG) linker: A short PEG3 spacer enhances solubility and reduces steric hindrance.
-
Azide (B81097) group: A functional group that specifically reacts with terminal alkynes in the presence of a copper(I) catalyst to form a stable triazole linkage.[5][6]
-
Photocleavable (PC) linker: Allows for the controlled release of the conjugated molecule under near-UV light irradiation (typically >90% cleavage in 5-25 minutes).[1]
The overall workflow involves two main steps: first, the labeling of a primary amine-containing biomolecule with the this compound, and second, the copper-catalyzed click reaction with an alkyne-functionalized molecule of interest.
Experimental Protocols
Protocol for Labeling Primary Amine-Containing Biomolecules with this compound
This protocol describes the conjugation of the NHS ester moiety to a primary amine-containing biomolecule, such as a protein.
Materials:
-
This compound
-
Protein or other amine-containing biomolecule in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at a concentration of 1-10 mg/mL.[3][7]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.0-9.0.[2][4]
-
Desalting column or dialysis equipment for purification.
Procedure:
-
Prepare the Biomolecule: Ensure the biomolecule solution is free of amine-containing buffers (e.g., Tris or glycine) and stabilizers like bovine serum albumin (BSA).[2][3][7] If necessary, perform a buffer exchange into the Reaction Buffer.
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a final concentration of 10 mM.[3][7] Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.[3][7]
-
Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS ester to the biomolecule solution.[3][7] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Gently mix the reaction and incubate for 1-4 hours at room temperature or 2 hours on ice.[4][7]
-
Purification: Remove the unreacted NHS ester and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).[2][4]
-
Quantification: Determine the concentration of the azide-labeled biomolecule.
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the click chemistry reaction between the azide-functionalized biomolecule and an alkyne-containing molecule.
Materials:
-
Azide-labeled biomolecule (from Protocol 2.1)
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)
-
Sodium ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared).[8][9]
-
Copper-chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) solution (e.g., 50 mM in water or DMSO/water).[8][9][10]
-
Reaction Buffer: Amine-free buffer such as PBS or HEPES, pH 7.0-8.0.[11]
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-labeled biomolecule and the alkyne-containing molecule in the Reaction Buffer. A 3 to 10-fold molar excess of the alkyne-containing molecule is typically used.[12]
-
Prepare the Catalyst Premix: In a separate tube, premix the CuSO₄ solution and the ligand solution.[8][11] A 5:1 ligand to copper ratio is often recommended to protect biomolecules from oxidative damage.[8][9]
-
Initiate the Reaction: Add the copper/ligand premix to the reaction mixture containing the azide and alkyne.
-
Add Reducing Agent: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) catalyst.[5][8][9]
-
Incubation: Gently mix and incubate the reaction for 1-4 hours at room temperature. The reaction can be performed under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation of the Cu(I) catalyst, although the use of excess ascorbate and a ligand can often mitigate this need.[12]
-
Quenching and Purification: The reaction can be stopped by adding a chelating agent like EDTA. Purify the final conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or affinity chromatography to remove excess reagents and the copper catalyst.[9]
Data Presentation: Reaction Condition Summary
The following tables summarize typical starting concentrations and molar ratios for the key reaction components. Optimization may be required for specific applications.
Table 1: Biomolecule Labeling with this compound
| Component | Recommended Molar Excess (relative to biomolecule) | Typical Concentration |
| This compound | 10 - 20 fold | 10 mM in DMSO or DMF |
| Biomolecule | - | 1 - 10 mg/mL |
| Reaction Buffer | - | 0.1 M Sodium Bicarbonate or Phosphate, pH 8.0-9.0 |
| Incubation Time | - | 1 - 4 hours |
| Temperature | - | Room Temperature or on ice |
Table 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Component | Recommended Molar Excess (relative to azide-biomolecule) | Final Concentration |
| Alkyne-containing molecule | 3 - 10 fold | Dependent on application |
| Copper(II) Sulfate (CuSO₄) | - | 0.1 - 1 mM |
| Sodium Ascorbate | 5 - 10 fold (relative to CuSO₄) | 1 - 5 mM |
| Ligand (e.g., THPTA) | 5 fold (relative to CuSO₄) | 0.5 - 5 mM |
| Reaction Buffer | - | PBS or HEPES, pH 7.0-8.0 |
| Incubation Time | - | 1 - 4 hours |
| Temperature | - | Room Temperature |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for bioconjugation using this compound.
Logical Relationship of CuAAC Reaction Components
Caption: Key components and their roles in the CuAAC reaction.
References
- 1. PC Azido-PEG23-NHS carbonate ester | BroadPharm [broadpharm.com]
- 2. NHS ester protocol for labeling proteins [abberior.rocks]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. glenresearch.com [glenresearch.com]
- 5. Click Chemistry reagents from Jena Bioscience [bio-connect.nl]
- 6. vectorlabs.com [vectorlabs.com]
- 7. broadpharm.com [broadpharm.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of copper-catalyzed azide-alkyne cycloaddition for increased in vivo efficacy of interferon β-1b by site-specific PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lumiprobe.com [lumiprobe.com]
optimal wavelength and duration for photocleavage of PC Azido-PEG3-NHS carbonate ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
PC Azido-PEG3-NHS carbonate ester is a heterobifunctional linker incorporating a photocleavable (PC) moiety, a polyethylene (B3416737) glycol (PEG) spacer, an azide (B81097) group, and an N-hydroxysuccinimide (NHS) ester. This molecule is designed for the conjugation of primary amine-containing molecules to other molecules bearing a compatible reactive group (e.g., an alkyne for click chemistry) via a light-sensitive linkage. The integrated o-nitrobenzyl-based photocleavable linker allows for the precise and controlled release of the conjugated molecule upon exposure to UV light, making it a valuable tool in drug delivery, proteomics, and cell biology research.[1][2][3]
The NHS ester reacts with primary amines to form stable carbamate (B1207046) bonds, while the azide group can participate in copper-catalyzed or copper-free click chemistry. The PEG3 spacer enhances solubility and reduces steric hindrance. This application note provides detailed protocols for the use of this compound, focusing on the optimal conditions for photocleavage.
Quantitative Data on Photocleavage
The efficiency of photocleavage is dependent on several factors, including the wavelength and intensity of the light source, the duration of exposure, and the chemical environment of the linker. The data presented below is a summary of typical cleavage efficiencies for o-nitrobenzyl-based photocleavable linkers, which is the putative photocleavable group in this compound.
| Parameter | Recommended Condition/Value | Notes |
| Optimal Wavelength | ~365 nm | Cleavage is most efficient in the near-UV range. |
| Recommended Light Source | 365 nm UV lamp | Low-intensity lamps (1-5 mW/cm²) are generally sufficient.[4] |
| Irradiation Duration | 5 - 25 minutes | The exact time will depend on the light intensity and sample concentration. |
| Cleavage Efficiency | > 90% | Typically achieved within the recommended duration and wavelength.[4][5] |
| Quantum Yield (Φ) | 0.01 - 0.07 | For the parent o-nitrobenzyl group.[1] |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Primary Amine-Containing Molecule
This protocol describes the general procedure for labeling a protein or other amine-containing biomolecule with the photocleavable linker.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
Amine-free buffer, pH 7-9 (e.g., 0.1 M sodium phosphate (B84403) buffer, 0.15 M NaCl, pH 7.5)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment
Procedure:
-
Prepare the Amine-Containing Molecule: Dissolve the amine-containing molecule in the amine-free buffer to a final concentration of 1-10 mg/mL.
-
Prepare the Linker Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a 10-20 mM stock solution.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved linker to the solution of the amine-containing molecule. The optimal molar ratio should be determined empirically for each molecule.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 30 minutes at room temperature.
-
Purification: Remove the excess, unreacted linker and byproducts by dialysis against an appropriate buffer or by using a desalting column.
-
Characterization: Confirm the conjugation and determine the degree of labeling using appropriate techniques such as mass spectrometry or HPLC.
Protocol 2: Photocleavage of the Conjugated Molecule
This protocol outlines the procedure for cleaving the photocleavable linker and releasing the conjugated molecule.
Materials:
-
Conjugated molecule from Protocol 1
-
Appropriate buffer for the cleaved products
-
365 nm UV lamp
-
Quartz or UV-transparent cuvette/plate
-
HPLC system for analysis
Procedure:
-
Sample Preparation: Prepare a solution of the conjugated molecule in a buffer that is compatible with the downstream application and transparent to UV light at 365 nm. Place the solution in a quartz cuvette or a UV-transparent plate.
-
Irradiation: Expose the sample to a 365 nm UV light source. The distance from the lamp to the sample and the irradiation time will need to be optimized. A typical starting point is a 1-5 mW/cm² lamp for 5-25 minutes.[4]
-
Monitoring Cleavage: The progress of the photocleavage reaction can be monitored by taking aliquots at different time points and analyzing them by reverse-phase HPLC (RP-HPLC). The appearance of the cleaved molecule and the disappearance of the conjugated molecule can be tracked.
-
Analysis of Cleavage Products: After the desired level of cleavage is achieved, the products can be analyzed and purified by HPLC. The expected cleavage byproducts from the o-nitrobenzyl linker include o-nitrosobenzaldehyde or its derivatives.[6]
Protocol 3: HPLC Analysis of Photocleavage
This protocol provides a general method for analyzing the photocleavage reaction using HPLC.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Samples from the photocleavage reaction
Procedure:
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Sample Injection: Inject an appropriate volume of the reaction mixture onto the column.
-
Gradient Elution: Elute the components using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 95% B over 30 minutes. The optimal gradient will depend on the hydrophobicity of the conjugated and cleaved molecules.
-
Detection: Monitor the elution profile at a wavelength appropriate for the molecule of interest (e.g., 280 nm for proteins, or a specific wavelength for a chromophore-containing molecule).
-
Quantification: The percentage of cleavage can be determined by integrating the peak areas of the conjugated and cleaved species.
Visualizations
Caption: Experimental workflow for conjugation and photocleavage.
Caption: Step-by-step protocol flowchart.
Caption: Photocleavage mechanism of the o-nitrobenzyl group.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Photocleavable Linkers | BroadPharm [broadpharm.com]
- 3. Photocleavage-based Photoresponsive Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. PC Azido-PEG23-NHS carbonate ester | BroadPharm [broadpharm.com]
- 6. synthical.com [synthical.com]
Application Notes and Protocols for PC Azido-PEG3-NHS Carbonate Ester in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
PC Azido-PEG3-NHS carbonate ester is a versatile heterobifunctional linker designed for the development of advanced, spatially and temporally controlled targeted drug delivery systems. This photo-cleavable (PC) linker incorporates three key functionalities:
-
An N-hydroxysuccinimide (NHS) ester for covalent conjugation to primary amines on targeting ligands such as antibodies, proteins, or amine-modified nanoparticles.
-
A hydrophilic polyethylene (B3416737) glycol (PEG3) spacer to enhance solubility and reduce immunogenicity of the resulting conjugate.[1][2]
-
A terminal azide (N3) group for the attachment of therapeutic payloads via "click chemistry," such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[3][4][5]
-
A photocleavable ortho-nitrobenzyl (ONB) group that allows for the precise release of the conjugated payload upon exposure to UV light (typically around 365 nm).[6][7][8]
This unique combination of features enables the construction of sophisticated drug delivery vehicles, including antibody-drug conjugates (ADCs) and targeted nanoparticles, where the therapeutic agent remains inert until activated by light at the desired site of action. This on-demand drug release mechanism can significantly improve the therapeutic index by minimizing off-target toxicity.[9]
Chemical Properties and Storage
| Property | Value | Reference |
| Chemical Name | This compound | [10] |
| Molecular Formula | C26H36N6O13 | [10] |
| Molecular Weight | 640.6 g/mol | [10] |
| Purity | Typically >95% | [10] |
| Storage Conditions | Store at -20°C, protected from light and moisture. | [10] |
Applications
The this compound is an ideal tool for a range of applications in targeted drug delivery:
-
Photo-activatable Antibody-Drug Conjugates (ADCs): Construction of ADCs where the cytotoxic payload is released from the antibody upon light irradiation at the tumor site, thereby reducing systemic toxicity.
-
Light-Triggered Nanoparticle Drug Delivery: Surface modification of nanoparticles (e.g., liposomes, polymeric nanoparticles) with targeting ligands and photocleavable drug conjugates for on-demand drug release.[1][2][11]
-
Spatially Controlled Release Studies: Investigation of the effects of localized drug release on cellular signaling pathways and therapeutic outcomes in vitro and in vivo.
Experimental Protocols
Herein, we provide detailed protocols for the use of this compound in the construction of a model antibody-drug conjugate.
Protocol 1: Conjugation of this compound to a Targeting Antibody
This protocol describes the reaction of the NHS ester moiety of the linker with primary amines (e.g., lysine (B10760008) residues) on an antibody.
Materials:
-
Targeting antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
1 M Sodium bicarbonate (NaHCO3), pH 8.3
-
Purification column (e.g., Sephadex G-25) or dialysis cassette (10 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Antibody Preparation:
-
Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH ~8.3) to a final concentration of 2-5 mg/mL.[12]
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into PBS, pH 7.4, using a desalting column or dialysis.
-
Adjust the pH of the antibody solution to 8.0-8.5 by adding 1/10th volume of 1 M NaHCO3.[][14]
-
-
Linker Preparation:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Prepare a 10 mM stock solution of the linker in anhydrous DMSO immediately before use. Do not store the stock solution.[12]
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the 10 mM linker stock solution to the antibody solution. Add the linker dropwise while gently stirring.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove the unreacted linker and byproducts by purifying the antibody-linker conjugate using a Sephadex G-25 column or by dialysis against PBS, pH 7.4.
-
The resulting antibody-Azido-PEG3-PC conjugate is now ready for drug conjugation.
-
Characterization:
-
Determine the linker-to-antibody ratio (LAR) using UV-Vis spectroscopy or mass spectrometry.
Protocol 2: Conjugation of an Alkyne-Modified Drug to the Azide-Functionalized Antibody (CuAAC)
This protocol describes the copper-catalyzed "click" reaction to attach an alkyne-modified drug to the azide-functionalized antibody.
Materials:
-
Antibody-Azido-PEG3-PC conjugate
-
Alkyne-modified drug
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Anhydrous DMSO
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 20 mM stock solution of CuSO4 in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (freshly made).
-
Dissolve the alkyne-modified drug in DMSO to a concentration of 10 mM.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the antibody-azide conjugate with a 5-10 fold molar excess of the alkyne-modified drug.
-
Prepare the copper catalyst by mixing the CuSO4 and THPTA stock solutions in a 1:5 molar ratio. Let it stand for 5 minutes.
-
Add the CuSO4/THPTA complex to the antibody-drug mixture to a final copper concentration of 0.25 mM.[15]
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.[15]
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the resulting antibody-drug conjugate (ADC) using size-exclusion chromatography to remove unreacted drug, copper, and other reagents.
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
Assess the purity and aggregation of the ADC by size-exclusion chromatography (SEC).
Protocol 3: Photo-activated Drug Release
This protocol describes the light-triggered cleavage of the photocleavable linker and release of the drug.
Materials:
-
Purified ADC
-
UV lamp (365 nm)
-
Analytical system (e.g., HPLC, LC-MS) to quantify the released drug
Procedure:
-
Sample Preparation:
-
Prepare a solution of the ADC in a suitable buffer (e.g., PBS) at a known concentration.
-
-
Photocleavage:
-
Expose the ADC solution to UV light at 365 nm. The duration and intensity of the light exposure will determine the extent of drug release.[9] A typical exposure might be 5-30 minutes.
-
Take aliquots at different time points to analyze the kinetics of drug release.
-
-
Quantification of Released Drug:
-
Analyze the aliquots by HPLC or LC-MS to separate and quantify the released drug from the ADC.
-
Create a standard curve with the free drug to determine the concentration of the released drug.
-
Protocol 4: In Vitro Cytotoxicity Assay
This protocol assesses the efficacy of the ADC with and without photo-activation.
Materials:
-
Target cancer cell line (expressing the antigen for the antibody)
-
Non-target cell line (as a control)
-
Cell culture medium and supplements
-
96-well plates
-
ADC and free drug
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
UV lamp (365 nm)
Procedure:
-
Cell Seeding:
-
Seed the target and non-target cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the ADC and the free drug.
-
Treat the cells with the compounds for a specified duration (e.g., 72 hours).
-
-
Photo-activation:
-
For the photo-activated groups, expose the cells to 365 nm UV light for a predetermined time (e.g., 10 minutes) after an initial incubation period with the ADC (e.g., 4 hours) to allow for internalization.
-
Include control groups that are not exposed to light.
-
-
Cell Viability Assessment:
-
After the total incubation period, measure cell viability using a standard assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated controls.
-
Determine the half-maximal inhibitory concentration (IC50) for each condition.
-
Illustrative Data
The following tables provide representative data that could be obtained from the experiments described above.
Table 1: Characterization of Antibody-Drug Conjugate
| Parameter | Result |
| Linker-to-Antibody Ratio (LAR) | 3.8 |
| Drug-to-Antibody Ratio (DAR) | 3.5 |
| ADC Purity (SEC) | >98% |
| Monomer Content (SEC) | >95% |
Table 2: Kinetics of Photo-activated Drug Release
| UV Exposure Time (min) | % Drug Release |
| 0 | <1% |
| 5 | 35% |
| 10 | 68% |
| 20 | 85% |
| 30 | >90% |
Table 3: In Vitro Cytotoxicity (IC50 Values)
| Compound | Target Cells (-UV) | Target Cells (+UV) | Non-Target Cells (+UV) |
| Free Drug | 15 nM | 15 nM | 20 nM |
| ADC | >1000 nM | 50 nM | >1000 nM |
Visualizations
References
- 1. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A photochemical approach for controlled drug release in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. seas.upenn.edu [seas.upenn.edu]
- 8. researchgate.net [researchgate.net]
- 9. Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photo-responsive polymeric micelles and prodrugs: synthesis and characterization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. biotium.com [biotium.com]
- 14. NHS ester protocol for labeling proteins [abberior.rocks]
- 15. jenabioscience.com [jenabioscience.com]
Application Notes: Protocol for Labeling Oligonucleotides with PC Azido-PEG3-NHS Carbonate Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for the conjugation of PC Azido-PEG3-NHS Carbonate Ester to amine-modified oligonucleotides. This versatile reagent incorporates three key functionalities:
-
An N-hydroxysuccinimide (NHS) ester for covalent labeling of primary amines (-NH2).[1][2]
-
An azido (N3) group that enables subsequent conjugation to alkyne-modified molecules via "click chemistry".[2][3]
-
A photocleavable (PC) linker , allowing for the release of the conjugated molecule upon exposure to UV light.[1][4]
This protocol is designed for professionals in research and drug development who require a reliable method for producing azide-functionalized oligonucleotides. Such modified oligonucleotides are instrumental in a variety of applications, including the development of therapeutic agents like antisense oligonucleotides (ASOs) and siRNAs, molecular probes, and advanced bioanalytical assays.[5][][7] The inclusion of a PEG spacer enhances solubility and reduces steric hindrance.
Principle of the Reaction
The core of this protocol is the reaction between the NHS ester of the labeling reagent and a primary aliphatic amine on the oligonucleotide. Amine-modified oligonucleotides can be synthesized with the reactive amine group at the 5' or 3' end, or internally. The NHS ester reacts with the nucleophilic amine group in an aqueous buffer at a slightly alkaline pH (7.2-9.0) to form a stable, covalent amide bond.[8][9] The reaction is pH-dependent; at a lower pH, the amine group is protonated and non-reactive, while at a higher pH, the NHS ester is prone to hydrolysis, which reduces labeling efficiency.[2][10]
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the labeling reaction and subsequent purification.
Required Materials and Equipment
Reagents:
-
Amine-modified oligonucleotide
-
This compound[1]
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[2][11]
-
Conjugation Buffer: 0.1 M sodium borate (B1201080) (Na₂B₄O₇), pH 8.5, or 0.1 M sodium bicarbonate (NaHCO₃), pH 8.5.[12] Buffers containing primary amines (e.g., Tris, glycine) must be avoided.[9][11]
-
Nuclease-free water
-
For Purification (Precipitation): 3 M Sodium Acetate (NaOAc), pH 5.2 and 100% Ethanol, chilled.[11]
-
Quenching buffer (optional): 1 M Tris-HCl or Glycine, pH 8.0.[10]
Equipment:
-
Microcentrifuge tubes
-
Pipettes and nuclease-free tips
-
Vortex mixer
-
Laboratory shaker or rotator
-
Refrigerated microcentrifuge
-
UV-Vis spectrophotometer
-
Lyophilizer or centrifugal evaporator (optional)
-
HPLC system for purification and analysis (optional)[8]
Reagent Preparation
-
Amine-Modified Oligonucleotide Solution:
-
Dissolve the lyophilized amine-modified oligonucleotide in the chosen conjugation buffer (e.g., 0.1 M sodium borate, pH 8.5).
-
The recommended final concentration in the reaction is between 0.3 and 0.8 mM. For smaller scales, a concentration of 1-10 mg/mL is also effective.[2]
-
If the oligonucleotide is stored in a buffer containing amines (like Tris), it must be desalted or precipitated and redissolved in an amine-free conjugation buffer.[8][11]
-
-
This compound Solution:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[9][10]
-
Immediately before use, dissolve the reagent in anhydrous DMSO or high-quality DMF to a stock concentration of approximately 10-14 mM (e.g., 10 mg/mL).[8]
-
Crucially, do not prepare stock solutions for long-term storage , as the NHS ester moiety is highly susceptible to hydrolysis.[9][10] Discard any unused reconstituted reagent.[9]
-
Conjugation Reaction Protocol
-
Combine the prepared oligonucleotide solution and the this compound solution in a microcentrifuge tube. A 10- to 20-fold molar excess of the NHS ester reagent over the oligonucleotide is typically recommended to achieve efficient labeling.[9]
-
Vortex the tube gently to ensure thorough mixing.
-
Incubate the reaction for 1-2 hours at room temperature (~25 °C) with gentle shaking or rotation.[11] Alternatively, the reaction can be performed for 2 hours on ice or at 4°C.[9][10]
-
(Optional) To stop the reaction, a quenching buffer containing primary amines (e.g., Tris or glycine) can be added to a final concentration of 20-50 mM to consume any unreacted NHS ester.[10]
Purification of the Labeled Oligonucleotide
Purification is essential to remove excess, unreacted this compound and its hydrolysis byproducts.
Protocol: Ethanol Precipitation
-
To the reaction mixture, add 0.1 volumes of 3 M Sodium Acetate, pH 5.2.[11]
-
Add 2.5 to 3 volumes of cold 100% ethanol.[11]
-
Mix thoroughly and incubate at –20°C for at least 30 minutes.[11]
-
Centrifuge at >13,000 x g for 20-30 minutes at 4°C to pellet the oligonucleotide.[11]
-
Carefully decant the supernatant.
-
Wash the pellet twice with cold 70% ethanol, centrifuging briefly between washes.[11]
-
Air-dry the pellet for a few minutes to remove residual ethanol. Do not over-dry, as it may be difficult to redissolve.[11]
-
Resuspend the purified, azide-labeled oligonucleotide in nuclease-free water or a suitable buffer.
For higher purity, purification by reverse-phase high-performance liquid chromatography (RP-HPLC) is the recommended method.[8][11]
Quantitative Data and Reaction Conditions
The efficiency of the labeling reaction is influenced by several factors, which are summarized below.
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Range | Optimal Value | Notes |
| pH | 7.2 - 9.0 | 8.5 | Reaction is strongly pH-dependent. Lower pH reduces amine reactivity; higher pH increases NHS ester hydrolysis.[2][10] |
| Temperature | 4°C - 25°C | 25°C (Room Temp) | Lower temperatures can be used to slow NHS ester hydrolysis but may require longer reaction times.[9][10] |
| Reaction Time | 30 - 120 minutes | 60 - 120 minutes | Most reactions are complete within 30 minutes to 2 hours.[11] |
| Molar Excess of NHS Ester | 10x - 40x | 20x | A significant molar excess drives the reaction to completion. May require optimization.[9] |
| Oligo Concentration | 0.3 - 0.8 mM | ~0.5 mM | Higher concentrations can improve reaction kinetics.[2] |
Table 2: Half-life of NHS Esters due to Hydrolysis
| pH | Temperature | Approximate Half-life |
| 7.0 | 4°C | 4 - 5 hours[10] |
| 8.5 | 4°C | ~10 minutes[10] |
| 7.0 | 25°C (Room Temp) | ~1 hour[10] |
| 8.0 | 25°C (Room Temp) | < 30 minutes[10] |
Note: Data is for general NHS esters and serves as a guideline. The carbonate ester in the specified reagent may have slightly different hydrolysis kinetics.
Diagrams and Workflows
Reaction Scheme
Caption: Chemical reaction scheme for labeling an amine-modified oligonucleotide.
Experimental Workflow
Caption: Step-by-step workflow for oligonucleotide labeling and purification.
Applications in Research and Drug Development
The azide-labeled oligonucleotide produced by this protocol is a versatile intermediate for numerous downstream applications.
-
Click Chemistry: The terminal azide (B81097) group allows for highly efficient and specific conjugation to molecules containing a terminal alkyne or a strained cyclooctyne (B158145) (e.g., DBCO, BCN) via Copper-Catalyzed (CuAAC) or Strain-Promoted (SPAAC) Azide-Alkyne Cycloaddition.[13][14][15] This enables the attachment of a wide array of functionalities, such as:
-
Photocleavage: The photocleavable linker allows the attached oligonucleotide to be released from a conjugated partner or surface upon irradiation with near-UV light (~365 nm).[1][4] This is useful for "catch and release" purification strategies or for controlled release of the oligonucleotide at a specific time and location.[17]
-
Drug Development: In the context of drug development, this labeling strategy can be used to attach oligonucleotides (ASOs, siRNAs) to delivery vehicles or targeting moieties, improving their pharmacokinetic properties and cellular uptake.[16][18]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. scilit.com [scilit.com]
- 4. PC Azido-PEG23-NHS carbonate ester | BroadPharm [broadpharm.com]
- 5. Bioconjugated Oligonucleotides: Recent Developments and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. glenresearch.com [glenresearch.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. benchchem.com [benchchem.com]
- 11. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]
- 12. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. dynamic-biosensors.com [dynamic-biosensors.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. Azide C3 Modified Oligo Synthesis [biosyn.com]
- 16. Oligonucleotide conjugates for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A 'catch and release' strategy towards HPLC-free purification of synthetic oligonucleotides by a combination of the strain-promoted alkyne-azide cycloaddition and the photocleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Oligonucleotide Drugs: Current Status and Challenges | Biopharma PEG [biochempeg.com]
Application Notes and Protocols for Surface Functionalization of Nanoparticles with PC Azido-PEG3-NHS Carbonate Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The surface functionalization of nanoparticles is a critical step in the development of targeted drug delivery systems, advanced imaging agents, and novel biosensors. PC Azido-PEG3-NHS carbonate ester is a heterobifunctional linker that provides a versatile platform for nanoparticle modification. This linker contains three key components:
-
An N-hydroxysuccinimide (NHS) ester that reacts with primary amines on the nanoparticle surface to form stable amide bonds.
-
A polyethylene glycol (PEG) spacer (PEG3) that enhances nanoparticle solubility, reduces non-specific protein binding (opsonization), and increases circulation half-life.
-
An azide (B81097) group (N3) that serves as a handle for subsequent bio-orthogonal "click chemistry" reactions, allowing for the covalent attachment of targeting ligands, therapeutic agents, or imaging probes.
These application notes provide detailed protocols for the surface functionalization of amine-presenting nanoparticles with this compound, characterization of the resulting azide-functionalized nanoparticles, and their subsequent conjugation to alkyne-modified molecules via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry.
I. Experimental Protocols
Protocol 1: Surface Functionalization of Amine-Coated Nanoparticles
This protocol describes the covalent attachment of this compound to nanoparticles that present primary amine groups on their surface (e.g., amine-functionalized gold nanoparticles, magnetic nanoparticles, or liposomes).
Materials:
-
Amine-functionalized nanoparticles
-
This compound
-
Amine-free reaction buffer (e.g., 0.1 M phosphate-buffered saline, pH 7.4)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., centrifugation, dialysis, or size exclusion chromatography)
Procedure:
-
Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the amine-free reaction buffer to a final concentration of 1-10 mg/mL. Ensure the nanoparticles are well-sonicated for a homogenous suspension.
-
Linker Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO. The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.[1][2]
-
Conjugation Reaction: Add a 20-fold molar excess of the this compound solution to the nanoparticle suspension. The final concentration of DMSO should not exceed 10% of the total reaction volume.[1]
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.
-
Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to quench any unreacted NHS ester groups.
-
Purification: Purify the azide-functionalized nanoparticles to remove unreacted linker and byproducts.
-
For larger nanoparticles: Centrifuge the reaction mixture, discard the supernatant, and resuspend the nanoparticle pellet in fresh reaction buffer. Repeat this process three times.
-
For smaller nanoparticles: Purify using dialysis against the reaction buffer overnight at 4°C.
-
Protocol 2: Characterization of Azide-Functionalized Nanoparticles
It is crucial to characterize the nanoparticles before and after functionalization to confirm successful conjugation and assess their properties.
Methods:
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution. An increase in size is expected after PEGylation.
-
Zeta Potential Measurement: To determine the surface charge. A change in zeta potential indicates successful surface modification.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the azide group, which has a characteristic peak around 2100 cm⁻¹.
-
X-ray Photoelectron Spectroscopy (XPS): To provide elemental analysis of the nanoparticle surface and confirm the presence of nitrogen from the azide and amide groups.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click chemistry" reaction to conjugate an alkyne-containing molecule (e.g., a targeting peptide, drug, or fluorescent dye) to the azide-functionalized nanoparticles.
Materials:
-
Azide-functionalized nanoparticles
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Catalyst Preparation: Prepare a fresh stock solution of the copper catalyst by mixing CuSO₄ and THPTA in a 1:2 molar ratio in the reaction buffer. Let it incubate for a few minutes.[3]
-
Reaction Mixture: In a reaction vessel, add the azide-functionalized nanoparticles, a 4-50 fold molar excess of the alkyne-containing molecule, and the pre-mixed copper catalyst.[3]
-
Initiation: Initiate the click reaction by adding a fresh solution of sodium ascorbate.[3]
-
Incubation: Let the reaction proceed for 1-4 hours at room temperature with gentle mixing.
-
Purification: Purify the final conjugated nanoparticles using centrifugation, dialysis, or size exclusion chromatography to remove the copper catalyst and unreacted molecules.
II. Data Presentation
Table 1: Expected Characterization Data of Nanoparticles
| Nanoparticle Stage | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Amine-Functionalized Nanoparticles | 100 ± 5 | < 0.2 | +30 ± 5 |
| Azide-PEG3 Functionalized Nanoparticles | 120 ± 7 | < 0.2 | +15 ± 5 |
| Ligand-Conjugated Nanoparticles | 125 ± 8 | < 0.2 | +10 ± 5 |
III. Visualization
Caption: Experimental workflow for nanoparticle functionalization.
Caption: Pathway for targeted drug delivery.
References
Application Notes and Protocols for Live Cell Imaging with Photo-releasable Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup and protocols for utilizing photo-releasable probes, often referred to as "caged compounds," in live cell imaging. This powerful technique allows for the precise spatiotemporal control of bioactive molecule release, enabling the study of dynamic cellular processes with high resolution.
Introduction
Photo-releasable probes are inert molecules that, upon illumination with a specific wavelength of light, undergo a photochemical reaction to release a biologically active molecule.[1][2][3] This "uncaging" process provides a robust method for controlling cellular signaling pathways with spatial and temporal precision.[4][5] By combining this technology with fluorescence microscopy, researchers can both trigger and observe cellular responses in real-time.[1][3] This approach is invaluable for studying a wide range of biological phenomena, from neurotransmission and calcium signaling to the regulation of enzyme activity.[3][6]
Key Applications
-
Neurobiology: Studying synaptic transmission and plasticity by uncaging neurotransmitters like glutamate (B1630785) at specific dendritic spines.[2][7][8]
-
Second Messenger Signaling: Investigating the role of second messengers such as calcium (Ca²⁺) and inositol (B14025) 1,4,5-trisphosphate (IP₃) in intracellular signaling cascades.[9][10][11]
-
Enzyme Kinetics: Probing the activity of enzymes like kinases by releasing caged ATP or other substrates.[12][13]
-
GPCR Signaling: Elucidating the function of G-protein coupled receptors by the controlled release of caged ligands.[6][14]
Experimental Setup
A typical experimental setup for live cell imaging with photo-releasable probes consists of a fluorescence microscope equipped with a light source for imaging and a separate light source for uncaging.
Microscope: An inverted epifluorescence microscope is commonly used for live cell imaging.[9] For experiments requiring high spatial resolution, particularly at the subcellular level, a confocal or two-photon microscope is recommended.[1]
Light Source for Uncaging:
-
UV Light Sources: Mercury or xenon arc lamps are often used for wide-field uncaging.[15] UV lasers can provide more focused illumination.
-
Visible Light Sources: For probes sensitive to longer wavelengths, blue light LEDs can be employed.[16]
-
Two-Photon Excitation: A pulsed infrared (IR) laser is used for two-photon uncaging, which offers the advantage of deeper tissue penetration and highly localized uncaging in a sub-femtoliter volume, minimizing photodamage to the surrounding area.[1][3][8]
Imaging System: A sensitive camera, such as an EMCCD or sCMOS camera, is required to detect the fluorescence signals from the reporter dyes that monitor the cellular response to the uncaged molecule.
General Experimental Workflow
The following diagram illustrates a typical workflow for a live cell imaging experiment using photo-releasable probes.
Caption: General experimental workflow for live cell imaging with photo-releasable probes.
Protocols
Here we provide detailed protocols for three common applications of photo-releasable probes in live cell imaging.
Protocol 1: Investigating IP₃-Mediated Calcium Signaling
This protocol describes how to use a caged, cell-permeable IP₃ analog (ci-IP₃/PM) to induce calcium signals in live cells, which are monitored with a fluorescent calcium indicator.
Signaling Pathway
Caption: IP₃ signaling pathway initiated by photorelease of caged IP₃.
Materials:
-
HEK-293 cells
-
Glass-bottom imaging dishes
-
Cell culture medium
-
Imaging buffer (e.g., HBSS)
-
Cell-permeable caged IP₃ (ci-IP₃/PM)
-
Fluorescent Ca²⁺ indicator (e.g., Cal-520-AM)
-
EGTA-AM (optional, for chelating extracellular Ca²⁺)
-
Pluronic F-127
-
DMSO
Equipment:
-
Inverted fluorescence microscope with TIRF capability (optional)[9]
-
UV light source for uncaging
-
Imaging laser lines for the chosen Ca²⁺ indicator
-
Sensitive camera
Methodology:
-
Cell Preparation:
-
Plate HEK-293 cells on glass-bottom dishes to achieve 70-80% confluency on the day of the experiment.[16]
-
-
Loading of Probes:
-
Prepare a loading solution containing 1 µM ci-IP₃/PM and 5 µM Cal-520-AM in imaging buffer.[9] The addition of 0.02% Pluronic F-127 can aid in dye solubilization.
-
Remove the culture medium from the cells and wash once with imaging buffer.
-
Add the loading solution to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
After incubation, wash the cells three times with fresh imaging buffer to remove any excess, unhydrolyzed probes.[16]
-
-
Imaging and Uncaging:
-
Place the dish on the microscope stage.
-
Acquire baseline fluorescence images of the Ca²⁺ indicator for 1-2 minutes to ensure a stable signal.
-
Deliver a brief pulse of UV light to the region of interest to photorelease IP₃. The duration and intensity of the UV pulse should be optimized to elicit a Ca²⁺ response while minimizing phototoxicity.[15]
-
Immediately following the UV flash, acquire a time-lapse series of fluorescence images to capture the resulting Ca²⁺ dynamics.
-
-
Data Analysis:
-
Measure the change in fluorescence intensity over time in regions of interest (ROIs) drawn around individual cells.
-
Normalize the fluorescence signal (ΔF/F₀) to quantify the change in intracellular Ca²⁺ concentration.
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| Cell Type | HEK-293 | [9] |
| Caged Probe | ci-IP₃/PM | [9] |
| Probe Concentration | 1 µM | [9] |
| Ca²⁺ Indicator | Cal-520-AM | [9] |
| Indicator Concentration | 5 µM | [9] |
| Uncaging Light Source | UV Lamp | [15] |
| Uncaging Wavelength | ~360 nm | [15] |
Protocol 2: Probing Synaptic Function with Caged Glutamate
This protocol details the use of two-photon uncaging of MNI-glutamate to mimic synaptic transmission and study the properties of individual dendritic spines in neurons.
Signaling Pathway
Caption: Glutamate signaling at the synapse initiated by two-photon uncaging.
Materials:
-
Neuronal cultures or acute brain slices
-
Artificial cerebrospinal fluid (ACSF)
-
MNI-caged L-glutamate
-
Fluorescent dye for visualizing neuronal morphology (e.g., Alexa Fluor 594)
-
Fluorescent Ca²⁺ indicator (e.g., Fluo-4)
Equipment:
-
Two-photon laser scanning microscope
-
Ti:Sapphire laser tuned to the appropriate wavelength for uncaging
-
Pockels cell for precise control of laser power
-
Electrophysiology setup for patch-clamp recording (optional)
Methodology:
-
Preparation:
-
Prepare acute brain slices or neuronal cultures according to standard protocols.
-
For whole-cell patch-clamp experiments, fill the patch pipette with an internal solution containing a fluorescent dye for morphology and a Ca²⁺ indicator.
-
-
Loading of Caged Glutamate:
-
Add MNI-caged glutamate to the ACSF at a final concentration of 2.5-10 mM.[8]
-
-
Imaging and Uncaging:
-
Locate a neuron of interest and identify a dendritic spine for stimulation.
-
Position the uncaging laser spot approximately 0.3-0.5 µm from the spine head.[7]
-
Use a low laser power for imaging the neuronal morphology and a brief, high-power laser pulse for uncaging.
-
Deliver a short pulse (e.g., 4 ms) of the uncaging laser to release glutamate.[7]
-
Simultaneously record the resulting changes in Ca²⁺ fluorescence and/or the excitatory postsynaptic potential (EPSP) via patch-clamp.
-
-
Data Analysis:
-
Analyze the change in spine volume or Ca²⁺ fluorescence as a measure of synaptic plasticity.
-
Characterize the amplitude and kinetics of the uncaging-evoked EPSPs.
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| Caged Probe | MNI-caged L-glutamate | [7][8] |
| Probe Concentration | 2.5 mM | [7] |
| Uncaging Light Source | Ti:Sapphire Laser | [7] |
| Uncaging Wavelength | 720 nm | [7] |
| Laser Power on Sample | ~25-30 mW | [7] |
| Uncaging Pulse Duration | 4 ms | [7] |
| Spatial Resolution | ~0.3 µm from spine head | [7] |
Protocol 3: Investigating Cellular Processes with Caged Calcium
This protocol describes the use of a membrane-permeant caged calcium probe, NP-EGTA AM, to artificially induce a rapid increase in intracellular calcium.
Experimental Workflow
References
- 1. Two-photon uncaging microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Illumination Solutions for Uncaging- Oxford Instruments [andor.oxinst.com]
- 6. Caged ligands to study the role of intracellular GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 9. A protocol for detecting elemental calcium signals (Ca2+ puffs) in mammalian cells using total internal reflection fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IP3 mediated global Ca2+ signals arise through two temporally and spatially distinct modes of Ca2+ release | eLife [elifesciences.org]
- 11. IP3 mediated global Ca2+ signals arise through two temporally and spatially distinct modes of Ca2+ release - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Live-cell Imaging with Genetically Encoded Protein Kinase Activity Reporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chemical biology approaches to resolve the subcellular GPCR signaling landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Reporter of UV Intensity Delivered to the Cytosol during Photolytic Uncaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
PC Azido-PEG3-NHS carbonate ester in proteomics research applications
Application Note: PC Azido-PEG3-NHS Carbonate Ester
Topic: Advanced Proteomics Applications using Photo-Cleavable Linker Chemistry
Audience: Researchers, scientists, and drug development professionals.
Principle of Operation
This compound is a versatile, trifunctional chemical linker designed for advanced proteomics applications, including affinity purification-mass spectrometry (AP-MS) and protein-protein interaction studies.[1][2] Its structure incorporates three key chemical moieties that enable a powerful workflow of covalent labeling, bio-orthogonal capture, and photo-activated release.[1][3]
-
N-Hydroxysuccinimide (NHS) Carbonate Ester: This amine-reactive group forms stable carbamate (B1207046) or amide bonds with primary amines (e.g., lysine (B10760008) residues and N-termini of proteins) at a physiological to slightly basic pH (7.2-8.5).[4][5]
-
Azide (B81097) (N₃) Group: A highly stable and bio-orthogonal functional group. It does not react with native biological molecules but can be specifically targeted using "click chemistry."[6] It allows for the covalent attachment of reporter molecules, such as biotin (B1667282) or fluorophores, that contain a corresponding alkyne or cyclooctyne (B158145) group (e.g., DBCO, BCN).[7][8]
-
Photo-Cleavable (PC) Linker: This linker contains a photo-labile group that can be broken upon exposure to near-UV light (e.g., 365 nm).[9][10] This feature allows for the specific and controlled release of captured proteins from an affinity matrix, significantly reducing background noise from non-specifically bound proteins and the affinity matrix itself during subsequent analysis.[3][11]
-
PEG3 Spacer: A short, hydrophilic polyethylene (B3416737) glycol spacer that enhances the solubility of the reagent and reduces steric hindrance between the labeled protein and its interacting partners or the affinity matrix.[4][12]
This combination of features enables researchers to covalently label a protein of interest, use it as "bait" to capture interacting "prey" proteins, enrich the entire complex, and then specifically elute only the interacting partners for high-confidence identification by mass spectrometry.
Applications in Proteomics Research
The unique properties of this compound make it suitable for a range of proteomics workflows:
-
Protein-Protein Interaction (PPI) Studies: The primary application is to identify binding partners to a protein of interest. A purified "bait" protein is labeled with the linker, incubated with cell lysate or a complex protein mixture, and the resulting complexes are captured via click chemistry and affinity purification. Photo-cleavage releases the "prey" proteins for identification by LC-MS/MS.[13][14]
-
Cell Surface Protein Profiling: Live cells can be treated with the membrane-impermeable NHS ester to label surface proteins. The azide groups can then be used to attach a biotin tag, allowing for the specific enrichment and subsequent identification of the cell surface proteome. The photo-cleavage step provides a clean elution for analysis.
-
Affinity Purification-Mass Spectrometry (AP-MS): The linker facilitates a robust AP-MS workflow with controlled, specific elution. Unlike traditional methods that use harsh detergents or denaturants, photo-elution is mild and highly specific, improving the signal-to-noise ratio and the quality of downstream MS analysis.[9]
Performance Data (Based on Analogous Systems)
Quantitative data from studies using similar azide-tagged and/or cleavable linkers demonstrate the effectiveness of this methodology.
| Metric | System Description | Result | Reference |
| Enrichment Specificity | Enrichment of azide-containing peptides from a complex E. coli proteome. | > 87% of all identified peptides contained the azide modification. | [15] |
| Increased Identifications | Enrichment of azide-tagged, cleavable DSBSO cross-linked peptides from Cas9 protein. | The number of detectable cross-links increased from ~100 before enrichment to 580 after enrichment. | [14] |
| Proteome Coverage | Profiling the cellular cysteinome using a chemically-cleavable linker. | Detection and quantification of over 10,000 unique cysteine residues, a ~3-fold increase over previous methods. | [16][17] |
| Elution Efficiency | General efficiency of PC linkers. | > 90% cleavage is typically achieved in 5-25 minutes with a near-UV lamp. | [3] |
Visualizations
Caption: Structure and reactivity of the trifunctional linker.
Experimental Protocols
Protocol 1: Labeling of Target Protein
This protocol describes the covalent attachment of the this compound to a purified protein.
Materials:
-
This compound
-
Purified protein (1-10 mg/mL) in amine-free buffer (e.g., PBS, pH 7.2)
-
Anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5[5]
-
Desalting columns or dialysis cassettes for buffer exchange/cleanup[4]
Procedure:
-
Buffer Exchange: Ensure the purified protein solution is free of primary amines (e.g., Tris, glycine). If necessary, exchange the protein into a suitable amine-free buffer (e.g., PBS, pH 7.2) using a desalting column or dialysis.[4][18]
-
Adjust pH: For the labeling reaction, adjust the pH of the protein solution to 8.3-8.5 using a concentrated buffer like 1 M sodium bicarbonate.[5][19]
-
Prepare NHS Ester Stock: Immediately before use, bring the vial of this compound to room temperature.[18] Prepare a 10 mM stock solution by dissolving it in anhydrous DMSO or DMF.[4] The NHS ester moiety hydrolyzes quickly in aqueous solutions, so do not prepare stock solutions for long-term storage.[4][18]
-
Calculate Reagent Amount: For efficient labeling, a 10 to 20-fold molar excess of the NHS ester to the protein is recommended.[4] The optimal ratio may need to be determined empirically.
-
Reaction: Add the calculated volume of the NHS ester stock solution to the protein solution. The final concentration of organic solvent (DMSO/DMF) should not exceed 10%.[4]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[4][18]
-
Removal of Excess Reagent: Remove unreacted NHS ester using a desalting column or dialysis against a suitable buffer (e.g., PBS) for downstream applications.[4] The azide-labeled protein is now ready for use.
Protocol 2: Biotinylation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol uses a copper-free click chemistry reaction to attach a biotin handle for affinity purification.
Materials:
-
Azide-labeled protein (from Protocol 1)
-
DBCO-PEG4-Biotin (or a similar strained-alkyne biotin reagent)
-
PBS or other suitable reaction buffer, pH 7.4
Procedure:
-
Prepare Reagents: Dissolve DBCO-PEG4-Biotin in DMSO to create a 10 mM stock solution.
-
Reaction Setup: In a microcentrifuge tube, combine the azide-labeled protein with a 3 to 5-fold molar excess of the DBCO-PEG4-Biotin reagent.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The reaction is typically efficient and proceeds without catalysts.[13][14]
-
Cleanup (Optional): If necessary, remove excess, unreacted DBCO-biotin reagent using a desalting column to prevent it from occupying binding sites on the streptavidin resin in the next step.
Protocol 3: Affinity Enrichment and Photo-Cleavable Elution
This protocol describes the capture of the biotinylated protein complex and the subsequent release of interacting partners.
Materials:
-
Biotinylated protein complex (from Protocol 2, after incubation with cell lysate/interactome)
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin[20]
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Elution Buffer (e.g., PBS or 50 mM Ammonium Bicarbonate)
-
Near-UV lamp or LED with a peak output around 365 nm[9]
Procedure:
-
Bead Preparation: Wash the streptavidin beads according to the manufacturer's instructions to remove preservatives.
-
Enrichment: Incubate the biotinylated protein sample with the prepared streptavidin beads for 1 hour at room temperature with gentle rotation to capture the complex.[7]
-
Washing: Pellet the beads (using a magnet or centrifugation) and discard the supernatant. Wash the beads extensively (e.g., 3-5 times) with Wash Buffer to remove non-specifically bound proteins.
-
Final Wash: Perform a final wash with the Elution Buffer (without detergent) to prepare the sample for elution.
-
Photo-Elution: Resuspend the beads in a minimal volume of fresh Elution Buffer. Transfer to a UV-transparent plate or tube. Expose the bead slurry to UV light (~365 nm) for 5-25 minutes on ice to cleave the linker.[3] The optimal exposure time should be determined empirically.
-
Collect Eluate: Pellet the beads and carefully collect the supernatant, which now contains the released "prey" proteins. The "bait" protein and the biotin tag remain attached to the beads.
-
Sample Preparation for MS: The collected eluate can now be processed for analysis by mass spectrometry (e.g., reduction, alkylation, and tryptic digestion).
Caption: General experimental workflow for PPI studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 1802907-96-5 | BroadPharm [broadpharm.com]
- 3. PC Azido-PEG23-NHS carbonate ester | BroadPharm [broadpharm.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Azide | BroadPharm [broadpharm.com]
- 7. Selective Enrichment and Identification of Azide-tagged Cross-linked Peptides Using Chemical Ligation and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A photocleavable and mass spectrometry identifiable cross-linker for protein interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. precisepeg.com [precisepeg.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. biorxiv.org [biorxiv.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. broadpharm.com [broadpharm.com]
- 19. NHS ester protocol for labeling proteins [abberior.rocks]
- 20. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Conjugating Fluorescent Dyes using PC Azido-PEG3-NHS Carbonate Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of fluorescent dyes to biomolecules is a cornerstone technique in modern biological research and drug development. It enables the visualization, tracking, and quantification of proteins, antibodies, and other molecules of interest in complex biological systems. This document provides detailed application notes and protocols for the use of a sophisticated heterobifunctional crosslinker, PC Azido-PEG3-NHS carbonate ester , for the fluorescent labeling of proteins.
This linker incorporates three key functionalities:
-
An N-hydroxysuccinimide (NHS) carbonate ester for the efficient and specific labeling of primary amines (e.g., lysine (B10760008) residues and the N-terminus) on proteins.
-
An azide (B81097) (N₃) group that serves as a handle for bioorthogonal "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the highly specific attachment of a fluorescent dye containing a terminal alkyne.
-
A photocleavable (PC) linker , typically based on a nitrobenzyl moiety, which allows for the controlled release of the fluorescently labeled biomolecule upon exposure to UV light. This feature is invaluable for applications requiring spatiotemporal control of protein activity or localization.
The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the linker and the resulting conjugate, minimizes steric hindrance, and can reduce the immunogenicity of the labeled protein.
Principle of the Method
The fluorescent labeling process using this compound is a two-step procedure followed by an optional photocleavage step:
-
Amine Labeling: The NHS carbonate ester of the linker reacts with primary amines on the target protein in a pH-dependent manner to form a stable carbamate (B1207046) bond, introducing the azide and photocleavable functionalities onto the protein.
-
Click Chemistry Conjugation: The azide-modified protein is then reacted with a fluorescent dye that has been functionalized with a terminal alkyne. In the presence of a copper(I) catalyst, a stable triazole linkage is formed, covalently attaching the fluorescent dye to the protein.
-
Photocleavage (Optional): The fluorescently labeled protein can be "caged" and its activity or localization controlled. Upon irradiation with UV light (typically around 365 nm), the photocleavable linker is cleaved, releasing the native protein from the fluorescent tag and any attached cargo.
Quantitative Data Summary
The following tables provide representative quantitative data for the conjugation and photocleavage process. Note that the exact values will depend on the specific protein, fluorescent dye, and reaction conditions.
Table 1: Representative Degree of Labeling (DOL) Data
| Protein Target | Molar Ratio (Linker:Protein) | Achieved DOL (Azide:Protein) | Molar Ratio (Dye:Azide-Protein) | Final DOL (Dye:Protein) |
| Monoclonal Antibody (IgG) | 20:1 | 4-6 | 5:1 | ~3-5 |
| Bovine Serum Albumin (BSA) | 15:1 | 3-5 | 5:1 | ~2-4 |
| Small Peptide (e.g., 10-20 amino acids) | 5:1 | ~1 | 3:1 | ~1 |
Table 2: Representative Photocleavage Efficiency
| Linker Type | Wavelength (nm) | Irradiation Time (min) | Cleavage Efficiency (%) |
| o-Nitrobenzyl | ~365 | 5-25 | >90%[1] |
Experimental Protocols
Protocol 1: Azide-Modification of Proteins using this compound
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS pH 7.4)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassette
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Prepare the Linker Solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to create a 10 mM stock solution.
-
Conjugation Reaction: a. Add the desired molar excess of the linker solution to the protein solution while gently vortexing. A 10-20 fold molar excess of the linker over the protein is a good starting point.[1] b. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quench the Reaction (Optional): Add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature to quench any unreacted NHS ester.
-
Purification: Remove the excess, unreacted linker and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).
Protocol 2: Fluorescent Labeling via Copper-Catalyzed Click Chemistry (CuAAC)
Materials:
-
Azide-modified protein (from Protocol 1)
-
Alkyne-functionalized fluorescent dye
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA or TBTA)
-
Reaction Buffer: PBS, pH 7.4
-
Purification: SEC column or dialysis cassette
Procedure:
-
Prepare Stock Solutions:
-
Alkyne-dye: 10 mM in DMSO or water.
-
CuSO₄: 50 mM in water.
-
Sodium Ascorbate (B8700270): 100 mM in water (prepare fresh).
-
Ligand (THPTA): 50 mM in water.
-
-
Click Reaction Mixture: a. In a microcentrifuge tube, combine the azide-modified protein with a 3-10 fold molar excess of the alkyne-dye. b. In a separate tube, premix the CuSO₄ and ligand in a 1:5 molar ratio. c. Add the CuSO₄/ligand complex to the protein/dye mixture. The final copper concentration is typically 50-500 µM. d. Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
Purification: Purify the fluorescently labeled protein from excess dye and catalyst components using an SEC column or dialysis.
Protocol 3: Characterization of the Fluorescently Labeled Protein
1. Degree of Labeling (DOL) Calculation: The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically.
Procedure: a. Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the dye (A_max). b. Calculate the protein concentration using the following formula, correcting for the dye's absorbance at 280 nm: Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein Where:
- CF is the correction factor for the dye at 280 nm (A₂₈₀ of dye / A_max of dye).
- ε_protein is the molar extinction coefficient of the protein at 280 nm. c. Calculate the DOL using the following formula: DOL = A_max / (ε_dye × Protein Concentration (M)) Where:
- ε_dye is the molar extinction coefficient of the dye at its λ_max.
2. Purity and Aggregation Analysis:
-
Size-Exclusion Chromatography (SEC-HPLC): This technique can be used to assess the purity of the conjugate and detect the presence of aggregates. The elution profile of the conjugate should show a single, sharp peak corresponding to the monomeric labeled protein.
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the purity of the conjugate. The labeled protein should migrate as a single band with a slightly higher molecular weight than the unlabeled protein.
Protocol 4: Photocleavage of the Fluorescent Conjugate
Materials:
-
Purified fluorescently labeled protein conjugate
-
UV lamp (e.g., 365 nm)
-
Appropriate buffer for the downstream application
Procedure:
-
Sample Preparation: Place the fluorescently labeled protein conjugate in a UV-transparent cuvette or microplate.
-
UV Irradiation: Expose the sample to UV light at ~365 nm. The irradiation time will depend on the intensity of the UV source and the specific photocleavable linker, but typically ranges from 5 to 25 minutes.[1]
-
Verification of Cleavage: The cleavage can be confirmed by various methods, including:
-
HPLC: A shift in the retention time of the protein after cleavage.
-
Mass Spectrometry: A decrease in the molecular weight of the protein corresponding to the mass of the linker and dye.
-
Functional Assay: Restoration of the protein's biological activity if it was inhibited by the attached dye.
-
Visualizations
Experimental Workflow
Caption: Overall experimental workflow for fluorescent labeling and photocleavage.
Signaling Pathway Application: Spatiotemporal Control of Kinase Activity
Caption: Spatiotemporal control of a kinase signaling pathway.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency (NHS reaction) | pH of the reaction buffer is too low. | Ensure the pH of the reaction buffer is between 8.3 and 8.5. |
| Presence of primary amines in the protein buffer (e.g., Tris). | Dialyze the protein into an amine-free buffer like PBS before labeling. | |
| Hydrolyzed NHS carbonate ester. | Prepare the linker solution immediately before use. Store the solid linker in a desiccator at -20°C. | |
| Low Labeling Efficiency (Click Chemistry) | Inactive copper(I) catalyst. | Prepare the sodium ascorbate solution fresh. De-gas the reaction mixture to remove oxygen. |
| Insufficient molar excess of the alkyne-dye. | Increase the molar ratio of the alkyne-dye to the azide-modified protein. | |
| Protein Aggregation | High degree of labeling. | Reduce the molar excess of the linker during the NHS reaction to achieve a lower DOL. |
| Protein instability in the reaction buffer. | Optimize buffer conditions (e.g., pH, salt concentration). Perform the reaction at a lower temperature (4°C). | |
| Incomplete Photocleavage | Insufficient UV exposure. | Increase the irradiation time or use a more intense UV lamp. |
| UV absorbance by the buffer or sample container. | Use a UV-transparent cuvette or plate. Ensure the buffer does not contain components that absorb at 365 nm. |
Conclusion
The use of this compound provides a powerful and versatile method for the fluorescent labeling of proteins. The combination of a stable amine-reactive group, a bioorthogonal click chemistry handle, and a photocleavable linker offers researchers a high degree of control over the labeling process and the functionality of the resulting conjugate. These application notes and protocols provide a comprehensive guide for the successful implementation of this advanced bioconjugation strategy.
References
Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates (ADCs) with PC Azido-PEG3-NHS Carbonate Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a revolutionary class of biotherapeutics that combine the antigen-targeting specificity of monoclonal antibodies (mAbs) with the potent cell-killing activity of cytotoxic small molecules. This targeted delivery approach enhances the therapeutic window of the cytotoxic agent by minimizing systemic exposure and associated off-target toxicities. The linker, which connects the antibody to the drug payload, is a critical component of an ADC, influencing its stability, pharmacokinetics, and mechanism of payload release.
This document provides detailed application notes and protocols for the synthesis of ADCs using PC Azido-PEG3-NHS carbonate ester, a heterobifunctional, photocleavable linker. This linker features an N-Hydroxysuccinimide (NHS) ester for covalent attachment to primary amines (e.g., lysine (B10760008) residues) on the antibody, a three-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and an azide (B81097) group for the subsequent attachment of a drug payload via click chemistry.[1] The integrated photocleavable (PC) moiety allows for the controlled release of the payload upon exposure to UV light, offering spatiotemporal control over drug activation.[2][3]
Principle of the Method
The synthesis of an ADC using this compound is a two-step process:
-
Antibody Modification: The NHS ester end of the linker reacts with primary amine groups on the surface of the antibody, primarily the ε-amino groups of lysine residues, to form a stable carbamate (B1207046) bond. This step introduces azide functionalities onto the antibody surface.
-
Drug Conjugation: The azide-modified antibody is then conjugated to an alkyne- or cyclooctyne-modified cytotoxic drug payload through a bio-orthogonal "click chemistry" reaction, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).[4]
This modular approach allows for the precise control over the conjugation process and the generation of well-defined ADCs.
Data Presentation
The quality of an ADC is determined by several factors, including the drug-to-antibody ratio (DAR), purity, and in vitro cytotoxicity. While specific quantitative data for ADCs synthesized using this compound is not extensively available in public literature, the following tables provide representative data for ADCs constructed with similar cleavable linker technologies. This data is intended to serve as a benchmark for researchers developing ADCs with photocleavable linkers.
Table 1: Representative Drug-to-Antibody Ratio (DAR) and Purity of a Cleavable Linker ADC
| ADC Batch | Average DAR¹ | % Monomeric ADC² | % Unconjugated Antibody |
| Batch A | 3.8 | >95% | <5% |
| Batch B | 4.1 | >95% | <4% |
| Batch C | 3.9 | >96% | <5% |
¹Determined by Hydrophobic Interaction Chromatography (HIC) or Reverse Phase-High Performance Liquid Chromatography (RP-HPLC). ²Determined by Size Exclusion Chromatography (SEC).
Table 2: Representative In Vitro Cytotoxicity of a Cleavable Linker ADC against Antigen-Positive and Antigen-Negative Cell Lines
| Cell Line | Antigen Expression | IC₅₀ (nM)¹ |
| Cell Line X | Positive (+) | 1.5 |
| Cell Line Y | Negative (-) | >1000 |
¹IC₅₀ (half-maximal inhibitory concentration) values are determined using a cell viability assay, such as the MTT or CellTiter-Glo assay, after a 72-96 hour incubation period.
Experimental Protocols
Protocol 1: Antibody Modification with this compound
This protocol describes the modification of a monoclonal antibody to introduce azide groups.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers (e.g., BSA), purify the antibody using an appropriate method such as buffer exchange with a desalting column or dialysis against PBS, pH 7.4.
-
Adjust the antibody concentration to 5-10 mg/mL in the Reaction Buffer.
-
-
Linker Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO. The NHS ester is moisture-sensitive and will hydrolyze over time.[5]
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution. The optimal molar ratio may need to be empirically determined to achieve the desired degree of labeling.[5]
-
Gently mix the reaction and incubate for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching the Reaction:
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purification of Azide-Modified Antibody:
-
Remove excess, unreacted linker and quenching buffer components by buffer exchange into PBS, pH 7.4, using desalting columns according to the manufacturer's instructions.
-
Determine the concentration of the purified azide-modified antibody using a spectrophotometer at 280 nm.
-
Protocol 2: Drug Conjugation via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the conjugation of an alkyne-modified drug to the azide-modified antibody.
Materials:
-
Azide-modified antibody (from Protocol 1)
-
Alkyne-modified drug payload (e.g., DBCO-PEG4-MMAE)
-
Anhydrous DMSO
-
PBS, pH 7.4
Procedure:
-
Drug-Linker Preparation:
-
Prepare a stock solution of the alkyne-modified drug in anhydrous DMSO. The concentration will depend on the specific drug and the desired molar excess.
-
-
Click Chemistry Reaction:
-
Add a 1.5- to 3-fold molar excess of the alkyne-modified drug stock solution to the azide-modified antibody solution.
-
Gently mix and incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours. The optimal reaction time and temperature may vary depending on the specific reactants.
-
-
Purification of the ADC:
-
Purify the ADC from unreacted drug and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
The purified ADC should be stored in an appropriate buffer at 2-8°C.
-
Protocol 3: Characterization of the ADC
1. Determination of Drug-to-Antibody Ratio (DAR):
-
Hydrophobic Interaction Chromatography (HIC): HIC is a widely used method for determining the DAR of ADCs. The addition of hydrophobic drug-linkers to the antibody increases its overall hydrophobicity, allowing for the separation of species with different numbers of conjugated drugs. The average DAR is calculated from the peak areas of the different species.
-
Reverse Phase-High Performance Liquid Chromatography (RP-HPLC): RP-HPLC, often coupled with mass spectrometry (LC-MS), can also be used to determine the DAR. The antibody is typically reduced to separate the light and heavy chains before analysis.
2. Analysis of Purity and Aggregation:
-
Size Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to detect the presence of high molecular weight aggregates.
3. In Vitro Cytotoxicity Assay:
-
MTT or CellTiter-Glo Assay: These assays are used to determine the in vitro potency of the ADC. Cancer cell lines with varying levels of target antigen expression are treated with a range of ADC concentrations. Cell viability is measured after a set incubation period (typically 72-96 hours) to determine the IC₅₀ value.
4. In Vitro Photorelease Assay:
-
Incubate the purified ADC in a suitable buffer.
-
Expose the solution to a 365 nm UV light source.
-
At various time points, take aliquots of the solution and analyze the release of the free drug by HPLC or mass spectrometry.
Visualizations
Experimental Workflow
Caption: Workflow for ADC synthesis and characterization.
General Mechanism of Action of a Photocleavable ADC
Caption: General mechanism of action for a photocleavable ADC.
Signaling Pathway for Calicheamicin-Based ADC Payload
Caption: Signaling pathway of a calicheamicin payload.[6][7][8]
References
- 1. This compound, 1802907-96-5 | BroadPharm [broadpharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Cleavable Linkers, Cleavable reagents - ADC Linkers | AxisPharm [axispharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. researchgate.net [researchgate.net]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. adcreview.com [adcreview.com]
Application Notes and Protocols for Immobilizing Proteins on Surfaces with PC Azido-PEG3-NHS Carbonate Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of PC Azido-PEG3-NHS carbonate ester in the immobilization of proteins on various surfaces. This versatile photocleavable linker enables precise control over protein attachment and subsequent release, a critical feature in drug delivery, tissue engineering, and proteomics research.
Introduction
This compound is a trifunctional molecule featuring an N-hydroxysuccinimide (NHS) ester, a polyethylene (B3416737) glycol (PEG) spacer, an azide (B81097) group, and a photocleavable (PC) nitrobenzyl linker.
-
NHS Ester: This amine-reactive group allows for the covalent conjugation of the linker to primary amines (-NH2) on proteins, such as the N-terminus and the side chain of lysine (B10760008) residues.
-
PEG Spacer: The short PEG3 spacer enhances solubility and reduces steric hindrance, improving reaction efficiency and maintaining protein stability.
-
Azide Group: This functional group enables "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), for attachment to surfaces functionalized with a corresponding alkyne or strained alkyne.
-
Photocleavable Linker: The nitrobenzyl-based linker can be cleaved upon exposure to UV light (typically around 365 nm), allowing for the controlled release of the immobilized protein from the surface.
This combination of functionalities makes this compound an ideal tool for applications requiring spatiotemporal control of protein presentation and release.
Applications
-
Controlled Release of Therapeutics: Immobilize growth factors or other therapeutic proteins to hydrogels or other biomaterials for light-triggered release at a specific time and location.[1][2][3]
-
Cell Culture and Tissue Engineering: Create patterned surfaces with immobilized proteins to study cell adhesion, migration, and differentiation in a controlled manner.
-
Proteomics and Protein-Protein Interaction Studies: Immobilize bait proteins to a surface to capture interacting partners, which can then be released for analysis.
-
Drug Discovery and Development: Develop novel drug delivery systems with on-demand release mechanisms.
Quantitative Data
The efficiency of protein immobilization and subsequent photocleavage is critical for the successful application of this linker. The following table summarizes key quantitative parameters.
| Parameter | Value | Conditions | Reference |
| Photocleavage Wavelength | ~365 nm | UV Lamp | [1][2][3] |
| Photocleavage Light Intensity | 2-5 mW/cm² | UV Lamp | [2][3] |
| Typical Cleavage Time | 5-25 minutes | Near-UV lamp (e.g., 365 nm at 1-5 mW/cm²) | |
| Reported Cleavage Efficiency | >90% | For a similar PC Biotin-PEG3-NHS carbonate ester | |
| Typical Molar Excess of NHS Ester to Protein | 20-fold | For labeling 1-10 mg/mL antibody | [4] |
Experimental Protocols
This section provides detailed protocols for the functionalization of a protein with this compound, immobilization onto an alkyne-functionalized surface, and subsequent photocleavage.
Protocol 1: Protein Functionalization with this compound
This protocol describes the covalent attachment of the linker to a protein of interest.
Materials:
-
Protein of interest
-
This compound
-
Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3, or Phosphate-Buffered Saline (PBS), pH 7.4)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting column (e.g., Sephadex G-25)
-
Protein concentration assay kit (e.g., BCA or Bradford)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the chosen amine-free buffer to a final concentration of 2-10 mg/mL.
-
If the protein solution contains amine-containing buffers (e.g., Tris), perform a buffer exchange into an amine-free buffer using a desalting column or dialysis.
-
-
NHS Ester Stock Solution Preparation:
-
Immediately before use, allow the vial of this compound to warm to room temperature.
-
Prepare a 10 mM stock solution by dissolving the required amount of the linker in anhydrous DMSO or DMF. Vortex briefly to ensure complete dissolution.
-
Note: NHS esters are moisture-sensitive. Prepare the stock solution fresh and discard any unused portion.
-
-
Labeling Reaction:
-
Calculate the required volume of the 10 mM NHS ester stock solution to achieve a desired molar excess over the protein (a 10-20 fold molar excess is a good starting point).
-
While gently vortexing the protein solution, add the NHS ester stock solution dropwise.
-
Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C, protected from light.
-
-
Purification of the Azide-Functionalized Protein:
-
Remove the unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Collect the fractions containing the protein.
-
-
Characterization:
-
Determine the concentration of the purified azide-functionalized protein using a standard protein assay.
-
The degree of labeling (DOL) can be determined using methods such as MALDI-TOF mass spectrometry or by co-opting the azide for a click reaction with a fluorescently-labeled alkyne followed by spectroscopic analysis.
-
Protocol 2: Immobilization of Azide-Functionalized Protein onto an Alkyne-Modified Surface
This protocol describes the attachment of the azide-functionalized protein to a surface prepared with alkyne groups using a copper-catalyzed "click" reaction (CuAAC).
Materials:
-
Azide-functionalized protein (from Protocol 1)
-
Alkyne-modified surface (e.g., glass slide, hydrogel)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Washing Buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Prepare Click Chemistry Reagents:
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 100 mM stock solution of THPTA in water.
-
-
Immobilization Reaction:
-
Prepare the reaction mixture by adding the following to the reaction buffer in this order, with gentle mixing after each addition:
-
Azide-functionalized protein (final concentration typically 0.1-1 mg/mL)
-
CuSO₄ (final concentration 1 mM)
-
THPTA (final concentration 5 mM)
-
Sodium ascorbate (final concentration 10 mM, add last to initiate the reaction)
-
-
Immediately apply the reaction mixture to the alkyne-modified surface.
-
Incubate for 1-4 hours at room temperature in a humidified chamber.
-
-
Washing:
-
After incubation, wash the surface extensively with the washing buffer to remove any non-covalently bound protein and reaction components.
-
Rinse with deionized water and dry the surface under a gentle stream of nitrogen.
-
Protocol 3: Photocleavage and Release of Immobilized Protein
This protocol describes the light-induced release of the immobilized protein from the surface.
Materials:
-
Protein-immobilized surface (from Protocol 2)
-
UV lamp with an emission wavelength centered around 365 nm
-
Release buffer (application-dependent, e.g., cell culture media, analysis buffer)
Procedure:
-
Irradiation:
-
Place the protein-immobilized surface in a suitable container with the release buffer.
-
Expose the surface to UV light (365 nm) with an intensity of 2-5 mW/cm².[2][3]
-
The irradiation time will depend on the desired extent of release and the specific experimental setup. A starting point is 5-15 minutes.
-
-
Collection of Released Protein:
-
After irradiation, carefully collect the release buffer, which now contains the cleaved protein.
-
The released protein can then be quantified or used in downstream applications.
-
-
Analysis:
-
The efficiency of photocleavage can be assessed by quantifying the amount of protein released into the buffer and comparing it to the amount of protein initially immobilized on the surface. Techniques such as ELISA, fluorescence measurements (if the protein is labeled), or protein assays can be used.
-
Visualizations
Caption: Experimental workflow for protein immobilization and release.
Caption: Signaling pathway activated by photocleaved growth factors.
References
- 1. researchgate.net [researchgate.net]
- 2. Photoactivated growth factor release from bio-orthogonally crosslinked hydrogels for the regeneration of corneal defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photoactivated growth factor release from bio-orthogonally crosslinked hydrogels for the regeneration of corneal defects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Troubleshooting & Optimization
troubleshooting low yield in PC Azido-PEG3-NHS carbonate ester conjugation reactions
Welcome to the technical support center for PC Azido-PEG3-NHS carbonate ester conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and reproducibility of their conjugation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that can lead to low yield in your conjugation reactions.
Q1: Why is my conjugation yield unexpectedly low?
Low conjugation yield is a common problem that can stem from several factors. The most frequent cause is the hydrolysis of the NHS ester, which renders it inactive.[1][2] The stability of the this compound is highly dependent on pH and the presence of moisture.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure your this compound has been stored correctly at -20°C in a desiccated environment.[3] Allow the reagent to warm to room temperature before opening the vial to prevent condensation. Prepare the reagent solution immediately before use and do not store it in solution for extended periods.
-
Check Buffer pH: The optimal pH for NHS ester conjugation is between 7.2 and 8.5.[1][2] Below this range, the primary amine on your target molecule is protonated and less nucleophilic. Above this range, the rate of NHS ester hydrolysis increases significantly. Use a freshly prepared amine-free buffer (e.g., PBS, Borate, or Carbonate buffer) and verify its pH.
-
Optimize Molar Ratio: A 5- to 20-fold molar excess of the NHS ester over the amine-containing molecule is a good starting point for optimization.[4] The ideal ratio is dependent on the concentration and reactivity of your specific protein or molecule.
-
Q2: How does pH affect the stability of the this compound?
The rate of hydrolysis of the NHS ester is highly pH-dependent. As the pH increases, the half-life of the NHS ester decreases dramatically. This competing hydrolysis reaction directly reduces the amount of active reagent available for conjugation.
Data Presentation
Table 1: Half-life of a Typical NHS Ester at Various pH Values and Temperatures
This table illustrates the strong dependence of NHS ester stability on both pH and temperature. Note that this data is for general NHS esters and should be used as a guideline for this compound.
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 4 | ~1 hour |
| 8.5 | 4 | ~30 minutes |
| 8.6 | 4 | 10 minutes |
Data compiled from multiple sources.[1][5]
Q3: My protein/molecule is precipitating after adding the NHS ester. What can I do?
Precipitation during the conjugation reaction can be caused by the properties of the this compound or the conditions of the reaction.
-
Troubleshooting Steps:
-
Solvent Concentration: this compound is often dissolved in an organic solvent like DMSO or DMF before being added to the aqueous reaction buffer.[6] Ensure the final concentration of the organic solvent in your reaction mixture is low (typically <10%) to avoid protein denaturation and precipitation.
-
Protein Concentration: While a higher protein concentration can improve conjugation efficiency, excessively high concentrations can sometimes lead to aggregation. If you suspect this is the issue, try reducing the protein concentration and proportionally increasing the reaction volume.
-
Hydrophobicity: The addition of the this compound can increase the hydrophobicity of your target molecule, potentially leading to aggregation. Consider performing the reaction at a lower temperature (4°C) for a longer duration to slow down the aggregation process.
-
Q4: What is the optimal molar ratio of NHS ester to my molecule?
The optimal molar ratio of this compound to your amine-containing molecule will depend on the number of accessible primary amines and the concentration of your reactants. A higher molar excess of the NHS ester will generally lead to a higher degree of labeling, but excessive labeling can lead to loss of biological activity or precipitation.
Table 2: Impact of Molar Ratio of NHS Ester on Conjugation Properties
This table provides a general guide to the effects of varying the molar excess of the NHS ester. The optimal degree of labeling (DOL) must be determined empirically for each specific application.
| Molar Ratio (NHS Ester : Molecule) | Expected Degree of Labeling (DOL) | Potential Issues |
| 1:1 - 5:1 | Low to Moderate | Incomplete labeling, low signal |
| 5:1 - 20:1 | Moderate to High | Generally a good starting range for optimization |
| >20:1 | High to Very High | Protein precipitation, loss of biological activity, fluorescence quenching (if applicable) |
This is a qualitative guide; optimal ratios should be determined experimentally.[4]
Experimental Protocols
Detailed Methodology for Protein Conjugation with this compound
This protocol provides a general procedure for labeling a protein with this compound. It is recommended to optimize the conditions for your specific protein and application.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound (MW: 640.6 g/mol )[3]
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., desalting column)
Procedure:
-
Prepare the Protein Solution:
-
Ensure the protein is at a concentration of 1-10 mg/mL in an amine-free buffer. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable conjugation buffer.
-
-
Prepare the NHS Ester Solution:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Immediately before use, dissolve the required amount of the NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
-
Perform the Conjugation Reaction:
-
Add the desired molar excess (e.g., 10-fold) of the 10 mM NHS ester solution to the protein solution.
-
Gently mix the reaction and incubate at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight. Longer incubation at lower temperatures can help minimize hydrolysis.
-
-
Quench the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Remove excess, unreacted this compound and reaction byproducts by passing the solution over a desalting column equilibrated with your desired storage buffer.
-
Visualizations
References
how to prevent hydrolysis of PC Azido-PEG3-NHS carbonate ester
This guide provides technical support for researchers, scientists, and drug development professionals on the proper handling and use of PC Azido-PEG3-NHS carbonate ester to prevent its hydrolysis and ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it susceptible to hydrolysis?
This compound is a molecule designed for bioconjugation. It contains an N-hydroxysuccinimide (NHS) ester group, which is highly reactive towards primary amines (like those on lysine (B10760008) residues of proteins).[1][2] This reactivity, however, also makes it prone to hydrolysis, a reaction with water that cleaves the NHS ester, rendering the compound inactive for conjugation.[3] The rate of this competing hydrolysis reaction is highly dependent on pH, temperature, and moisture exposure.[4][5]
Q2: What are the primary factors that lead to the hydrolysis of this compound?
The primary factors that accelerate hydrolysis are:
-
Moisture: The presence of water is the direct cause of hydrolysis. This includes atmospheric moisture.
-
High pH: The rate of hydrolysis increases significantly with a rise in pH.[3][4][5]
-
Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[4]
-
Incompatible Buffers: Buffers containing primary amines, such as Tris, will react with the NHS ester and compete with the desired conjugation reaction.[4][6]
Q3: How can I visually identify if my this compound has hydrolyzed?
While there might not be a distinct visual change in the solid material, hydrolysis of the NHS ester in solution can be indirectly measured. The N-hydroxysuccinimide (NHS) byproduct released during hydrolysis absorbs light in the 260-280 nm range.[4][5] An increase in absorbance at this wavelength in a solution free of primary amines can indicate the extent of hydrolysis.[4]
Q4: What are the recommended storage conditions for the solid compound?
To ensure the long-term stability of the solid this compound, it should be stored at -20°C or -80°C in a desiccated environment.[6][7][8] It is crucial to protect the compound from moisture.[9] Before opening, the vial must be allowed to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold powder.[6][8][9]
Q5: Can I prepare a stock solution? If so, how should it be stored?
It is generally not recommended to prepare and store aqueous stock solutions, as the NHS ester will hydrolyze.[1][6] If a stock solution is necessary, it should be prepared immediately before use by dissolving the compound in a high-quality, anhydrous (water-free) organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[6][7][9] Such solutions can be stored for a limited time (e.g., 1-2 months) at -20°C, provided moisture is strictly excluded.[1][10] Aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles and moisture introduction from the air.[9][11]
Troubleshooting Guide
Q6: My conjugation reaction yield is low. Could hydrolysis of the this compound be the problem?
Yes, low conjugation efficiency is a common consequence of NHS ester hydrolysis. If the reagent hydrolyzes before it can react with the target molecule, the overall yield of the desired conjugate will be reduced.[3] Use the following flowchart to troubleshoot potential causes related to hydrolysis.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. broadpharm.com [broadpharm.com]
- 7. NHS ester protocol for labeling proteins [abberior.rocks]
- 8. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 9. researchgate.net [researchgate.net]
- 10. interchim.fr [interchim.fr]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Protein Conjugate Solubility with PC Azido-PEG3-NHS Carbonate Ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using PC Azido-PEG3-NHS carbonate ester for protein conjugation, with a specific focus on improving the solubility of the resulting conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional crosslinker. It contains three key components:
-
A photocleavable (PC) linker that allows for the release of the conjugated molecule upon exposure to UV light.[1][2][3]
-
An Azido (N₃) group that can be used for "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).[4][5][6]
-
An N-hydroxysuccinimide (NHS) ester that reacts with primary amines (like the side chain of lysine (B10760008) residues or the N-terminus) on proteins to form stable amide bonds.[1][7][8]
This reagent is primarily used to label proteins and other amine-containing molecules for subsequent conjugation or for applications where controlled release is desired.[1][3] The integrated short polyethylene (B3416737) glycol (PEG3) spacer helps to increase the hydrophilicity and solubility of the linker itself and can contribute to the solubility of the final conjugate.[4][9][][11]
Q2: Why is my protein conjugate precipitating after labeling with this compound?
Protein precipitation after conjugation can be attributed to several factors:
-
Changes in Protein Surface Properties: The modification of primary amines on the protein surface alters its charge and hydrophobicity. While PEGylation is generally intended to increase solubility, the specific sites of conjugation and the overall degree of labeling can sometimes lead to the exposure of hydrophobic patches, causing aggregation.[12][13][14]
-
High Degree of Labeling: Excessive labeling can significantly change the protein's isoelectric point and lead to insolubility.[12]
-
Suboptimal Buffer Conditions: The pH and ionic strength of the buffer used during and after the conjugation reaction are critical for maintaining protein stability.[13][15] If the buffer conditions are not optimal for the newly formed conjugate, it may precipitate.
-
Presence of Organic Solvents: NHS esters are often dissolved in organic solvents like DMSO or DMF before being added to the aqueous protein solution.[16][17] High concentrations of these solvents can denature the protein, leading to precipitation.[12][18]
-
Hydrophobicity of the Azide (B81097) Moiety: While the PEG linker enhances hydrophilicity, the introduction of multiple azide groups can, in some contexts, increase the hydrophobicity of the protein surface, potentially leading to aggregation.[14][19]
Q3: What is the optimal pH for the conjugation reaction?
The optimal pH for the reaction between an NHS ester and a primary amine on a protein is typically between 7.2 and 8.5.[7] A common choice is a phosphate (B84403) or bicarbonate buffer at pH 8.3-8.5.[16][17] At a lower pH, the primary amines are protonated, making them poor nucleophiles and reducing the reaction efficiency. At a pH above 8.5, the hydrolysis of the NHS ester becomes significantly faster, which competes with the desired conjugation reaction and can reduce the yield.[7][16][20]
Q4: Can I use Tris buffer for my conjugation reaction?
No, you should avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These buffers will compete with the primary amines on your protein for reaction with the NHS ester, significantly reducing the efficiency of your protein conjugation.[7][21] It is recommended to use phosphate, bicarbonate, or HEPES buffers.[7]
Troubleshooting Guide
Issue 1: Protein Conjugate Precipitates During or Immediately After the Reaction
| Potential Cause | Troubleshooting Steps |
| High Molar Excess of NHS Ester | Reduce the molar ratio of the this compound to the protein. Start with a lower ratio (e.g., 5:1 or 10:1) and empirically determine the optimal degree of labeling that maintains solubility.[12] |
| Suboptimal Buffer Conditions | Ensure the reaction buffer pH is between 7.2 and 8.5.[7] After the reaction, consider dialyzing or buffer exchanging the conjugate into a buffer that is known to be optimal for the stability of the unmodified protein, potentially with a slightly different pH or ionic strength.[13][15] |
| High Concentration of Organic Solvent | Minimize the volume of the organic solvent (DMSO or DMF) used to dissolve the NHS ester. The final concentration of the organic solvent in the reaction mixture should ideally be below 10%.[18] |
| Protein Concentration is Too High | High protein concentrations can favor aggregation.[22] Try performing the conjugation reaction at a lower protein concentration (e.g., 1-2 mg/mL).[] The conjugate can be concentrated later if necessary, using appropriate methods. |
| Temperature | Perform the reaction at 4°C instead of room temperature. Lower temperatures can sometimes help to maintain protein stability and reduce the rate of aggregation.[13] |
Issue 2: Low Solubility of the Purified Protein Conjugate
| Potential Cause | Troubleshooting Steps |
| Buffer Composition | The storage buffer may not be optimal for the conjugate. Experiment with different buffer components. |
| - pH: Determine the isoelectric point (pI) of your conjugate and select a buffer pH that is at least 1 unit away from the pI.[13] | |
| - Ionic Strength: Modify the salt concentration (e.g., 50-150 mM NaCl) to screen for conditions that improve solubility.[13][22] | |
| - Additives: Include solubility-enhancing additives in the storage buffer.[13][22] | |
| - Glycerol (B35011): 5-20% glycerol can stabilize proteins.[13][15] | |
| - Sugars: Sucrose or trehalose (B1683222) can also act as stabilizers.[22] | |
| - Amino Acids: Arginine and glutamic acid can help to reduce aggregation.[22] | |
| Residual Unreacted Reagent | Ensure that all unreacted this compound and its hydrolysis byproducts are removed through purification methods like dialysis, size-exclusion chromatography, or spin filtration. |
| Hydrophobic Aggregation | If the conjugate is still prone to aggregation, consider adding a low concentration of a non-ionic detergent (e.g., Tween-20 or Triton X-100) to the storage buffer.[22] |
Experimental Protocols
General Protocol for Protein Conjugation with this compound
This protocol provides a general guideline. The optimal conditions may vary depending on the specific protein.
1. Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-7.5).
-
This compound.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[16][17]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification system (e.g., dialysis cassettes, size-exclusion chromatography column, or spin desalting columns).
2. Procedure:
-
Prepare the Protein: Ensure your protein is at a suitable concentration (e.g., 1-5 mg/mL) in an amine-free buffer. If the protein is in a buffer containing primary amines, it must be exchanged into a suitable buffer like PBS.[21]
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in a minimal volume of anhydrous DMSO or DMF to create a 10 mM stock solution.[21][24] Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive and will hydrolyze.[21]
-
Conjugation Reaction:
-
Slowly add the desired molar excess (e.g., a 10 to 20-fold molar excess is a common starting point) of the dissolved NHS ester to the protein solution while gently stirring.[21]
-
Ensure the final concentration of DMSO or DMF is below 10% of the total reaction volume.[18]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[21]
-
-
Quench the Reaction: Stop the reaction by adding a quenching buffer to a final concentration of 20-50 mM (e.g., add Tris-HCl to a final concentration of 50 mM).[25] Incubate for 15-30 minutes.
-
Purify the Conjugate: Remove the excess unreacted reagent and byproducts by dialysis against a suitable storage buffer, or by using a size-exclusion or desalting column.[26]
Data Presentation
Table 1: Effect of pH on NHS Ester Reaction and Hydrolysis
| pH | Reaction with Primary Amines | NHS Ester Hydrolysis Rate | Recommendation |
| < 7.0 | Inefficient (amines are protonated) | Slow | Not recommended for conjugation. |
| 7.2 - 8.5 | Efficient | Moderate | Optimal range for conjugation. [7] |
| > 8.5 | Efficient | Rapid | Reduced conjugation yield due to competing hydrolysis.[7][16] |
Data synthesized from multiple sources indicating general trends.[7][20][25][27][28]
Table 2: Common Solubility-Enhancing Additives
| Additive | Typical Concentration | Mechanism of Action |
| Glycerol | 5 - 20% (v/v) | Stabilizes protein structure, increases solvent viscosity.[13][15] |
| NaCl | 50 - 500 mM | Shields electrostatic interactions that can lead to aggregation.[13][22] |
| Arginine/Glutamic Acid | 50 - 100 mM | Suppresses non-specific protein-protein interactions.[22] |
| Non-ionic Detergents (e.g., Tween-20) | 0.01 - 0.1% (v/v) | Solubilizes hydrophobic regions, preventing aggregation.[22] |
Visualizations
Experimental Workflow for Protein Conjugation
Caption: Workflow for protein conjugation with this compound.
Troubleshooting Logic for Conjugate Precipitation
Caption: Troubleshooting logic for addressing protein conjugate precipitation.
References
- 1. This compound, 1802907-96-5 | BroadPharm [broadpharm.com]
- 2. PC Azido-PEG23-NHS carbonate ester | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Azido-PEG3-NHS ester | CAS 1245718-89-1 | AxisPharm [axispharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Azido-PEG3-NHS ester, 1245718-89-1 | BroadPharm [broadpharm.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. nbinno.com [nbinno.com]
- 9. Redirecting [linkinghub.elsevier.com]
- 11. Azido-PEG3-aminoacetic acid-NHS ester - CD Bioparticles [cd-bioparticles.net]
- 12. researchgate.net [researchgate.net]
- 13. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 14. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. lumiprobe.com [lumiprobe.com]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. broadpharm.com [broadpharm.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 22. info.gbiosciences.com [info.gbiosciences.com]
- 24. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 25. tools.thermofisher.com [tools.thermofisher.com]
- 26. benchchem.com [benchchem.com]
- 27. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Purification of PC Azido-PEG3-NHS Carbonate Ester Labeled Antibodies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification strategies for antibodies labeled with PC Azido-PEG3-NHS carbonate ester.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of purifying antibodies after labeling with this compound?
A1: Purification is a critical step to remove unreacted and hydrolyzed this compound from the antibody conjugation reaction mixture.[1] The presence of these impurities can interfere with downstream applications.[1] A robust purification process ensures the quality and reliability of your labeled antibody.[1]
Q2: What are the most common methods for purifying labeled antibodies?
A2: The three most common and effective methods for purifying antibodies after labeling with NHS esters are Size Exclusion Chromatography (SEC), Dialysis, and Tangential Flow Filtration (TFF).[1] Each method separates the larger labeled antibody from the smaller, unreacted linker molecules based on size.
Q3: How do I choose the best purification method for my experiment?
A3: The choice of purification method depends on several factors, including your sample volume, protein concentration, desired purity, and available equipment.
-
For rapid, small-scale purification: Spin columns, a form of SEC, are ideal. They are fast, easy to use, and offer good protein recovery for small sample volumes.
-
For larger sample volumes or when high buffer exchange is needed: Traditional size exclusion chromatography on a liquid chromatography system or dialysis are better choices.
-
For industrial-scale and rapid processing: Tangential Flow Filtration (TFF) is often preferred as it is fast, scalable, and can both concentrate the sample and perform buffer exchange in one system.[2][3]
Q4: What is the expected recovery and purity for these methods?
A4: While exact numbers can vary based on the specific antibody and experimental conditions, typical values are summarized in the table below. SEC and TFF generally offer very high purity (>95-99%).[1][4] Dialysis can also achieve high purity with sufficient buffer exchanges. Recovery for all methods is typically high, often exceeding 90%.[1]
Q5: Does the this compound linker have any special properties I should consider during purification?
A5: Yes. The "PEG3" component of the linker is a short polyethylene (B3416737) glycol chain. PEG is known to be hydrophilic, which is advantageous as it can help to prevent aggregation of the labeled antibody and improve its solubility.[5][6] The photocleavable (PC) moiety can introduce some hydrophobicity, which may influence interactions with chromatography resins.[7] However, for most standard purification methods like SEC and dialysis, this is unlikely to cause significant issues.
Comparison of Purification Strategies
| Parameter | Size Exclusion Chromatography (SEC) | Dialysis | Tangential Flow Filtration (TFF) |
| Typical Protein Recovery | >95%[8] | >90% | 95-98%[2][9] |
| Purity Achieved | High (>95-99%)[1][4] | High (>95% with sufficient buffer changes) | High (>97%)[2] |
| Processing Time | Fast (minutes to a few hours)[8] | Slow (hours to overnight)[1][10] | Very Fast (can be under 2.5 hours for single-use systems) |
| Scalability | Good for lab scale; can be scaled up | Good for lab scale; less practical for very large volumes | Excellent for both lab and industrial scale[3] |
| Sample Dilution | Yes | Can cause sample dilution or concentration | Can be used to concentrate the sample[3] |
| Key Advantage | High resolution and purity | Simple setup, low cost | Fast, scalable, combines concentration and buffer exchange[3] |
| Key Disadvantage | Can dilute the sample | Time-consuming[10] | Requires specialized equipment |
Troubleshooting Guides
Size Exclusion Chromatography (SEC)
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Protein aggregation: The labeling process or buffer conditions may have caused the antibody to aggregate. | Optimize buffer conditions (pH, ionic strength). Analyze a small aliquot by analytical SEC before preparative purification. |
| Non-specific binding to the column: The labeled antibody may be interacting with the SEC resin. | Use a mobile phase with a slightly higher salt concentration to minimize ionic interactions. | |
| Sample too dilute: Low protein concentrations can lead to lower recovery.[8] | Concentrate the sample before loading it onto the column if possible. | |
| Residual Free Linker | Column overload: Too much sample volume was loaded onto the column. | Ensure the sample volume does not exceed 2-5% of the total column volume for optimal resolution.[1] |
| Inappropriate column choice: The fractionation range of the SEC resin is not suitable for separating the antibody from the small linker. | Use a resin with a fractionation range appropriate for separating molecules in the size range of your antibody (e.g., 100,000 to 300,000 Da for an IgG) from the much smaller linker.[8] | |
| Peak Tailing or Fronting | Poorly packed column: The column packing is not uniform. | Check the column's performance with a standard protein. Repack or replace the column if necessary. |
| Sample is too viscous: High protein concentration can affect the separation. | Dilute the sample. It is recommended to keep the protein concentration below 50 mg/mL. |
Dialysis
| Issue | Possible Cause | Recommended Solution |
| Residual Free Linker | Insufficient dialysis time or buffer volume: The concentration gradient is not sufficient to remove all the free linker. | Increase the dialysis time and perform at least three buffer changes. The buffer volume should be at least 100-200 times the sample volume.[10] An overnight dialysis step is often recommended for complete removal. |
| Incorrect membrane MWCO: The molecular weight cut-off (MWCO) of the dialysis membrane is too small. | Use a dialysis membrane with an MWCO that is significantly smaller than the antibody (~150 kDa) but large enough to allow the free linker (MW of this compound is ~640 Da) to pass through freely. A 10-20 kDa MWCO membrane is typically suitable. | |
| Protein Precipitation | Unfavorable buffer conditions: The pH of the dialysis buffer is close to the isoelectric point (pI) of the antibody, or the salt concentration is too low.[11] | Ensure the dialysis buffer has a pH at least one unit away from the antibody's pI. Maintain an appropriate salt concentration (e.g., 150 mM NaCl). |
| Sample Volume Increased | Osmotic pressure differences: If the sample has a high solute concentration, water can move into the dialysis bag. | If possible, reduce the solute concentration of the sample before dialysis. Alternatively, perform the dialysis in stages against buffers with decreasing solute concentrations. |
Experimental Protocols
Protocol 1: Purification of Labeled Antibody using Size Exclusion Chromatography (Spin Column Format)
This protocol is suitable for rapid purification of small-scale (e.g., 100 µg to 2 mg) labeling reactions.
Materials:
-
Labeled antibody solution
-
Pre-packed spin desalting column (e.g., with a 40 kDa MWCO resin suitable for separating proteins >20 kDa from small molecules)
-
Purification buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Microcentrifuge
-
Collection tubes
Methodology:
-
Prepare the Spin Column:
-
Remove the bottom closure of the spin column and loosen the cap.
-
Place the column in a collection tube.
-
Centrifuge at 1,500 x g for 1 minute to remove the storage buffer.
-
Place the column in a new collection tube.
-
-
Equilibrate the Column:
-
Add 300-500 µL of purification buffer to the top of the resin bed.
-
Centrifuge at 1,500 x g for 2 minutes. Discard the buffer.
-
Repeat this equilibration step 2-3 times.
-
-
Load the Sample:
-
Place the spin column into a new, clean collection tube.
-
Slowly apply the entire labeling reaction mixture to the center of the resin bed.
-
-
Elute the Labeled Antibody:
-
Centrifuge the column at 1,000 x g for 2-3 minutes.
-
The purified, labeled antibody will be in the collection tube. The unconjugated this compound will remain in the resin.
-
-
Storage:
-
Store the purified antibody at 4°C for short-term storage or at -20°C for long-term storage. Protect from light.
-
Protocol 2: Purification of Labeled Antibody using Dialysis
This protocol is suitable for various scales and is effective for thorough buffer exchange.
Materials:
-
Labeled antibody solution
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10-20 kDa)
-
Dialysis buffer (e.g., PBS, pH 7.4), at least 1000 times the sample volume
-
Large beaker or container
-
Stir plate and stir bar
-
Clips for dialysis tubing (if using tubing)
Methodology:
-
Prepare the Dialysis Membrane:
-
Cut the dialysis tubing to the desired length, leaving extra room for sealing.
-
Prepare the membrane according to the manufacturer's instructions. This often involves rinsing with deionized water to remove any preservatives.
-
-
Load the Sample:
-
Securely close one end of the tubing with a clip.
-
Pipette the labeling reaction mixture into the dialysis tubing, leaving some space at the top.
-
Remove excess air and securely close the other end with a second clip.
-
-
Perform Dialysis:
-
Place the sealed dialysis bag into a beaker containing the dialysis buffer. The buffer volume should be at least 200 times the sample volume.
-
Place a stir bar in the beaker and put it on a stir plate at a low speed to facilitate diffusion.
-
Conduct the dialysis at 4°C to maintain protein stability.
-
-
Change the Buffer:
-
Dialyze for at least 2 hours.
-
Discard the used buffer and replace it with fresh dialysis buffer.
-
Repeat the buffer change at least two more times. An overnight dialysis step is recommended for complete removal of the free linker.[1]
-
-
Recover the Sample:
-
Carefully remove the dialysis bag from the buffer.
-
Open one end and pipette the purified labeled protein into a clean storage tube.
-
-
Storage:
-
Store the purified antibody at 4°C for short-term storage or at -20°C for long-term storage. Protect from light.
-
Visualizations
Caption: Workflow for labeling and purification of antibodies.
Caption: Troubleshooting logic for antibody purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Continuous integrated antibody precipitation with two‐stage tangential flow microfiltration enables constant mass flow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 4. researchgate.net [researchgate.net]
- 5. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clearance of solvents and small molecule impurities in antibody drug conjugates via ultrafiltration and diafiltration operation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. researchgate.net [researchgate.net]
- 10. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 11. Purification of Monoclonal Antibodies Using Chromatographic Methods: Increasing Purity and Recovery [apb.tbzmed.ac.ir]
Technical Support Center: Troubleshooting Photocleavage of PC Azido-PEG3-NHS Carbonate Ester Conjugates
This technical support guide provides solutions to common problems encountered during the conjugation and photocleavage of PC Azido-PEG3-NHS carbonate ester conjugates. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: NHS Ester Conjugation
Question 1: Why is my labeling efficiency with the this compound low?
Answer: Low labeling efficiency is a frequent issue that can arise from several factors related to the reaction conditions, reagent quality, and the target molecule itself.
-
Reaction Conditions: The efficiency of the NHS ester reaction is highly dependent on the pH of the reaction buffer. The optimal pH range is between 7.2 and 8.5.[1] Outside this range, the reaction rate can decrease significantly. Additionally, the NHS ester is susceptible to hydrolysis, which increases with pH.[2]
-
Reagent Quality: The this compound is moisture-sensitive. Exposure to moisture can lead to hydrolysis of the NHS ester, rendering it inactive. It is crucial to use an anhydrous grade of solvents like DMSO or DMF for dissolution.
-
Target Molecule: The accessibility of primary amines on your target molecule is critical. If the amines are sterically hindered, the NHS ester will not be able to react efficiently. The presence of other nucleophiles in your sample, such as thiols, can also compete with the primary amines, reducing labeling efficiency.[3][4]
Troubleshooting Steps:
-
Verify Buffer pH: Ensure your reaction buffer is within the optimal pH range of 7.2-8.5 using a calibrated pH meter.[1]
-
Optimize Temperature and Time: If you suspect hydrolysis is an issue, consider performing the reaction at 4°C overnight instead of at room temperature for a shorter period.[1][2]
-
Ensure Reagent Quality: Always use fresh, high-quality this compound. Dissolve the reagent in anhydrous DMSO or DMF immediately before use. Do not store the reagent in solution.
-
Purify Target Molecule: Ensure your protein or other target molecule is free of amine-containing contaminants, such as Tris or glycine, by using a desalting column or dialysis.[4]
| Parameter | Recommended Condition | Common Issue |
| pH | 7.2 - 8.5 | pH is too low or too high |
| Temperature | 4°C to Room Temperature | High temperature can increase hydrolysis |
| Solvent | Anhydrous DMSO or DMF | Presence of water leads to hydrolysis |
| Buffers | Phosphate, Borate, Carbonate | Buffers with primary amines (e.g., Tris) |
Section 2: Photocleavage
Question 2: What is the recommended wavelength and duration for photocleavage?
Answer: Photocleavage of the o-nitrobenzyl-based linker is typically achieved using near-UV light.
-
Wavelength: The optimal wavelength for cleavage of most o-nitrobenzyl (ONB) linkers is around 365 nm.[5] Using wavelengths below 300 nm can potentially damage biological samples.[5]
-
Duration: With an appropriate light source and intensity (e.g., 1-5 mW/cm²), efficient photorelease (>90%) can typically be achieved in 5-25 minutes.[6][7] The exact duration will depend on the concentration of the conjugate, the light intensity, and the experimental setup.
Experimental Protocol: General Photocleavage
-
Prepare the sample containing the this compound conjugate in a suitable buffer.
-
Place the sample in a UV-transparent container.
-
Expose the sample to a UV lamp with a peak emission around 365 nm.
-
Irradiate for 5-25 minutes, with occasional gentle mixing if the sample is in solution.
-
Monitor the cleavage progress using an appropriate analytical technique, such as HPLC or mass spectrometry.
| Parameter | Recommended Condition |
| Wavelength | ~365 nm |
| Light Intensity | 1-5 mW/cm² |
| Duration | 5-25 minutes |
Question 3: Why am I observing incomplete photocleavage?
Answer: Incomplete photocleavage can be due to several factors, including insufficient light exposure, the presence of UV-absorbing compounds, and issues with the conjugate itself.
-
Insufficient Light Exposure: The light intensity may be too low, or the exposure time too short. It's also possible that the light is not effectively penetrating the sample, especially with opaque or highly concentrated solutions.
-
UV-Absorbing Compounds: The presence of other molecules in the solution that absorb at the same wavelength as the photocleavable linker can reduce the efficiency of the cleavage reaction.[8] This is often referred to as an "inner filter effect." The byproduct of the photocleavage, o-nitrosobenzaldehyde, can also absorb at the irradiation wavelength, potentially hindering the reaction.[3]
-
Sample Temperature: During UV irradiation, the sample may heat up. It is advisable to keep the sample on ice or use a cooling system to prevent potential thermal degradation.[9]
Troubleshooting Steps:
-
Optimize Light Exposure: Increase the irradiation time or use a lamp with a higher intensity. Ensure the sample is in a UV-transparent vessel and that the light path is not obstructed.
-
Dilute the Sample: If the concentration of the conjugate or other components is high, try diluting the sample to improve light penetration.
-
Purify the Conjugate: Ensure the conjugate is purified from any unreacted starting materials or other UV-absorbing impurities.
-
Control Temperature: Perform the irradiation on ice or in a temperature-controlled environment.[9]
Section 3: Side Reactions and Byproducts
Question 4: What are the potential side reactions during photocleavage, and what byproducts are formed?
Answer: The photocleavage of o-nitrobenzyl linkers is not always a clean process and can be accompanied by side reactions and the formation of byproducts.
-
Photolysis of the Azido Group: The azide (B81097) group itself can be photolabile and may decompose upon UV irradiation to form a highly reactive nitrene intermediate.[10][11] This can lead to unintended cross-linking or reactions with other molecules in the sample.
-
Formation of o-Nitrosobenzaldehyde: The primary byproduct of the photocleavage of the o-nitrobenzyl linker is typically o-nitrosobenzaldehyde or a related nitroso species.[3][12] These byproducts can be reactive and potentially toxic to biological systems. They may also absorb light at the same wavelength used for cleavage, which can interfere with the efficiency of the reaction.[3]
-
Reactions with Other Molecules: The reactive intermediates generated during photocleavage can potentially react with other molecules present in the solution, especially nucleophiles like thiols.[4]
Troubleshooting and Mitigation:
-
Minimize UV Exposure: Use the minimum light exposure time and intensity necessary for efficient cleavage to reduce the likelihood of side reactions.
-
Include Scavengers: In some cases, the addition of mild scavengers can help to trap reactive byproducts. However, avoid thiol-containing reducing agents like DTT, as they can reduce the azide group.[9]
-
Purify After Cleavage: After photocleavage, it is often necessary to purify the sample to remove the released molecule from the byproducts and any uncleaved conjugate.
Visual Guides
Caption: Experimental workflow for conjugation and photocleavage.
Caption: Reaction pathway for conjugation and photocleavage.
Caption: Troubleshooting logic for low photocleavage efficiency.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. vectorlabs.com [vectorlabs.com]
- 5. seas.upenn.edu [seas.upenn.edu]
- 6. PC Azido-PEG23-NHS carbonate ester | BroadPharm [broadpharm.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Azide Photochemistry in Acrylic Copolymers for Ultraviolet Cross-Linkable Pressure-Sensitive Adhesives: Optimization, Debonding-on-Demand, and Chemical Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Azide Photochemistry in Acrylic Copolymers for Ultraviolet Cross-Linkable Pressure-Sensitive Adhesives: Optimization, Debonding-on-Demand, and Chemical Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. synthical.com [synthical.com]
calculating the degree of labeling for PC Azido-PEG3-NHS carbonate ester
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for calculating the degree of labeling (DOL) of molecules conjugated with PC Azido-PEG3-NHS carbonate ester.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a heterobifunctional crosslinker.[1][2] It contains three key components:
-
An N-hydroxysuccinimide (NHS) ester that reacts with primary amines (-NH2) on proteins, amine-modified oligonucleotides, or other molecules to form a stable carbamate (B1207046) linkage.
-
An azide group (N3) which can be used in "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).
Q2: What is the Degree of Labeling (DOL) and why is it important?
The Degree of Labeling (DOL) represents the average number of linker molecules conjugated to each target molecule (e.g., a protein). It is a critical parameter to determine for ensuring the quality and consistency of your conjugate. Over-labeling can lead to protein aggregation, loss of biological activity, or altered solubility, while under-labeling may result in a weak signal or insufficient downstream reactivity.
Q3: What buffer conditions are recommended for labeling with an NHS ester?
For efficient labeling, it is crucial to use a buffer that is free of primary amines, such as Tris or glycine, as these will compete with your target molecule for reaction with the NHS ester. A bicarbonate or borate (B1201080) buffer at a pH of 8.0-9.0 is commonly recommended. This slightly basic pH ensures that the primary amino groups on the protein are deprotonated and available for reaction.
Q4: How do I remove unconjugated this compound after the labeling reaction?
Unconjugated linker must be removed to ensure an accurate DOL determination and to prevent interference in subsequent experiments. Gel permeation chromatography (e.g., using a Sephadex G-25 column) is a common and effective method for separating the labeled protein from the smaller, unconjugated linker molecules. Dialysis can also be used.
Q5: My protein precipitated after the labeling reaction. What could be the cause?
Protein precipitation after labeling can be due to over-labeling. The addition of multiple PEG linkers can alter the surface properties of the protein, potentially leading to aggregation. To troubleshoot this, you can try reducing the molar excess of the this compound used in the labeling reaction.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Degree of Labeling (DOL) | Inefficient labeling reaction. | - Ensure your reaction buffer is amine-free and at the optimal pH (8.0-9.0).- Increase the molar excess of the this compound.- Check the quality of the NHS ester; it can hydrolyze if exposed to moisture. |
| High Degree of Labeling (DOL) / Protein Aggregation | Excessive molar ratio of linker to protein. | - Decrease the molar excess of the this compound in the reaction.- Optimize the reaction time; shorter incubation may be sufficient. |
| Inaccurate DOL Calculation | Incorrect spectrophotometer readings or parameters. | - Ensure the spectrophotometer is properly blanked.- Use quartz cuvettes for UV measurements.- Make sure your protein concentration is accurate before starting.- Use the correct molar extinction coefficients for your protein and the PC linker. |
| Loss of Protein Activity | Modification of critical amine residues. | - Reduce the DOL by lowering the molar excess of the NHS ester.- Consider alternative conjugation strategies if the loss of activity persists. |
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight (MW) of this compound | 640.6 g/mol | [1][7] |
| Chemical Formula | C26H36N6O13 | [1][7] |
| Maximum Absorbance (λ_max) of Photocleavable Linker | ~340-350 nm | [3][4][5][6] |
| Molar Extinction Coefficient (ε) of Photocleavable Linker at λ_max | ~5,000 M⁻¹cm⁻¹ (Estimated) | This is an estimated value based on similar o-nitrobenzyl compounds. For highest accuracy, it is recommended to determine this value experimentally or obtain it from the supplier's technical data sheet. |
| Molar Extinction Coefficient (ε) of a typical IgG at 280 nm | ~210,000 M⁻¹cm⁻¹ | |
| Correction Factor (CF) at 280 nm for PC Linker | ~0.3 (Estimated) | This is an estimation. It is calculated as the ratio of the linker's absorbance at 280 nm to its absorbance at its λ_max. This should be determined experimentally for the highest accuracy. |
Experimental Protocol: Calculating the Degree of Labeling (DOL)
This protocol provides a detailed methodology for calculating the DOL of a protein labeled with this compound.
1. Materials:
-
Labeled protein conjugate (purified from free linker)
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
2. Procedure:
-
Dilute the purified labeled protein conjugate in PBS to a concentration that gives an absorbance reading at the protein's maximum absorption wavelength (280 nm) between 0.1 and 1.5.
-
Measure the absorbance of the diluted conjugate at 280 nm (A_280) and at the maximum absorbance wavelength of the photocleavable linker (~340-350 nm, A_linker).
3. Calculations:
The degree of labeling can be calculated using the following formula:
DOL = [Concentration of Linker] / [Concentration of Protein]
-
Step 1: Calculate the concentration of the this compound linker.
-
Concentration_linker (M) = A_linker / ε_linker
-
A_linker = Absorbance of the conjugate at the λ_max of the photocleavable group (~340-350 nm).
-
ε_linker = Molar extinction coefficient of the this compound at its λ_max (~5,000 M⁻¹cm⁻¹).
-
-
-
Step 2: Calculate the concentration of the protein.
-
The absorbance at 280 nm is a combination of the absorbance from the protein and the linker. Therefore, a correction factor is needed.
-
Corrected A_280 = A_280 - (A_linker * CF)
-
A_280 = Absorbance of the conjugate at 280 nm.
-
A_linker = Absorbance of the conjugate at the λ_max of the photocleavable group.
-
CF = Correction Factor (Absorbance of the linker at 280 nm / Absorbance of the linker at its λ_max). This is estimated to be ~0.3.
-
-
Concentration_protein (M) = Corrected A_280 / ε_protein
-
ε_protein = Molar extinction coefficient of your protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
-
-
-
Step 3: Calculate the Degree of Labeling (DOL).
-
DOL = (A_linker / ε_linker) / ((A_280 - (A_linker * CF)) / ε_protein)
-
Visualizations
Caption: Workflow for determining the Degree of Labeling (DOL).
References
- 1. This compound, 1802907-96-5 | BroadPharm [broadpharm.com]
- 2. This compound CAS#: 1802907-96-5 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA | Semantic Scholar [semanticscholar.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
effective methods for quenching unreacted PC Azido-PEG3-NHS carbonate ester
Welcome to the technical support center for PC Azido-PEG3-NHS carbonate ester. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals effectively use this reagent in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional crosslinker.[1][2][3] It contains an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (like those on lysine (B10760008) residues of proteins), and an azide (B81097) group, which can be used in "click chemistry" reactions.[1][2] The "PC" indicates a photocleavable linker, allowing for the release of conjugated molecules upon exposure to near-UV light.[1][3] The PEG3 spacer is a short polyethylene (B3416737) glycol chain that increases the hydrophilicity of the molecule.[4] This reagent is commonly used for labeling proteins, amine-modified oligonucleotides, and other amine-containing molecules for applications in drug delivery and bioconjugation.[1][3][4]
Q2: What are the optimal reaction conditions for using this NHS ester?
NHS ester reactions are most efficient at a pH between 7.2 and 8.5.[5][6] The reaction is typically carried out for 30-60 minutes at room temperature or for 2 hours at 4°C.[4][7] It is crucial to use a buffer that does not contain primary amines, such as phosphate-buffered saline (PBS), borate (B1201080) buffer, or carbonate/bicarbonate buffer.[5][8][9] Buffers containing Tris or glycine (B1666218) should be avoided during the reaction as they will compete with the target molecule for the NHS ester.[8][9][10]
Q3: Why is quenching the reaction important?
Quenching stops the labeling reaction by consuming any unreacted this compound.[7][10] This is critical to prevent the NHS ester from reacting with other molecules in subsequent steps of your experiment, which could lead to non-specific labeling and inaccurate results.[9]
Q4: What are the recommended methods for quenching unreacted this compound?
There are two primary methods for quenching unreacted NHS esters:
-
Addition of a primary amine-containing reagent: This is the most common method. Small molecules with primary amines, such as Tris, glycine, lysine, or ethanolamine, are added to the reaction mixture.[5][7][11] These molecules react with the remaining NHS esters, effectively terminating the reaction.
-
Hydrolysis: The NHS ester can be inactivated by hydrolysis, which breaks the ester bond. This process is highly dependent on pH and temperature.[5][12] Increasing the pH of the reaction mixture to above 8.0 will significantly accelerate the rate of hydrolysis.[11][13]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low labeling efficiency | Hydrolysis of the NHS ester: The reagent is sensitive to moisture and can hydrolyze before reacting with the target molecule.[5][14] | Prepare the NHS ester solution immediately before use.[8][15] Ensure that any organic solvents like DMSO or DMF are anhydrous.[6][14] |
| Incorrect buffer pH: The pH of the reaction buffer is outside the optimal range of 7.2-8.5.[6][10] | Verify the pH of your reaction buffer. A pH that is too low will result in protonated amines that are poor nucleophiles, while a pH that is too high will accelerate hydrolysis.[6][9] | |
| Presence of competing amines: The reaction buffer contains primary amines (e.g., Tris, glycine).[8][9][10] | Perform a buffer exchange to an amine-free buffer like PBS, borate, or carbonate buffer before starting the reaction.[4][8] | |
| Non-specific binding or aggregation | Insufficient quenching: Unreacted NHS ester is still present and reacting with other molecules. | Ensure complete quenching by using an adequate concentration of the quenching reagent (typically 20-100 mM) and allowing sufficient incubation time.[7][9][16] |
| Side reactions: NHS esters can sometimes react with other nucleophilic groups on proteins, such as the hydroxyl groups of serine, threonine, and tyrosine (O-acylation).[17][18] | Consider using a quenching reagent like methylamine, which has been shown to be effective at reversing O-acylation.[17] | |
| Improper purification: Failure to remove excess quenching reagent and byproducts after the reaction.[10] | Purify the conjugate using an appropriate method such as dialysis or size-exclusion chromatography after quenching.[8][10] | |
| Inconsistent results | Reagent instability: The this compound has degraded due to improper storage. | Store the reagent at -20°C, protected from moisture.[10][15] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[14][15] |
Experimental Protocols
Protocol 1: General Quenching of Unreacted this compound
This protocol provides a general procedure for quenching the NHS ester reaction using a primary amine-containing reagent.
Materials:
-
Reaction mixture containing the unreacted this compound.
-
Quenching buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0.
Procedure:
-
Following the desired incubation time for your conjugation reaction, add the quenching buffer to the reaction mixture.
-
The final concentration of the quenching reagent should be between 20-100 mM.[7][9][11][16] For example, add 50 µL of 1 M Tris-HCl, pH 8.0 to a 1 mL reaction to achieve a final concentration of 50 mM.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.[4][7]
-
Proceed with the purification of your labeled molecule to remove the quenched NHS ester and excess quenching reagent.[8][10]
Protocol 2: Quenching by Hydrolysis
This protocol describes how to quench the reaction by accelerating the hydrolysis of the NHS ester.
Materials:
-
Reaction mixture containing the unreacted this compound.
-
High pH buffer: e.g., 0.1 M sodium carbonate buffer, pH 9.0-9.5.
Procedure:
-
After the conjugation reaction, add the high pH buffer to the reaction mixture to raise the final pH to above 8.0.
-
Incubate the mixture at room temperature. The half-life of an NHS ester decreases significantly at higher pH. For example, the half-life at pH 8.6 and 4°C is approximately 10 minutes.[5]
-
Monitor the quenching progress if necessary.
-
Proceed with the purification of your labeled molecule.
Quantitative Data
Table 1: Half-life of NHS Ester Hydrolysis at Different pH and Temperatures
This table summarizes the stability of a typical NHS ester in aqueous solution, which is a critical factor to consider for both the conjugation reaction and the quenching process.
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours[5] |
| 8.0 | Room Temperature | ~180-210 minutes[12][19] |
| 8.5 | Room Temperature | ~130-180 minutes[12][19] |
| 8.6 | 4 | 10 minutes[5] |
| 9.0 | Room Temperature | ~110-125 minutes[12][19] |
Visualizations
Caption: Experimental workflow for the conjugation and quenching of this compound.
Caption: Chemical principle of quenching an unreacted NHS ester with a primary amine.
References
- 1. PC Azido-PEG23-NHS carbonate ester | BroadPharm [broadpharm.com]
- 2. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 3. This compound, 1802907-96-5 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - FR [thermofisher.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. acid base - Side reactions of N-hydroxysuccinimide esters with nucleophiles - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 19. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
optimizing reaction buffer pH for PC Azido-PEG3-NHS carbonate ester conjugation
Welcome to the technical support center for optimizing your PC Azido-PEG3-NHS carbonate ester conjugation experiments. This guide provides detailed answers to frequently asked questions and troubleshooting advice to help you achieve optimal results in your research.
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction buffer pH for conjugating this compound to a primary amine?
The optimal pH for reacting NHS esters with primary amines is a compromise between maximizing the reactivity of the amine and minimizing the hydrolysis of the ester. For most applications, a pH range of 8.3-8.5 is considered optimal to achieve the highest conjugation efficiency.[1][2] While the reaction can proceed in a pH range of 7.2 to 9.0, the efficiency is significantly reduced outside the 8.3-8.5 window.[3][4]
Q2: Why is the reaction pH so critical for NHS ester conjugation?
The pH of the reaction buffer directly influences two competing chemical processes:
-
Amine Reactivity: The reactive species is the unprotonated primary amine (-NH₂), which acts as a nucleophile. At lower pH values, the amine group is predominantly protonated (-NH₃⁺), making it non-nucleophilic and preventing the reaction from occurring.[5] As the pH increases, more of the amine becomes deprotonated and available to react with the NHS ester.
-
NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a reaction with water that cleaves the ester, rendering it inactive.[5] The rate of this competing hydrolysis reaction increases significantly at higher pH values.[3][6]
Therefore, the optimal pH is a fine balance that ensures enough of the target amine is reactive while keeping the rate of NHS ester degradation to a minimum.
Q3: What are the recommended buffers for this conjugation reaction?
It is crucial to use a buffer that does not contain primary amines. Recommended buffers include:
-
0.1 M Sodium Phosphate (B84403) (pH 7.2-8.5)[1][3]
-
HEPES (pH 7.2-8.5)[3]
-
Borate buffer (pH 8.0-9.0)[3]
For proteins or molecules sensitive to higher pH, a phosphate buffer at pH 7.2-7.4 can be used, but this may require longer incubation times or a higher molar excess of the NHS ester to achieve the desired conjugation efficiency.[4]
Q4: Are there any buffers that should be strictly avoided?
Yes. Avoid buffers containing primary amines, as they will compete with your target molecule for reaction with the NHS ester, significantly lowering your conjugation yield.[4][7] Buffers to avoid include:
These buffers can, however, be useful for quenching the reaction once the desired incubation time is complete.[3]
Q5: How should I handle the this compound reagent if it is not soluble in my aqueous buffer?
NHS ester reagents, especially non-sulfonated versions, often have poor water solubility.[3][8] The standard procedure is to first dissolve the reagent in a small amount of a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[1][9] This stock solution is then added to your protein or molecule in the aqueous reaction buffer. Ensure that the final concentration of the organic solvent in the reaction mixture is low (typically <10%) to avoid denaturing proteins.[9][10]
Q6: How does temperature affect the conjugation reaction?
NHS ester conjugations are typically performed at room temperature (for 30-60 minutes to 4 hours) or at 4°C (for 2 hours to overnight).[3][9] Lowering the temperature to 4°C can be beneficial as it slows the rate of NHS ester hydrolysis, which can be particularly useful for reactions requiring longer incubation times or when working with sensitive proteins.[3]
Troubleshooting Guide
Problem: Low or no conjugation yield.
| Potential Cause | Recommended Solution |
| Suboptimal pH | Verify the pH of your reaction buffer is within the optimal range of 8.3-8.5.[1][2] Buffers can change pH over time, especially after storage.[11] Prepare fresh buffer for critical experiments. |
| NHS Ester Hydrolysis | The NHS ester reagent is highly sensitive to moisture and hydrolyzes in aqueous solutions.[7][9] Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[9] Prepare the NHS ester stock solution in anhydrous DMSO or DMF immediately before adding it to the reaction.[7] Do not prepare and store aqueous stock solutions of the NHS ester.[9] |
| Presence of Competing Amines | Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine).[4][7] If your sample was purified or stored in an amine-containing buffer, perform a buffer exchange into a recommended buffer (e.g., PBS, bicarbonate) before starting the conjugation.[7] |
| Inactive Reagent | The NHS ester may have degraded due to improper storage. Store the reagent at -20°C with a desiccant.[7][9] You can test the activity of the NHS ester by measuring its hydrolysis-dependent absorbance increase at 260 nm.[3][12] |
Problem: The reaction solution becomes cloudy or precipitates.
| Potential Cause | Recommended Solution |
| Low Protein Solubility | The protein may be precipitating due to the addition of the organic solvent (DMSO/DMF) used to dissolve the NHS ester. Keep the final organic solvent concentration below 10%.[9] |
| Reagent Precipitation | The NHS ester may not be soluble enough in the final reaction mixture. Ensure thorough mixing immediately after adding the NHS ester stock solution. |
| pH Shift | The hydrolysis of the NHS ester releases N-hydroxysuccinimide, which can slightly lower the pH of a poorly buffered solution.[1] Use a buffer with sufficient buffering capacity (e.g., 0.1 M concentration). |
Quantitative Data
Table 1: Effect of pH on the Half-life of NHS Esters
This table illustrates the critical relationship between pH and the stability of the NHS ester in an aqueous solution. As the pH increases, the half-life of the reactive ester decreases dramatically.
| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0 | 4 - 5 hours | [3][6] |
| 8.0 | Room Temp | ~3.5 hours | [13] |
| 8.5 | Room Temp | ~3 hours | [13] |
| 8.6 | 4 | 10 minutes | [3][6][14] |
| 9.0 | Room Temp | ~2 hours | [13] |
Table 2: Recommended Reaction Buffers
| Buffer | Recommended pH Range | Concentration | Key Considerations |
| Sodium Bicarbonate | 8.3 - 8.5 | 0.1 M | Often cited as optimal for high efficiency.[1][4] |
| Sodium Phosphate (PBS) | 7.2 - 8.5 | 0.1 M | Versatile and common; lower pH (7.2-7.4) is gentler on sensitive proteins but slows the reaction.[3][4] |
| HEPES | 7.2 - 8.5 | 20 - 50 mM | Good buffering capacity in the physiological range. |
| Borate | 8.0 - 9.0 | 50 mM | Effective at higher pH values, but be mindful of accelerated hydrolysis.[3] |
Experimental Protocols
Protocol 1: Preparation of 0.1 M Sodium Bicarbonate Buffer (pH 8.3)
-
Dissolve Sodium Bicarbonate: Weigh out 0.84 g of sodium bicarbonate and dissolve it in approximately 90 mL of purified water.
-
Adjust pH: Carefully monitor the pH using a calibrated pH meter. Adjust the pH down to 8.3 using 0.1 M HCl or up to 8.3 using 0.1 M NaOH.
-
Final Volume: Once the target pH is reached, add purified water to bring the final volume to 100 mL.
-
Storage: Store the buffer at 4°C. For critical applications, it is recommended to use freshly prepared buffer.
Protocol 2: General Conjugation of PC Azido-PEG3-NHS Ester to a Protein
-
Prepare Protein Solution: Perform a buffer exchange to transfer the protein into an amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3). Adjust the protein concentration to 1-10 mg/mL.[5]
-
Calculate Reagent Amount: Determine the amount of this compound needed. A 10- to 20-fold molar excess of the NHS ester over the protein is a common starting point for optimization.[5][9]
-
Prepare NHS Ester Stock Solution: Immediately before use, allow the vial of this compound to warm to room temperature.[9] Dissolve the calculated amount in a minimal volume of anhydrous DMSO or amine-free DMF to create a concentrated stock solution (e.g., 10 mM).[2][7]
-
Initiate Conjugation: Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing. Ensure the final volume of organic solvent does not exceed 10% of the total reaction volume.[9]
-
Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.[1] The optimal time may need to be determined empirically.
-
Quench Reaction (Optional): To stop the reaction, add an amine-containing buffer like Tris-HCl to a final concentration of 20-50 mM.[14] Incubate for an additional 15-30 minutes.
-
Purify Conjugate: Remove excess, unreacted NHS ester and reaction byproducts (like N-hydroxysuccinimide) using a desalting column (gel filtration) or dialysis against a suitable storage buffer (e.g., PBS).[1][2]
Visualizations
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. interchim.fr [interchim.fr]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CA [thermofisher.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 11. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. tools.thermofisher.com [tools.thermofisher.com]
impact of temperature on PC Azido-PEG3-NHS carbonate ester reaction kinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PC Azido-PEG3-NHS carbonate ester. The information focuses on the impact of temperature on reaction kinetics to help you optimize your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for reacting this compound with a primary amine?
A1: The optimal temperature for your reaction is a balance between the rate of conjugation and the rate of hydrolysis. Generally, NHS-ester crosslinking reactions are performed between 4°C and room temperature (20-25°C).[1] A common approach is to incubate the reaction at room temperature for 30-60 minutes or at 4°C (on ice) for 2 hours.
-
Room Temperature (20-25°C): This temperature promotes a faster reaction rate, which can be beneficial for achieving complete conjugation in a shorter time frame (typically 30-60 minutes).[2]
-
4°C (on ice): Lowering the temperature to 4°C significantly slows down the competing hydrolysis reaction, thereby preserving the reactivity of the NHS carbonate ester over a longer period (typically 2 hours).[2] This is particularly useful when working with sensitive proteins or when longer incubation times are required to achieve the desired degree of labeling.
Q2: How does temperature affect the reaction speed (kinetics) of the conjugation?
Q3: How does temperature impact the stability of the this compound in solution?
A3: The stability of the NHS carbonate ester is inversely related to temperature. The primary degradation pathway in aqueous solutions is hydrolysis, where the ester is cleaved by water, rendering it inactive. Higher temperatures accelerate this hydrolysis. The stability is also highly pH-dependent, with hydrolysis increasing significantly at higher pH values.
Q4: What are the potential side reactions at different temperatures?
A4: The main competing side reaction is the hydrolysis of the NHS carbonate ester. At higher temperatures, the rate of hydrolysis increases, which can lead to a lower yield of the desired conjugate. In addition to reacting with primary amines, NHS esters can also react with other nucleophilic groups such as the hydroxyl groups of serine and threonine and the phenolic group of tyrosine, especially at higher pH values.[4] These side reactions are generally less favorable than the reaction with primary amines but can become more significant with longer reaction times or at elevated temperatures.
Q5: Can I perform the reaction at temperatures above room temperature (e.g., 37°C)?
A5: While performing the reaction at 37°C would further increase the rate of conjugation, it would also dramatically increase the rate of hydrolysis of the NHS carbonate ester. This would likely lead to a significant loss of the reagent and a lower overall yield of the desired product. Therefore, it is generally not recommended to perform NHS ester conjugations at temperatures above room temperature unless the reaction is extremely fast and can be completed in a very short time.
Data Presentation
The following tables summarize the impact of temperature and pH on NHS ester stability and provide general recommendations for reaction conditions.
Table 1: Influence of Temperature and pH on the Hydrolysis Half-life of NHS Esters
| pH | Temperature (°C) | Approximate Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
| 7.0 | Room Temp | Hours |
| 9.0 | Room Temp | Minutes |
This data is for general NHS esters and serves as a guideline. The exact half-life can vary depending on the specific molecule and buffer conditions.
Table 2: Recommended Reaction Conditions and Expected Outcomes
| Temperature (°C) | Recommended Incubation Time | Expected Reaction Rate | Rate of Hydrolysis | Recommended For |
| 4 | 2 hours to overnight | Slower | Significantly Reduced | Sensitive proteins, longer reaction times, and maximizing reagent stability. |
| 20-25 (Room Temp) | 30-60 minutes | Faster | Increased | Routine conjugations where a shorter reaction time is desired. |
Troubleshooting Guides
Issue 1: Low or No Conjugation Yield
-
Question: I am not seeing any of my desired product, or the yield is very low. What could be the cause?
-
Answer:
-
Hydrolysis of this compound: The NHS carbonate ester is moisture-sensitive. If the reagent was exposed to moisture before or during the reaction, it may have hydrolyzed. Always allow the reagent to warm to room temperature before opening the vial to prevent condensation. Prepare solutions immediately before use and avoid storing them.
-
Incorrect Buffer: Your buffer may contain primary amines (e.g., Tris, glycine), which will compete with your target molecule for the NHS carbonate ester. Use an amine-free buffer such as phosphate-buffered saline (PBS), borate, or carbonate buffer at a pH of 7.2-8.5.
-
Suboptimal pH: The reaction is pH-dependent. If the pH is too low (below 7), the primary amines on your target molecule will be protonated and less reactive. If the pH is too high (above 8.5), the hydrolysis of the NHS carbonate ester will be very rapid. The optimal pH is typically between 8.3 and 8.5.[5]
-
Reaction Temperature Too High: If the reaction was performed at an elevated temperature for an extended period, the NHS carbonate ester may have hydrolyzed before it could react with your target molecule. Consider performing the reaction at a lower temperature (4°C) for a longer duration.
-
Issue 2: Inconsistent Results Between Experiments
-
Question: I am getting different results each time I run the reaction. Why is my experiment not reproducible?
-
Answer:
-
Temperature Fluctuations: Ensure that the reaction temperature is consistent between experiments. Small variations in room temperature can affect the rates of both the conjugation and hydrolysis reactions. Using a water bath or a temperature-controlled incubator can improve reproducibility.
-
Reagent Age and Storage: The this compound can degrade over time, especially if not stored properly at -20°C with a desiccant.[2] Use fresh reagent whenever possible and handle it carefully to minimize exposure to moisture.
-
Timing of Reagent Addition: The NHS carbonate ester begins to hydrolyze as soon as it is dissolved in an aqueous buffer. For better reproducibility, add the dissolved NHS carbonate ester to your amine-containing solution immediately after preparation.
-
Issue 3: Precipitation During the Reaction
-
Question: My protein is precipitating out of solution during the conjugation reaction. What can I do?
-
Answer:
-
High Concentration of Organic Solvent: this compound is often dissolved in an organic solvent like DMSO or DMF. If the final concentration of the organic solvent in your reaction mixture is too high, it can cause your protein to precipitate. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.[2]
-
Over-labeling of the Protein: If too many primary amines on the surface of your protein are modified, it can alter the protein's solubility and lead to precipitation. Try reducing the molar excess of the this compound in your reaction. Performing the reaction at a lower temperature (4°C) can also help to control the rate of labeling and may reduce precipitation.
-
Experimental Protocols
Protocol 1: General Conjugation of a Protein with this compound
-
Prepare the Protein Solution:
-
Dissolve the protein in an amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-7.4) at a concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines, it must be exchanged into an amine-free buffer by dialysis or using a desalting column.
-
-
Prepare the this compound Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Immediately before use, dissolve the required amount of the reagent in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
-
Perform the Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the 10 mM this compound solution to the protein solution.
-
Gently mix the reaction solution immediately.
-
Incubate the reaction under one of the following conditions:
-
At room temperature (20-25°C) for 30-60 minutes.
-
At 4°C (on ice) for 2 hours.
-
-
-
Quench the Reaction (Optional):
-
To stop the reaction, add a quenching buffer containing primary amines (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Remove the excess, unreacted this compound and reaction byproducts using a desalting column, dialysis, or size-exclusion chromatography.
-
Protocol 2: Kinetic Analysis of the Conjugation Reaction
-
Set up the Reaction:
-
Prepare the protein and this compound solutions as described in Protocol 1.
-
Bring both solutions to the desired reaction temperature (e.g., 4°C, 15°C, 25°C) in a temperature-controlled environment.
-
-
Initiate the Reaction:
-
At time zero (t=0), add the this compound solution to the protein solution and mix quickly.
-
-
Collect Time Points:
-
At various time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding a quenching buffer or by acidifying the sample (e.g., with formic acid) to stop the reaction.
-
-
Analyze the Samples:
-
Analyze the quenched samples by a suitable method to separate and quantify the starting materials and the product. High-performance liquid chromatography (HPLC) is a common method for this purpose.
-
Monitor the decrease in the peak area of the starting protein and the increase in the peak area of the conjugated product over time.[1][6]
-
-
Determine Reaction Kinetics:
-
Plot the concentration of the product formed (or the reactant consumed) as a function of time.
-
From this data, you can determine the initial reaction rate and the reaction half-life at that specific temperature.
-
By repeating the experiment at different temperatures, you can determine the temperature dependence of the reaction rate.
-
Mandatory Visualizations
Caption: Experimental workflow for protein conjugation.
Caption: Temperature's impact on reaction vs. hydrolysis.
References
removing excess PC Azido-PEG3-NHS carbonate ester after reaction
Welcome to the technical support center for PC Azido-PEG3-NHS Carbonate Ester. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their conjugation reactions and subsequent purification processes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a photocleavable linker molecule. It is designed to connect molecules together, and this linkage can be broken by exposure to UV light.[1][2][3] It contains three key components:
-
An NHS ester group that reacts with primary amines (-NH2) on proteins, antibodies, or other molecules.[1][2]
-
A PEG3 linker (polyethylene glycol) which is a short, flexible spacer.
-
An Azido group (N3) that can be used in "click chemistry" reactions for further modifications.[2][4]
Q2: What are the critical handling and storage conditions for this compound?
NHS esters are sensitive to moisture and can hydrolyze, which makes them unreactive.[5]
-
Storage: Store the reagent at -20°C with a desiccant.[5]
-
Handling: Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[5] Prepare solutions immediately before use, as the NHS ester hydrolyzes in aqueous solutions. Do not prepare stock solutions for long-term storage.[5]
Q3: Which buffers should I use for the conjugation reaction?
It is crucial to use amine-free buffers to avoid competition with your target molecule.
-
Recommended Buffers: Phosphate-buffered saline (PBS), borate (B1201080) buffer, or carbonate buffer at a pH of 8.0-9.0 are recommended for efficient labeling.[6]
-
Buffers to Avoid: Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with the intended reaction and reduce conjugation efficiency.[5]
Troubleshooting Guide
This section addresses common issues encountered during the removal of excess this compound after the labeling reaction.
Issue 1: Low Yield of Labeled Product
Possible Cause:
-
Hydrolysis of NHS ester: The reagent may have been exposed to moisture before or during the reaction.
-
Presence of competing amines: The reaction buffer may have contained primary amines (e.g., Tris, glycine).
-
Incorrect pH: The reaction pH may have been too low, reducing the reactivity of the primary amines on the target molecule.
Solutions:
-
Ensure the this compound is handled under anhydrous conditions.
-
Use a fresh, amine-free buffer at the recommended pH range (8.0-9.0).
-
Optimize the molar ratio of the NHS ester to your target molecule. A 15:1 to 20:1 molar excess of the NHS ester is a common starting point.[5]
Issue 2: Presence of Unreacted NHS Ester in the Final Product
Possible Cause:
-
Incomplete quenching of the reaction.
-
Inefficient purification method.
Solutions:
-
Quenching: After the incubation period, you can optionally quench the reaction by adding an amine-containing buffer like Tris-HCl or glycine to a final concentration of 50-100 mM and incubating for 10-15 minutes.
-
Purification: Select a purification method appropriate for the size and properties of your labeled molecule.
Methods for Removing Excess this compound
The choice of purification method depends on the molecular weight and characteristics of the labeled molecule. Below is a comparison of common techniques.
| Method | Principle | Best Suited For | Advantages | Disadvantages |
| Size Exclusion Chromatography / Desalting Columns | Separates molecules based on size. Larger labeled molecules elute first, while the smaller, unreacted NHS ester is retained. | Proteins, antibodies, large oligonucleotides. | Fast and efficient removal of small molecules. | Can lead to sample dilution. |
| Dialysis | Uses a semi-permeable membrane to separate molecules based on size. The smaller, unreacted NHS ester diffuses out of the dialysis tubing. | Proteins, antibodies, large biomolecules. | Gentle on the sample, can handle large volumes. | Time-consuming. |
| Precipitation | The labeled product is precipitated out of solution, leaving the unreacted NHS ester in the supernatant. | Oligonucleotides.[7] | Can be effective for specific sample types. | May not be suitable for all proteins, risk of co-precipitation. |
| Reverse Phase HPLC | Separates molecules based on hydrophobicity. | Peptides and small molecules. | High resolution and purity. | Requires specialized equipment, can be harsh on some samples. |
Experimental Protocols
Protocol 1: Quenching the Reaction
-
After the desired reaction time (typically 30-60 minutes at room temperature or 2 hours on ice), add a quenching solution.[5]
-
Prepare a stock solution of 1M Tris-HCl, pH 7.4, or 1M glycine.
-
Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for an additional 10-15 minutes at room temperature with gentle stirring.
Protocol 2: Purification using a Desalting Column
-
Equilibrate the desalting column (e.g., Zeba™ Spin desalting column or PD MiniTrap™ G-25) with the desired storage buffer according to the manufacturer's instructions.
-
Apply the reaction mixture to the top of the column.
-
Centrifuge the column (for spin columns) or allow the sample to flow through by gravity.
-
Collect the eluate containing the purified, labeled molecule. The smaller, unreacted NHS ester will be retained in the column matrix.
Visualizing the Workflow
Reaction and Quenching Workflow
Caption: Workflow for the conjugation and quenching steps.
Purification Method Selection
Caption: Decision tree for selecting a purification method.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PC Azido-PEG23-NHS carbonate ester | BroadPharm [broadpharm.com]
- 3. This compound, 1802907-96-5 | BroadPharm [broadpharm.com]
- 4. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
dealing with protein aggregation during conjugation with PC Azido-PEG3-NHS carbonate ester
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering protein aggregation during conjugation with PC Azido-PEG3-NHS carbonate ester.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a chemical linker with three main components:
-
A photocleavable (PC) linker that allows for the release of the conjugated molecule upon exposure to near-UV light.[1][2]
-
An Azido (N₃) group that can be used in "click chemistry" reactions, such as with alkynes.[3][4]
-
An NHS carbonate ester which is a reactive group that targets primary amines (like the side chain of lysine (B10760008) residues or the N-terminus) on proteins and other biomolecules.[2][5]
This reagent is commonly used to attach a photocleavable and clickable tag to proteins for various applications in proteomics, drug delivery, and surface modification.[1][6]
Q2: What are the primary causes of protein aggregation during conjugation with this compound?
Protein aggregation during conjugation is a common issue that can arise from several factors:
-
High Protein Concentration: Increased proximity of protein molecules can lead to more frequent intermolecular interactions and aggregation.[7][8]
-
Suboptimal Reaction Conditions: The pH, temperature, and buffer composition can significantly impact protein stability.[7][8] Deviations from a protein's optimal conditions can expose hydrophobic regions, promoting aggregation.[7]
-
Over-labeling: The addition of too many PEG linker molecules can alter the protein's surface charge and isoelectric point (pI), potentially reducing its solubility.[9]
-
Reagent Solubility and Concentration: The this compound may have limited solubility in aqueous solutions.[1][10] Adding the reagent too quickly or at a high concentration can cause it to precipitate and co-precipitate the protein.[9]
-
Hydrolysis of the NHS Ester: NHS esters are susceptible to hydrolysis, especially at higher pH values.[11] While the conjugation reaction is also favored at a slightly basic pH, excessive hydrolysis can lead to inconsistent results and byproducts that may contribute to aggregation.[11][12]
Q3: How can I detect and quantify protein aggregation?
Several methods can be used to detect and quantify protein aggregation:
-
Visual Inspection: The simplest method is to look for visible signs of aggregation, such as turbidity, opalescence, or the formation of precipitates in the reaction mixture.[7][9]
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on their size. Aggregates will appear as high molecular weight (HMW) species that elute earlier than the monomeric protein.[7]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. An increase in the average particle size and polydispersity can indicate aggregation.[7]
-
Spectroscopy: Measuring the absorbance at wavelengths around 340-600 nm can quantify turbidity.
Troubleshooting Guide
If you are experiencing protein aggregation during your conjugation experiment, consider the following troubleshooting steps:
Problem: Visible precipitation or turbidity in the reaction mixture.
| Potential Cause | Recommended Solution | Explanation |
| High Protein Concentration | Reduce the protein concentration to 1-5 mg/mL.[8] | Lowering the concentration increases the distance between protein molecules, reducing the likelihood of intermolecular interactions.[8] |
| Suboptimal Buffer pH | Ensure the reaction buffer pH is between 7.2 and 8.5.[9] For pH-sensitive proteins, consider a pH closer to 7.4, although this will slow the reaction rate.[13] | The reaction between the NHS ester and primary amines is pH-dependent.[12][14] A pH of 8.3-8.5 is often optimal, but protein stability is paramount.[12] Avoid buffers containing primary amines like Tris, as they compete with the protein for reaction with the NHS ester.[15] |
| Reagent Precipitation | Dissolve the this compound in a small amount of an organic co-solvent like DMSO or DMF before adding it to the protein solution.[12][13] Add the dissolved reagent to the protein solution slowly and with gentle mixing.[9] | This prevents localized high concentrations of the reagent that can lead to precipitation.[9] The final concentration of the organic solvent should typically not exceed 10% of the total reaction volume.[15] |
| Over-labeling | Reduce the molar excess of the this compound. A starting point of 5-20 fold molar excess is often recommended.[8] | A lower molar ratio of reagent to protein will result in fewer modifications per protein molecule, which can help maintain solubility.[9] |
| Reaction Temperature | Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration (e.g., 2-4 hours).[9] | Lower temperatures can slow down the processes of protein unfolding and aggregation.[9] |
Problem: Low conjugation efficiency accompanied by aggregation.
| Parameter | Recommended Range | Notes |
| Molar Excess of Reagent | 5-20 fold | For sensitive proteins, start with a lower molar excess. For less sensitive or low-concentration proteins, a higher excess may be necessary.[8] |
| Protein Concentration | 1-5 mg/mL | While higher concentrations can improve reaction kinetics, they also increase the risk of aggregation.[8] If aggregation occurs, try reducing the concentration. |
| Reaction Buffer | Phosphate Buffered Saline (PBS) or Bicarbonate Buffer | Amine-free buffers are crucial.[13] PBS at pH 7.2-8.0 is a good starting point.[9] Bicarbonate buffer at pH 8-9 can also be used.[13] |
| Reaction Time | 1-2 hours at room temperature or 2-4 hours at 4°C | These are starting points and may need to be optimized for your specific protein.[9] |
Experimental Protocols
General Protocol for Protein Conjugation with this compound
-
Protein Preparation:
-
Reagent Preparation:
-
Conjugation Reaction:
-
Purification:
-
Remove the excess, unreacted reagent and byproducts using a desalting column (e.g., Sephadex G-25) or through dialysis against a suitable storage buffer.[9]
-
Use of Stabilizing Excipients
If aggregation persists, consider adding stabilizing excipients to the reaction buffer.[7]
| Excipient | Typical Concentration | Mechanism of Action |
| Sugars (e.g., Sucrose, Trehalose) | 5-10% (w/v) | Act as protein stabilizers through preferential exclusion.[7] |
| Polyols (e.g., Sorbitol, Glycerol) | 5-10% (w/v) | Stabilize proteins via preferential exclusion.[7] |
| Amino Acids (e.g., Arginine, Glycine) | 50-100 mM | Can suppress non-specific protein-protein interactions.[7] |
| Non-ionic Surfactants (e.g., Polysorbate 20, Polysorbate 80) | 0.01-0.05% (v/v) | Can prevent surface-induced aggregation by reducing surface tension.[7] |
Visualizations
References
- 1. PC Azido-PEG23-NHS carbonate ester | BroadPharm [broadpharm.com]
- 2. This compound, 1802907-96-5 | BroadPharm [broadpharm.com]
- 3. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 4. Azido-PEG3-NHS ester, 1245718-89-1 | BroadPharm [broadpharm.com]
- 5. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 6. Cleavable Linkers - CD Bioparticles [cd-bioparticles.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. PC Azido-PEG7-NHS carbonate ester | BroadPharm [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. glenresearch.com [glenresearch.com]
- 14. interchim.fr [interchim.fr]
- 15. broadpharm.com [broadpharm.com]
storage and handling best practices for PC Azido-PEG3-NHS carbonate ester to maintain reactivity
Technical Support Center: PC Azido-PEG3-NHS Carbonate Ester
This guide provides best practices for the storage and handling of this compound to ensure optimal reactivity in your experiments. It also includes troubleshooting advice for common issues encountered during conjugation procedures.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound to maintain its stability?
To ensure the long-term stability and reactivity of this compound, it is crucial to store it under the correct conditions. The pure, solid form of the reagent should be stored at -20°C, protected from moisture and light.[1][2][3][4] Some suppliers suggest that the pure form can be stable for up to 3 years at -20°C.[2] It is highly recommended to aliquot the reagent upon receipt to avoid repeated freeze-thaw cycles.
Q2: I need to prepare a stock solution. What is the best solvent and how should I store it?
This compound is soluble in anhydrous dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[3] When preparing a stock solution, it is critical to use a high-quality, anhydrous grade of these solvents to minimize hydrolysis.[5] Stock solutions in anhydrous DMSO or DMF should be prepared immediately before use.[6] If storage is necessary, store at -80°C for up to 6 months or at -20°C for up to 1 month.[2][7] Before opening the vial, always allow it to equilibrate to room temperature to prevent condensation of moisture, which can hydrolyze the NHS ester.[8][9]
Q3: What is the primary cause of this compound inactivation?
The primary cause of inactivation is the hydrolysis of the N-hydroxysuccinimide (NHS) ester group.[8][10] NHS esters are highly susceptible to moisture. In aqueous solutions, the NHS ester can react with water, leading to the formation of an unreactive carboxylic acid. This competing hydrolysis reaction is significantly accelerated at higher pH values.[11][12][13]
Q4: My conjugation efficiency is low. What are the likely causes?
Low conjugation efficiency can stem from several factors:
-
Hydrolysis of the NHS Ester: This is the most common issue. The reagent may have been improperly stored or handled, leading to moisture contamination. Also, the reaction buffer's pH might be too high, or the reaction time at room temperature might be too long, favoring hydrolysis.[10][14]
-
Suboptimal Reaction pH: The reaction between an NHS ester and a primary amine is most efficient in the pH range of 7.2 to 8.5.[11][14] Below this range, the primary amines on the target molecule are protonated and less nucleophilic. Above this range, the rate of hydrolysis of the NHS ester increases significantly.[13]
-
Incompatible Buffers: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the NHS ester, significantly reducing the conjugation efficiency.[14]
-
Poor Solubility: Ensure that the this compound is fully dissolved in the reaction mixture.
-
Steric Hindrance: The accessibility of the primary amines on your target molecule can affect the reaction rate.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Labeling Efficiency | NHS Ester Hydrolysis | Equilibrate the reagent to room temperature before opening to prevent condensation.[8][9] Use anhydrous DMSO or DMF to prepare stock solutions immediately before use.[6][15] Minimize the time the reagent is in an aqueous solution before adding it to the target molecule.[9] |
| Suboptimal pH | Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.[14][16] A pH of 8.3-8.5 is often a good starting point.[9][17] | |
| Incompatible Buffer | Use amine-free buffers such as phosphate, carbonate-bicarbonate, HEPES, or borate.[9][11] | |
| Insufficient Reagent | Increase the molar excess of the this compound. A 20-fold molar excess is a common starting point for antibodies.[6][9] | |
| Precipitation During Reaction | High Concentration of Organic Solvent | The final concentration of DMSO or DMF in the reaction mixture should typically not exceed 10%.[6] |
| Low Protein Concentration | Low protein concentrations can lead to less efficient labeling due to the competing hydrolysis reaction.[14] It is recommended to use a protein concentration of at least 2 mg/mL.[14] | |
| High Non-Specific Binding | Excess Unreacted Label | After the reaction, remove excess, unreacted reagent and by-products using a desalting column, size-exclusion chromatography, or dialysis.[8] |
| Hydrolyzed Label | The hydrolyzed, non-reactive form of the linker can bind non-specifically to the protein. Efficient purification is crucial to remove it.[8] |
Quantitative Data Summary
The stability of the NHS ester is highly dependent on pH. The following table summarizes the half-life of a typical NHS ester at different pH values and temperatures.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[11][12] |
| 8.6 | 4 | 10 minutes[11][12] |
Note: This data is for general NHS esters and should be used as a guideline. The specific stability of this compound may vary.
Experimental Protocol: General Protein Labeling
This protocol provides a general guideline for labeling a protein with this compound. Optimization may be required for your specific protein and application.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column for purification
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 2-10 mg/mL. If necessary, perform a buffer exchange.
-
Equilibrate Reagent: Allow the vial of this compound to warm to room temperature before opening.
-
Prepare Reagent Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.[6]
-
Conjugation Reaction:
-
Add the protein solution to the Reaction Buffer.
-
Add the desired molar excess of the this compound stock solution to the protein solution. A common starting point is a 20-fold molar excess.[6][9]
-
Ensure the final concentration of the organic solvent is below 10%.[6]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[6]
-
-
Quench the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[9] Incubate for 15-30 minutes.
-
Purification: Remove unreacted this compound and by-products by running the reaction mixture through a desalting column equilibrated with your desired storage buffer.[8]
-
Storage: Store the labeled protein under conditions optimal for the non-labeled protein.
Diagrams
Caption: Logical workflow for maintaining this compound reactivity.
Caption: A step-by-step troubleshooting guide for low conjugation efficiency.
References
- 1. This compound, 1802907-96-5 | BroadPharm [broadpharm.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Azido-PEG3-NHS ester, 1245718-89-1 | BroadPharm [broadpharm.com]
- 4. Azido-PEG3-NHS ester | CAS 1245718-89-1 | AxisPharm [axispharm.com]
- 5. researchgate.net [researchgate.net]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SE [thermofisher.com]
- 12. help.lumiprobe.com [help.lumiprobe.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. lumiprobe.com [lumiprobe.com]
adjusting molar ratio of PC Azido-PEG3-NHS carbonate ester for optimal labeling
Welcome to the technical support center for PC Azido-PEG3-NHS Carbonate Ester. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve optimal labeling of their molecules of interest.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting molar ratio of this compound to my protein/antibody?
A common starting point for labeling proteins or antibodies is a 10:1 to 20:1 molar excess of the NHS ester to the protein.[1] For antibodies (like IgG), a 20-fold molar excess typically results in the conjugation of 4-6 linker molecules per antibody.[2] However, the optimal ratio is dependent on several factors including the protein's concentration, the number of available primary amines (lysine residues and the N-terminus), and the desired degree of labeling (DOL).[1] It is often recommended to perform small-scale labeling experiments with varying molar ratios to determine the optimal conditions for your specific application.[3]
Q2: What are the optimal reaction conditions for labeling with this compound?
The reaction of NHS esters with primary amines is most efficient at a slightly alkaline pH, typically between 7.2 and 8.5.[4][5] A common choice is a 0.1 M sodium bicarbonate or phosphate (B84403) buffer at pH 8.3-8.5.[4][6] It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.[7][8] The reaction can be incubated for 30-60 minutes at room temperature or for 2 hours on ice.[2][8]
Q3: How should I prepare and handle the this compound?
This compound is moisture-sensitive.[7] It is critical to equilibrate the vial to room temperature before opening to prevent moisture condensation.[3][8] The NHS ester should be dissolved immediately before use in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[2][4][6] Do not prepare stock solutions for long-term storage as the NHS-ester moiety readily hydrolyzes and becomes non-reactive.[8]
Q4: How can I determine the efficiency of my labeling reaction?
The efficiency of the labeling reaction is determined by calculating the Degree of Labeling (DOL), which is the average number of linker molecules conjugated to each protein molecule.[4] A common method to determine the DOL is through spectrophotometry. This involves measuring the absorbance of the labeled protein at 280 nm (for the protein) and at a wavelength specific to the label if it has a chromophore.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Labeling Efficiency | Incorrect buffer pH. | Ensure the reaction buffer is within the optimal pH range of 7.2-8.5 using a freshly calibrated pH meter.[4] |
| Presence of competing amines in the buffer. | Use an amine-free buffer such as PBS or sodium bicarbonate.[7][8] If necessary, perform a buffer exchange of your protein solution before labeling.[4] | |
| Hydrolysis of the NHS ester. | Prepare the NHS ester solution immediately before use with anhydrous DMSO or DMF.[2][4][6] Consider performing the reaction at 4°C overnight to minimize hydrolysis.[4] | |
| Insufficient molar excess of the NHS ester. | Increase the molar excess of the this compound in the reaction.[4] | |
| Low protein concentration. | Increase the protein concentration. A higher concentration can improve labeling efficiency.[4][5] Recommended protein concentration is 2-10 mg/mL.[4] | |
| Protein Precipitation after Labeling | Over-labeling of the protein. | The addition of too many linker molecules can alter the protein's net charge and solubility.[7] Reduce the molar excess of the NHS ester in the reaction. |
| Poor solubility of the unmodified molecule. | If the molecule to be labeled has low aqueous solubility, try adding a small amount of an organic solvent like DMSO (up to 20%) to the buffer system.[7] | |
| Inconsistent Results | Inaccurate protein concentration measurement. | Accurately determine the protein concentration before initiating the labeling reaction.[4] |
| Variability in NHS ester reactivity. | Always use freshly prepared NHS ester solution for each experiment as its reactivity decreases over time in solution.[7] |
Experimental Protocols
General Protocol for Protein Labeling with this compound
This protocol provides a general guideline. Optimization may be required for your specific protein and application.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution:
-
Ensure the protein is in an appropriate amine-free buffer at a concentration of 2-10 mg/mL.[4]
-
If the protein buffer contains amines, perform a buffer exchange into a suitable reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).
-
-
Prepare the NHS Ester Solution:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[4]
-
-
Perform the Labeling Reaction:
-
Add the calculated amount of the dissolved NHS ester to the protein solution. A common starting point is a 10:1 to 20:1 molar excess of the NHS ester to the protein.[1]
-
The final concentration of the organic solvent in the reaction mixture should not exceed 10%.[4]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[2][8] Protect from light if the molecule is light-sensitive.
-
-
Quench the Reaction (Optional):
-
To stop the reaction, add a quenching buffer containing primary amines (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.
-
Incubate for 10-15 minutes at room temperature.
-
-
Purify the Labeled Protein:
-
Remove unreacted NHS ester and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis.
-
-
Characterize the Labeled Protein:
-
Determine the final concentration of the labeled protein and the Degree of Labeling (DOL).
-
Visualizations
Caption: Experimental workflow for labeling proteins with this compound.
Caption: Troubleshooting logic for low labeling efficiency with NHS esters.
References
- 1. mesoscale.com [mesoscale.com]
- 2. broadpharm.com [broadpharm.com]
- 3. furthlab.xyz [furthlab.xyz]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Validation & Comparative
A Comparative Guide to Photocleavable Linkers: Featuring PC Azido-PEG3-NHS Carbonate Ester
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced bioconjugation and drug delivery, photocleavable (PC) linkers have emerged as indispensable tools for exerting precise spatiotemporal control over the release of therapeutic payloads, probes, and other bioactive molecules. The ability to initiate cleavage with a pulse of light offers a non-invasive trigger, minimizing off-target effects and enabling targeted activation. This guide provides an objective comparison of PC Azido-PEG3-NHS carbonate ester with other common photocleavable linkers, supported by available experimental data and detailed methodologies.
Introduction to Photocleavable Linkers
Photocleavable linkers are bifunctional molecules that contain a photosensitive moiety. Upon irradiation with light of a specific wavelength, this moiety undergoes a chemical transformation that results in the cleavage of the linker and the release of the conjugated molecule. The choice of a photocleavable linker is critical and depends on several factors, including the wavelength of light required for cleavage, the efficiency of the photorelease (quantum yield), the nature of the cleavage byproducts, and the stability of the linker in biological media.
This guide focuses on the comparison of this compound, a versatile hetero-bifunctional linker, with two of the most widely used classes of photocleavable linkers: those based on o-nitrobenzyl and coumarin (B35378) scaffolds.
Overview of Compared Photocleavable Linkers
This compound: This linker combines three key functionalities:
-
An NHS (N-Hydroxysuccinimide) carbonate ester for the facile conjugation to primary amines (-NH2) on proteins, antibodies, or other biomolecules.
-
A photocleavable unit , based on a substituted o-nitrobenzyl chemistry, which cleaves upon exposure to UV light (typically around 365 nm).
-
An azide (B81097) (N3) group, which allows for subsequent "click chemistry" reactions (e.g., with alkyne- or DBCO-modified molecules), enabling modular and bioorthogonal conjugation strategies.
-
A hydrophilic PEG3 (polyethylene glycol) spacer to improve solubility and reduce steric hindrance.
o-Nitrobenzyl (ONB) Linkers: This is a well-established class of photocleavable linkers. Upon absorption of UV light, an intramolecular rearrangement leads to the cleavage of the benzylic carbon-heteroatom bond, releasing the payload. The cleavage wavelength and efficiency can be tuned by modifying the substituents on the aromatic ring.
Coumarin-based Linkers: These linkers offer the advantage of typically absorbing light at longer wavelengths compared to traditional ONB linkers, which can be less damaging to biological samples. The photocleavage mechanism also proceeds through a photo-induced heterolytic cleavage. Some coumarin derivatives are also fluorescent, allowing for the tracking of the cleavage process.
Quantitative Comparison of Photocleavable Linker Performance
| Linker Type | Typical Photolysis Wavelength (nm) | Quantum Yield (Φ) | Reported Cleavage Efficiency & Conditions | Key Features & Drawbacks | Reported Application Example |
| This compound | ~365[1][2] | Not Reported | >90% in 5-25 minutes (e.g., 365 nm lamp at 1-5 mW/cm²)[3] | Features: Heterobifunctional (Amine & Azide chemistry), PEG spacer enhances solubility. Drawbacks: Lack of extensive quantitative performance data in the literature. | Photoactivated release of Epidermal Growth Factor (EGF) from a hydrogel for corneal regeneration.[1][2] |
| o-Nitrobenzyl (ONB) | 260-365[4][5] | 0.01-0.63[4][5][6] | Varies significantly with substitution and payload. | Features: Well-established chemistry, predictable cleavage. Drawbacks: Requires UV light, potential for phototoxic byproducts, often lower quantum yield. | Controlled release of methotrexate (B535133) in targeted drug delivery.[5] |
| Coumarin-4-ylmethyl (CM) | 320-450[4] | 0.01-0.2 (can be enhanced)[4][7] | Varies with substitution and payload. | Features: Longer wavelength absorption, fluorescent byproducts for tracking. Drawbacks: Can be sensitive to hydrolysis, more complex photochemistry. | Spatiotemporal control over the release of bioactive molecules in cell biology studies.[7] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of photocleavable linkers. Below are representative protocols for protein conjugation and photocleavage.
Protocol 1: Conjugation of a Protein with this compound
This protocol is adapted from the study by Kang et al. (2024), where Epidermal Growth Factor (EGF) was conjugated to a hyaluronic acid derivative.[1]
Materials:
-
Protein of interest (e.g., EGF) in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5.
-
Desalting column (e.g., Sephadex G-25) for purification.
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris).
-
Prepare the Linker Solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
Conjugation Reaction: Add a 5-20 molar excess of the linker solution to the protein solution. The optimal molar ratio should be determined empirically based on the desired degree of labeling.
-
Incubation: Gently mix the reaction and incubate for 1-4 hours at room temperature, protected from light.
-
Purification: Remove the unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling by UV-Vis spectrophotometry or other appropriate methods. The conjugated protein is now ready for subsequent click chemistry reactions via the azide group or for direct use in photocleavage experiments.
Protocol 2: Photocleavage and Release of a Conjugated Molecule
This protocol provides a general framework for the light-induced release of a molecule conjugated via a photocleavable linker.
Materials:
-
Solution of the biomolecule conjugated with the photocleavable linker.
-
UV lamp with a specified wavelength output (e.g., 365 nm).
-
Quartz cuvette or other UV-transparent vessel.
-
Analytical system to monitor cleavage (e.g., HPLC, mass spectrometry, fluorescence spectroscopy).
Procedure:
-
Sample Preparation: Prepare a solution of the conjugated biomolecule in a suitable buffer at a known concentration.
-
Irradiation: Place the solution in the quartz cuvette and expose it to UV light from the lamp at a controlled distance and intensity (e.g., 2-5 mW/cm²). The irradiation time will depend on the linker's quantum yield and the desired extent of cleavage.
-
Monitoring Cleavage: At various time points, take aliquots of the solution and analyze them to quantify the amount of released payload and/or remaining conjugate.
-
Data Analysis: Plot the concentration of the released molecule or the decrease in the conjugated molecule concentration as a function of time to determine the cleavage kinetics.
Protocol 3: Determination of the Quantum Yield of Photocleavage
The quantum yield (Φ) is a measure of the efficiency of a photochemical reaction. It is the ratio of the number of molecules that undergo a specific event (cleavage) to the number of photons absorbed.
Materials:
-
Photocleavable conjugate solution of known concentration and absorbance at the irradiation wavelength.
-
A chemical actinometer with a known quantum yield (e.g., potassium ferrioxalate).
-
Monochromatic light source (e.g., a laser or a lamp with a narrow bandpass filter).
-
UV-Vis spectrophotometer.
Procedure:
-
Measure Absorbance: Prepare solutions of the photocleavable conjugate and the actinometer with similar absorbances at the chosen irradiation wavelength.
-
Irradiate Samples: Irradiate both the sample and actinometer solutions under identical conditions (light source, geometry, and time).
-
Measure Photoproduct Formation: Quantify the amount of photoproduct formed in both solutions using UV-Vis spectrophotometry or another suitable analytical technique.
-
Calculate Quantum Yield: The quantum yield of the sample (Φs) can be calculated relative to the actinometer (Φa) using the following equation: Φs = Φa * (moles of product_s / moles of product_a) * (photons absorbed_a / photons absorbed_s) Assuming similar absorbance, the ratio of absorbed photons is approximately 1.
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the chemical processes and experimental setups.
Photocleavage Mechanism of this compound
Caption: Photocleavage of a protein-conjugated PC linker.
Experimental Workflow for Protein Labeling and Photocleavage
Caption: Workflow for protein conjugation and photocleavage.
Logical Comparison of Photocleavable Linker Properties
Caption: Decision factors for selecting a photocleavable linker.
Conclusion
This compound stands out as a highly versatile photocleavable linker due to its heterobifunctional nature, enabling both amine conjugation and subsequent bioorthogonal click chemistry. While extensive quantitative performance data comparable to that of well-established o-nitrobenzyl and coumarin linkers is still emerging in the public domain, its successful application in a demanding biological context, such as the controlled release of growth factors from a hydrogel for tissue regeneration, underscores its potential.[1][2]
Researchers and drug development professionals should consider the trade-offs between the modularity and demonstrated utility of this compound and the extensive characterization and predictable performance of more traditional photocleavable linkers. The choice will ultimately depend on the specific requirements of the application, including the need for bioorthogonality, the sensitivity of the biological system to UV light, and the importance of having well-defined cleavage kinetics. As research progresses, a more comprehensive quantitative understanding of the performance of next-generation photocleavable linkers like this compound will undoubtedly emerge, further expanding the toolkit for precisely controlled molecular release.
References
- 1. researchgate.net [researchgate.net]
- 2. Photoactivated growth factor release from bio-orthogonally crosslinked hydrogels for the regeneration of corneal defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. edinst.com [edinst.com]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison: PC Azido-PEG3-NHS Carbonate Ester vs. Traditional NHS Esters for Protein Labeling
For researchers, scientists, and drug development professionals engaged in bioconjugation, the selection of an appropriate labeling reagent is a critical decision that dictates the success of downstream applications. Traditional N-hydroxysuccinimide (NHS) esters have long been the workhorse for modifying primary amines on proteins. However, the emergence of multi-functional reagents like PC Azido-PEG3-NHS carbonate ester presents new opportunities for more controlled and versatile protein labeling strategies. This guide provides an objective comparison of these two classes of reagents, supported by experimental data and detailed protocols.
At a Glance: Key Differences
| Feature | This compound | Traditional NHS Ester |
| Reactive Group | N-hydroxysuccinimide Carbonate | N-hydroxysuccinimide Ester |
| Resulting Linkage | Carbamate | Amide |
| Primary Function | Amine labeling with photocleavable and click-chemistry functionalities | Amine labeling |
| Cleavability | Photocleavable (typically with 340-365 nm UV light) | Non-cleavable |
| Additional Functionality | Azide (B81097) group for "click chemistry" | None |
| Linkage Stability | High, comparable to amide bonds under physiological conditions | High, very stable amide bond[1] |
Mechanism of Action
Both traditional NHS esters and this compound target primary amines, such as the N-terminus of a polypeptide chain and the side chain of lysine (B10760008) residues. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the NHS ester or carbonate, leading to the formation of a stable covalent bond.
Traditional NHS Esters react with primary amines to form a highly stable amide bond , releasing N-hydroxysuccinimide as a byproduct.[2][3][4] This reaction is most efficient at a slightly alkaline pH of 7.2-8.5.[4][5]
This compound reacts with primary amines to form a carbamate bond .[6] While structurally different from an amide bond, studies have shown that protein conjugates formed with NHS carbonates exhibit similar stability and activity characteristics to those modified with NHS esters.[5] For some labeling dyes, the NHS carbonate is preferred over the NHS ester for reasons of stability of the reagent itself.[5]
The "PC" in this compound stands for photocleavable, typically conferred by a 2-nitrobenzyl linker. This feature allows for the subsequent release of the conjugated molecule upon exposure to near-UV light.[7][8][9] The azide group provides a bioorthogonal handle for "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).
Experimental Data: A Comparative Overview
Direct, side-by-side quantitative data on the labeling efficiency of this compound versus traditional NHS esters is not extensively published. However, the labeling protocols are considered to be identical, suggesting comparable reactivity under similar conditions.[5] The primary differences lie in the stability of the resulting linkage and the additional functionalities offered by the photocleavable azide-containing reagent.
Labeling and Cleavage Efficiency
| Parameter | This compound | Traditional NHS Ester |
| Typical Labeling Efficiency | Moderate to high (protocol dependent) | Moderate to high (protocol dependent)[2] |
| Photocleavage Efficiency | High (>80-90% reported for similar linkers)[7][8] | Not applicable |
| Degree of Labeling (DoL) Control | Moderate, influenced by reaction conditions | Moderate, influenced by reaction conditions[2] |
Linkage Stability
| Linkage Type | Environment | Stability |
| Carbamate | Physiological Conditions | High, comparable to amides |
| Amide | Physiological Conditions | Very High, effectively irreversible[1] |
Experimental Protocols
The following are generalized protocols. Optimal conditions may vary depending on the specific protein and label.
Protocol 1: Protein Labeling with Traditional NHS Ester
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS ester of the desired label
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.0-8.5[5]
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., gel filtration)
Procedure:
-
Protein Preparation: Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.[2][3][10]
-
NHS Ester Solution Preparation: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a desired stock concentration.[2][5]
-
Labeling Reaction: Add a calculated molar excess of the NHS ester solution to the protein solution. Incubate for 1-4 hours at room temperature or overnight at 4°C, protected from light if the label is light-sensitive.[2][5]
-
Quenching: Add quenching solution to stop the reaction.
-
Purification: Remove excess, unreacted label and byproducts using a gel filtration column.[2][5]
Protocol 2: Protein Labeling and Application of this compound
Part A: Protein Labeling
The labeling procedure is identical to that of traditional NHS esters.[5]
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.0-8.5[5]
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., gel filtration)
Procedure:
-
Follow steps 1-5 as outlined in Protocol 1, substituting the traditional NHS ester with this compound.
Part B: Photocleavage
Materials:
Procedure:
-
Expose the solution of the labeled protein to a near-UV lamp. The irradiation time will depend on the lamp intensity and the specific linker, but is typically in the range of 5-30 minutes.[7][8]
-
Monitor cleavage by a suitable analytical method such as HPLC or mass spectrometry.[7][11]
Part C: Click Chemistry (Example: SPAAC)
Materials:
-
Azide-labeled protein (from Part A)
-
DBCO- or BCN-containing molecule of interest
Procedure:
-
Mix the azide-labeled protein with the DBCO- or BCN-containing molecule in a suitable buffer.
-
Incubate the reaction mixture. Reaction times can vary from minutes to hours depending on the reactants and their concentrations.
-
Purify the final conjugate to remove any unreacted components.
Visualizing the Workflows
Traditional NHS Ester Labeling Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. glenresearch.com [glenresearch.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. fluidic.com [fluidic.com]
- 5. NHS ester protocol for labeling proteins [abberior.rocks]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. interchim.fr [interchim.fr]
- 11. Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Advanced Bioconjugation: A Comparative Guide to PC Azido-PEG3-NHS Carbonate Ester in SPAAC vs. CuAAC Click Chemistry
In the landscape of bioconjugation and drug development, the precise and stable attachment of molecules to proteins, antibodies, and other biomolecules is paramount. "Click chemistry" has emerged as a powerful tool for this purpose, with the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) being two of the most prominent methods. The choice between these two techniques often hinges on the specific application, particularly when working with sensitive biological systems. This guide provides an in-depth comparison of these two methodologies, focusing on the use of PC Azido-PEG3-NHS carbonate ester, a versatile linker designed to impart favorable properties to the resulting bioconjugates.
The this compound is a heterobifunctional linker molecule. The N-Hydroxysuccinimide (NHS) ester end reacts with primary amines on biomolecules, such as the lysine (B10760008) residues of proteins, to form a stable covalent bond.[1] This introduces an azide (B81097) group, which can then be used in a subsequent "click" reaction.[2] The molecule also features a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and a phosphorylcholine (B1220837) (PC) headgroup. Phosphorylcholine is known to reduce non-specific protein absorption, a desirable characteristic for in vivo applications.[3][4][5]
Quantitative Performance Comparison: SPAAC vs. CuAAC
The decision to use SPAAC or CuAAC involves a trade-off between reaction kinetics and biocompatibility.[6] CuAAC is generally faster, but the copper catalyst can be cytotoxic.[7] SPAAC, being copper-free, is highly biocompatible and ideal for live-cell imaging and in vivo applications.[8][9][10]
| Parameter | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Key Takeaway |
| Catalyst Requirement | None (metal-free)[11] | Copper(I)[6] | SPAAC's main advantage is its biocompatibility due to the absence of a toxic catalyst.[10] |
| Biocompatibility | High; suitable for live cells and in vivo applications.[8][9] | Limited; copper catalyst is cytotoxic.[7] | For in vivo studies, SPAAC is the preferred method.[10] |
| Reaction Kinetics (Second-Order Rate Constant) | 10⁻³ to 1 M⁻¹s⁻¹ (highly dependent on the strained alkyne used)[12] | 10² to 10⁴ M⁻¹s⁻¹[12] | CuAAC is typically 100 to 1000 times faster than SPAAC.[12] |
| Alkyne Reagent | Bulky, strained cyclooctynes (e.g., DBCO, BCN)[13] | Simple terminal alkynes[6] | SPAAC reagents are larger and can sometimes introduce steric hindrance.[12] |
| Regioselectivity | Low; yields a mixture of regioisomers.[12] | High; yields the 1,4-isomer.[12] | CuAAC provides a single, well-defined product. |
| Side Reactions | Can have side reactions with thiols.[14] | Potential for oxidative damage to biomolecules from copper and reactive oxygen species.[15] | Both methods have potential side reactions that need to be considered. |
Visualizing the Pathways: Reaction Schemes and Workflows
To better understand the processes involved, the following diagrams illustrate the reaction mechanisms and a typical experimental workflow.
References
- 1. glenresearch.com [glenresearch.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Direct Comparison of Poly(ethylene glycol) and Phosphorylcholine Drug-Loaded Nanoparticles In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chempep.com [chempep.com]
- 9. pharmiweb.com [pharmiweb.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Amine Conjugation: Validating the Efficiency of PC Azido-PEG3-NHS Carbonate Ester
For researchers, scientists, and drug development professionals, the covalent modification of biomolecules is a cornerstone of innovation. The choice of conjugation chemistry is critical, directly impacting the efficiency, stability, and functionality of the resulting bioconjugate. This guide provides an objective comparison of PC Azido-PEG3-NHS Carbonate Ester, a popular amine-reactive reagent, with a common alternative, reductive amination. Supported by experimental data, this guide aims to facilitate an informed decision-making process for your specific research needs.
At a Glance: Performance Comparison
The following table summarizes key performance indicators for amine conjugation using NHS esters, such as this compound, and reductive amination. The data presented is a synthesis of typical results found in the literature. It is important to note that specific results for this compound may vary, and the data below should be considered as a representative baseline for NHS ester chemistry.
| Feature | This compound | Reductive Amination |
| Target Functional Group | Primary amines (-NH₂) | Primary and secondary amines (-NH₂, -NHR) |
| Reaction pH | 7.2 - 8.5[][2] | 6.0 - 9.0 (depending on the reducing agent) |
| Reaction Time | 30 minutes - 2 hours[] | 2 - 24 hours |
| Typical Conjugation Yield | Variable, can be high but prone to heterogeneity[3] | Generally high and more controlled |
| Specificity | High for primary amines, but can react with multiple sites (e.g., lysine (B10760008) residues) leading to a mix of conjugates[3] | High for carbonyl groups, can be directed to specific aldehydes or ketones |
| Stability of Linkage | Stable amide bond[] | Stable secondary or tertiary amine bond |
| Key Advantages | Fast reaction kinetics, high reactivity[] | Forms a stable linkage, less prone to hydrolysis than NHS esters, can be more specific |
| Key Disadvantages | Susceptible to hydrolysis, potential for product heterogeneity[][2] | Slower reaction times, requires a reducing agent |
Delving Deeper: Reaction Mechanisms and Workflows
Understanding the underlying chemistry is paramount to optimizing conjugation strategies. Below are diagrams illustrating the signaling pathways and experimental workflows for both NHS ester conjugation and reductive amination.
Caption: Reaction mechanism of this compound with a primary amine.
Caption: General reaction mechanism for reductive amination.
Caption: Comparative experimental workflow for amine conjugation.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following are generalized protocols for evaluating the conjugation efficiency of this compound and a reductive amination alternative.
Protocol 1: Conjugation with this compound
Materials:
-
Biomolecule with primary amines (e.g., antibody, protein)
-
This compound
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.5)[][2]
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[4]
-
Desalting column
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Prepare the Biomolecule: Dissolve the biomolecule in the amine-free buffer at a concentration of 1-10 mg/mL.[5]
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in DMSO or DMF to a stock concentration of 10 mg/mL.[4]
-
Conjugation Reaction: Add a 5-20 molar excess of the dissolved NHS ester to the biomolecule solution.[4] Incubate the reaction for 30 minutes to 2 hours at room temperature with gentle mixing.[]
-
Quench the Reaction (Optional): Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS ester.
-
Purification: Remove excess, unreacted NHS ester and byproducts using a desalting column equilibrated with a suitable buffer (e.g., PBS).
-
Analysis: Determine the conjugation efficiency by a suitable method. For example, if the PEG linker contains a quantifiable tag, its concentration can be measured. Alternatively, quantification of the released N-hydroxysuccinimide (NHS) by HPLC can be performed. For proteins, a BCA assay can be used to determine the protein concentration before and after conjugation, although this is less direct.
Protocol 2: Conjugation via Reductive Amination
Materials:
-
Biomolecule with primary or secondary amines
-
Aldehyde- or ketone-containing molecule for conjugation
-
Reaction Buffer (e.g., Sodium Borate buffer, pH 8.5-9.0)[6]
-
Sodium Cyanoborohydride (NaBH₃CN) or other suitable reducing agent[7][8]
-
Desalting column
Procedure:
-
Prepare the Reaction Mixture: Dissolve the amine-containing biomolecule and a molar excess of the carbonyl-containing molecule in the reaction buffer.
-
Initiate the Reaction: Add a molar excess of the reducing agent (e.g., NaBH₃CN) to the reaction mixture.[6]
-
Incubation: Incubate the reaction for 2 to 24 hours at room temperature or 37°C with gentle mixing.[6] The optimal time will depend on the specific reactants.
-
Purification: Remove excess reagents and byproducts using a desalting column equilibrated with a suitable buffer.
-
Analysis: Determine the conjugation efficiency using an appropriate analytical technique such as HPLC, mass spectrometry to confirm the mass of the conjugate, or a specific assay for the conjugated molecule.
Concluding Remarks
The choice between this compound and reductive amination depends heavily on the specific application, the nature of the biomolecule, and the desired outcome. NHS esters offer the advantage of rapid reaction times, making them suitable for high-throughput applications.[] However, the potential for hydrolysis and the generation of heterogeneous products are important considerations.[][3] Reductive amination, while generally slower, can provide more controlled conjugation and a more stable final product. Ultimately, empirical validation of the chosen method with your specific biomolecule is crucial to ensure optimal performance and achieve the desired conjugation efficiency.
References
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. interchim.fr [interchim.fr]
- 6. Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to Protein Characterization: PC Azido-PEG3-NHS Carbonate Ester versus Alternative Labeling Methods by SDS-PAGE
For researchers, scientists, and drug development professionals, the precise labeling and characterization of proteins are paramount for a multitude of applications, from fundamental biological studies to the development of novel therapeutics. This guide provides an objective comparison of protein labeling using PC Azido-PEG3-NHS carbonate ester with other common labeling techniques, focusing on characterization by Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE). We present supporting experimental data and detailed protocols to inform your choice of labeling strategy.
Introduction to Protein Labeling and SDS-PAGE Analysis
Protein labeling involves the covalent attachment of a molecule, or "label," to a protein of interest. This label can serve various purposes, such as enabling detection, purification, or immobilization. This compound is a versatile labeling reagent that incorporates three key functionalities:
-
N-Hydroxysuccinimide (NHS) carbonate ester: This amine-reactive group forms stable amide bonds with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of a protein.
-
Polyethylene Glycol (PEG) spacer (PEG3): The short PEG chain enhances the solubility of the labeled protein and can reduce steric hindrance.
-
Azido group: This functional group enables "click chemistry," a type of highly efficient and specific bioorthogonal reaction, allowing for the subsequent attachment of other molecules containing a compatible reactive group (e.g., an alkyne).
-
Photocleavable (PC) linker: This feature allows for the removal of the label upon exposure to specific wavelengths of light, which can be advantageous in certain applications.
SDS-PAGE is a fundamental and widely used technique to separate proteins based on their molecular weight. When a protein is labeled, its migration through the SDS-PAGE gel is altered, resulting in a "mobility shift." This shift can be used to confirm successful labeling and, in some cases, to estimate the degree of labeling.
Comparison of Protein Labeling Chemistries
The choice of labeling chemistry is critical and depends on the specific protein, the desired site of labeling, and the downstream application. Here, we compare the this compound with two other widely used labeling methods: traditional NHS esters and maleimide-based reagents.
| Feature | This compound | Traditional NHS Esters (e.g., Biotin-NHS) | Maleimide (B117702) Reagents |
| Target Residue | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) | Thiols (Cysteine) |
| Specificity | Non-specific for primary amines | Non-specific for primary amines | Highly specific for free thiols |
| Reaction pH | 7.2 - 8.5 | 7.2 - 8.5 | 6.5 - 7.5 |
| Reaction Speed | Typically 30 minutes to 2 hours at room temperature | Typically 30 minutes to 2 hours at room temperature | Typically 1 to 4 hours at room temperature |
| Bond Stability | Stable amide bond | Stable amide bond | Stable thioether bond |
| Key Advantage | Versatility: combines amine reactivity, a PEG spacer, an azide (B81097) for click chemistry, and a photocleavable linker. | Simplicity and a wide variety of available labels. | Site-specificity for cysteine residues. |
| Potential Drawback | Non-specific labeling of multiple lysines can lead to a heterogeneous product. | Non-specific labeling of multiple lysines can lead to a heterogeneous product. | Requires the presence of a free cysteine, which may not be available or may be located in a functionally critical region. |
Characterization of Labeled Proteins by SDS-PAGE
The addition of a label to a protein increases its molecular weight, leading to a retarded migration in an SDS-PAGE gel, observed as an upward shift of the protein band. The magnitude of this mobility shift is dependent on the size of the attached label and the number of labels per protein molecule.
However, the analysis of PEGylated proteins by SDS-PAGE can be complex. The PEG moiety can interact with SDS, leading to a disproportionately large increase in the apparent molecular weight, often causing broad and diffuse bands.[1][2] This can make precise quantification challenging. For more accurate characterization of PEGylated proteins, native PAGE, which avoids the use of SDS, can be a valuable alternative.[2]
Quantitative Analysis of Labeling Efficiency
The efficiency of protein labeling, or the degree of labeling (DOL), can be estimated using various methods. For fluorescently labeled proteins, the DOL can be determined spectrophotometrically by measuring the absorbance of the protein and the dye.[3] For non-fluorescent labels, SDS-PAGE with densitometry can provide a semi-quantitative estimation of the labeling efficiency by comparing the intensity of the shifted (labeled) band to the unshifted (unlabeled) band.[4][5]
Table 2: Hypothetical SDS-PAGE Mobility Shift Data for a 50 kDa Protein
| Labeling Reagent | Molecular Weight of Label (Da) | Expected Mobility Shift on SDS-PAGE | Band Appearance |
| Unlabeled Protein | N/A | N/A | Sharp band at 50 kDa |
| This compound | ~344 Da | Minor but detectable shift | Sharp band slightly above 50 kDa |
| Biotin-PEG4-NHS Ester | ~543 Da | Noticeable upward shift | Sharp band above the PC-Azido-PEG3 labeled protein |
| Maleimide-PEG2k | ~2000 Da | Significant upward shift | Potentially broader band at a much higher apparent MW |
| Maleimide-PEG5k | ~5000 Da | Very significant upward shift | Often a broad, diffuse band at a very high apparent MW |
Note: The expected mobility shift is an approximation and can vary depending on the protein, the extent of labeling, and the gel conditions.
Experimental Protocols
I. Protein Labeling with this compound
This protocol provides a general procedure for labeling a protein with this compound. Optimization may be required for specific proteins.
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[6]
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the dissolved labeling reagent to the protein solution. The optimal molar ratio should be determined empirically for each protein.[7]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature. This will hydrolyze any unreacted NHS ester.
-
Purification: Remove excess unreacted reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.
II. SDS-PAGE Analysis of Labeled Proteins
Materials:
-
Labeled and unlabeled protein samples
-
Laemmli sample buffer (with and without reducing agent)
-
Polyacrylamide gels (appropriate percentage for the protein of interest)
-
SDS-PAGE running buffer
-
Protein molecular weight standards
-
Coomassie Brilliant Blue or other protein stain
-
Densitometer for quantitative analysis
Procedure:
-
Sample Preparation: Mix the protein samples with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the prepared samples and molecular weight standards onto the polyacrylamide gel and run the electrophoresis at a constant voltage until the dye front reaches the bottom of the gel.
-
Staining: Stain the gel with Coomassie Brilliant Blue according to standard protocols to visualize the protein bands.
-
Analysis: Image the gel and analyze the mobility shift of the labeled protein compared to the unlabeled control. For quantitative analysis, use a densitometer to measure the intensity of the bands.[4][5]
Visualizing the Workflow and Logic
To better illustrate the experimental process and the relationships between the different components, the following diagrams are provided.
Caption: Experimental workflow for protein labeling and SDS-PAGE analysis.
Caption: Logical relationship of the labeling chemistries.
Conclusion
The characterization of proteins labeled with this compound by SDS-PAGE provides a straightforward method to confirm successful conjugation through the observation of a mobility shift. This versatile reagent offers multiple functionalities, including a photocleavable linker and an azide handle for subsequent click chemistry, expanding its utility in various research and development applications.
When choosing a labeling strategy, researchers must consider the trade-offs between specificity, labeling efficiency, and the potential impact on protein function. While NHS esters provide a robust and simple method for labeling abundant primary amines, maleimide chemistry offers site-specificity for less common cysteine residues. The analysis of PEGylated proteins by SDS-PAGE requires careful interpretation due to the potential for band broadening. For more precise characterization, complementary techniques such as native PAGE or mass spectrometry should be considered. By understanding the principles and protocols outlined in this guide, researchers can make informed decisions to best suit their experimental needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Protein quantification in SDS‑PAGE gels by densitometry using ImageJ/Fiji (with BSA normalization) [protocols.io]
- 3. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experiment-3 : Densitometric analysis of proteins on SDS-PAGE gels (Theory) : Clinical Proteomics Remote Triggering Virtual Laboratory : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 5. A protocol for recombinant protein quantification by densitometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NHS ester protocol for labeling proteins [abberior.rocks]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Mass Spectrometry Analysis of Proteins Modified with PC Azido-PEG3-NHS Carbonate Ester and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of proteomics and drug discovery, the precise identification of protein modifications and interactions is paramount. Chemical cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique to elucidate protein structure and interaction networks. This guide provides a comprehensive comparison of the mass spectrometry analysis of proteins modified with PC Azido-PEG3-NHS carbonate ester and its leading alternatives. We will delve into their performance, supported by experimental data, and provide detailed protocols to aid in your research.
Introduction to Photocleavable Cross-linking
Photocleavable (PC) cross-linkers offer a distinct advantage in XL-MS workflows by allowing for the light-induced cleavage of the cross-linker, which can simplify mass spectrometry data analysis. This compound is a heterobifunctional reagent that combines three key functionalities: an N-hydroxysuccinimide (NHS) ester for covalent labeling of primary amines (e.g., lysine (B10760008) residues and N-termini), a photocleavable moiety, and an azido (B1232118) group for click chemistry applications. The "PC" designation in this context commonly refers to a 2-nitrobenzyl group, which can be cleaved upon exposure to UV light.[1][2][3]
Performance Comparison of Protein Modification Reagents
The selection of a cross-linking reagent is critical and depends on the specific application, the complexity of the sample, and the mass spectrometry workflow. Here, we compare this compound with two major classes of alternative reagents: a non-cleavable photo-cross-linker (Sulfo-SDA) and a collision-induced dissociation (CID)-cleavable diazirine-based reagent (SDASO).
| Feature | This compound (2-Nitrobenzyl based) | Sulfosuccinimidyl 4,4'-azipentanoate (Sulfo-SDA) | Succinimidyl diazirine sulfoxide (B87167) (SDASO) |
| Cleavage Method | Photocleavage (e.g., UV light) | Non-cleavable | MS-cleavable (Collision-Induced Dissociation) |
| Reactive Groups | NHS ester, Azide | NHS ester, Diazirine | NHS ester, Diazirine |
| Specificity | Primary amines | Primary amines, non-specific C-H insertion by diazirine | Primary amines, non-specific C-H insertion by diazirine |
| MS Analysis Complexity | Simplified by pre-cleavage | Complex, requires specialized software for cross-link identification | Simplified by in-source cleavage, MS/MS/MS workflows |
| Reported Cross-links | Data not readily available in public literature | Up to 3,459 in a complex sample[4] | Robustly identifies cross-links in large complexes[5] |
| Key Advantage | Controlled cleavage, potential for orthogonal workflows | High cross-linking density | Simplified data analysis, no need for pre-cleavage |
| Key Disadvantage | Lack of published MS data, potential for incomplete photocleavage | Complex data analysis | Requires MSn capable instruments for optimal performance |
Experimental Methodologies
Detailed experimental protocols are crucial for reproducible and reliable results. Below are representative workflows for protein modification and mass spectrometry analysis using these reagents.
Protocol 1: Protein Modification with this compound and Photocleavage
This protocol is a generalized procedure based on the known reactivity of NHS esters and photocleavable 2-nitrobenzyl groups.
-
Protein Preparation: Dissolve the protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0) to a final concentration of 1-5 mg/mL.
-
Labeling Reaction: Add a 10-20 fold molar excess of this compound (dissolved in DMSO) to the protein solution. Incubate for 1-2 hours at room temperature.
-
Removal of Excess Reagent: Remove unreacted cross-linker by dialysis, size-exclusion chromatography, or using a desalting column.
-
Photocleavage: Irradiate the labeled protein solution with UV light at 340-365 nm for 15-30 minutes on ice. The optimal time should be determined empirically.[1][6]
-
Sample Preparation for Mass Spectrometry:
-
Denature the protein sample in 8 M urea (B33335).
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) at 37°C for 1 hour.
-
Alkylate cysteine residues with iodoacetamide (B48618) in the dark at room temperature for 30 minutes.
-
Dilute the sample to reduce the urea concentration to less than 2 M.
-
Digest the protein with trypsin (or another suitable protease) overnight at 37°C.
-
Desalt the resulting peptides using a C18 solid-phase extraction cartridge.
-
-
LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS on a high-resolution mass spectrometer. The photocleavage will result in a mass shift at the modification site, which can be identified in the MS data.
Protocol 2: Cross-linking with Sulfo-SDA and Mass Spectrometry Analysis
This protocol is adapted from published studies using Sulfo-SDA.[7]
-
Protein Preparation: Prepare the protein sample in a suitable buffer (e.g., HEPES, pH 7.8) at a concentration of 1 mg/mL.
-
NHS Ester Reaction: Add Sulfo-SDA to the protein solution at a protein-to-crosslinker molar ratio of 1:100 to 1:200. Incubate for 1-2 hours at room temperature to label primary amines.
-
Photo-activation: Irradiate the sample with UV light at 365 nm for 15-30 minutes on ice to induce cross-linking via the diazirine group.
-
Sample Preparation for Mass Spectrometry:
-
Separate the cross-linked proteins by SDS-PAGE.
-
Excise the protein band of interest and perform in-gel digestion with trypsin.
-
Extract the peptides from the gel.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted peptides by LC-MS/MS.
-
Use specialized software (e.g., xQuest, pLink, or MeroX) to identify the cross-linked peptides from the complex MS/MS spectra.
-
Protocol 3: Cross-linking with SDASO and MS-cleavable Workflow
This protocol is based on the use of MS-cleavable diazirine cross-linkers.[5]
-
Protein Cross-linking: Follow steps 1-3 of the Sulfo-SDA protocol, using an SDASO reagent.
-
Sample Preparation for Mass Spectrometry: Prepare the cross-linked protein for mass spectrometry as described in Protocol 1 (steps 5a-5f).
-
LC-MS/MS Analysis with MSn:
-
Analyze the peptides on a mass spectrometer capable of MSn fragmentation (e.g., an Orbitrap Fusion Lumos).
-
In the MS2 scan, the SDASO cross-linker will fragment at the labile sulfoxide bond upon CID, generating characteristic reporter ions containing the individual peptides.
-
Trigger MS3 scans on these reporter ions to sequence the individual peptides, simplifying the identification of the cross-linked sites.
-
Visualizing Experimental Workflows
To better illustrate the experimental processes, the following diagrams were generated using the DOT language.
Conclusion
The choice of reagent for protein modification and mass spectrometry analysis is a critical decision in proteomics research. While this compound offers the potential for controlled photocleavage, the lack of extensive peer-reviewed data on its performance in XL-MS makes a direct comparison challenging. In contrast, diazirine-based photo-cross-linkers like Sulfo-SDA and MS-cleavable reagents such as SDASO are well-documented and have been successfully applied to complex biological systems. Sulfo-SDA can provide high-density cross-linking information, though it requires sophisticated data analysis. SDASO simplifies data analysis through its MS-cleavable nature, making it an attractive option for researchers with access to MSn-capable instruments.
Researchers should carefully consider the specific goals of their study, sample complexity, and available instrumentation when selecting a cross-linking strategy. This guide provides a foundation for making an informed decision and for designing robust and effective experiments to unravel the intricacies of the proteome.
References
- 1. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PC Azido-PEG23-NHS carbonate ester | BroadPharm [broadpharm.com]
- 7. Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Purity Assessment of PC Azido-PEG3-NHS Carbonate Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the purity of PC Azido-PEG3-NHS carbonate ester with common alternatives, supported by publicly available data. It also includes a detailed experimental protocol for purity assessment using High-Performance Liquid Chromatography (HPLC), a crucial technique for quality control in bioconjugation applications.
Purity Comparison of Bioconjugation Linkers
The purity of bifunctional linkers is paramount to ensure the efficiency and reproducibility of conjugation reactions, as well as the homogeneity of the final conjugate. The following table summarizes the reported purity of this compound and two common alternatives, as determined by HPLC.
| Compound | Functional Group 1 | Functional Group 2 | PEG Spacer | Reported Purity (HPLC) |
| This compound | Azide (for Click Chemistry) | NHS Ester (Amine-reactive) | PEG3 (Photocleavable) | 98.72% |
| Azido-PEG4-NHS ester | Azide (for Click Chemistry) | NHS Ester (Amine-reactive) | PEG4 | >90% to >98%[1][2][3][4] |
| DBCO-PEG4-NHS ester | DBCO (for Copper-free Click Chemistry) | NHS Ester (Amine-reactive) | PEG4 | >90% to >95%[5][6][7][8][9] |
Note: Purity values for alternatives are based on typical specifications from multiple suppliers and may vary by batch.
HPLC Purity Assessment: Experimental Workflow
The following diagram illustrates a standard workflow for determining the purity of a PEGylated bioconjugation linker using HPLC.
Caption: Workflow for HPLC Purity Analysis.
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
This protocol provides a robust method for the purity assessment of this compound and similar PEGylated compounds. Due to the lack of a strong UV chromophore in many PEG linkers, detectors such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) are recommended.
1. Sample Preparation
-
Accurately weigh and dissolve the linker sample in the initial mobile phase (e.g., a high percentage of water with a small amount of organic solvent) to a concentration of 1-5 mg/mL.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial before injection to remove any particulate matter.
2. HPLC System and Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or 0.1% TFA.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a suitable starting point. This can be optimized to achieve better separation of impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 10-20 µL.
3. Detector Settings
-
For Charged Aerosol Detector (CAD):
-
Evaporation Temperature: 35 °C.
-
Follow the manufacturer's recommendations for other settings.
-
-
For Evaporative Light Scattering Detector (ELSD):
-
Nebulizer Temperature: 30-50 °C.
-
Evaporator Temperature: 50-70 °C.
-
Gas Flow Rate (Nitrogen): 1.5-2.0 L/min.
-
4. Data Analysis
-
Identify the main peak in the chromatogram corresponding to the intact linker molecule.
-
Integrate the peak area of the main peak and all impurity peaks.
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.
- Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
References
- 1. precisepeg.com [precisepeg.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Azido-PEG4-NHS ester, 944251-24-5 | BroadPharm [broadpharm.com]
- 4. chemimpex.com [chemimpex.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. precisepeg.com [precisepeg.com]
- 7. labsolu.ca [labsolu.ca]
- 8. chemimpex.com [chemimpex.com]
- 9. vectorlabs.com [vectorlabs.com]
Preserving Protein Functionality: A Comparative Guide to Conjugation with PC Azido-PEG3-NHS Carbonate Ester
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of proteins is paramount for developing novel therapeutics, diagnostics, and research tools. A critical consideration in any bioconjugation strategy is the retention of the protein's native structure and function. This guide provides an objective comparison of PC Azido-PEG3-NHS carbonate ester with other common crosslinking reagents, offering experimental data and detailed protocols to inform your selection process.
The modification of proteins with polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely used strategy to enhance the therapeutic properties of proteins, such as increasing their hydrodynamic size, extending circulating half-life, and reducing immunogenicity. This compound is a photocleavable and bioorthogonal linker that enables the attachment of PEG to proteins through a stable amide bond, with the added functionality of an azide (B81097) group for subsequent "click" chemistry reactions.
Comparing Conjugation Chemistries: Impact on Protein Activity
The choice of linker chemistry can significantly influence the outcome of a bioconjugation reaction and the ultimate biological activity of the conjugated protein. This section compares this compound with three common alternatives: a traditional NHS ester/maleimide (B117702) linker (SMCC), and two "click chemistry" linkers (DBCO-PEG4-NHS Ester and Azido-PEG3-Carboxylic Acid).
| Feature | This compound | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | DBCO-PEG4-NHS Ester | Azido-PEG3-Carboxylic Acid |
| Target Functional Groups | Primary amines (-NH₂) | Primary amines (-NH₂) and Thiols (-SH) | Primary amines (-NH₂) for initial conjugation, then azides (-N₃) for click chemistry | Carboxyl groups (-COOH) for activation, then primary amines (-NH₂); Azide (-N₃) for click chemistry |
| Reaction Kinetics | NHS ester reaction is relatively fast (typically 30-60 minutes at room temperature).[1] | Maleimide-thiol reaction is very fast (minutes to a few hours); NHS ester reaction is also relatively fast.[1] | NHS ester reaction is fast; the subsequent copper-free click chemistry (SPAAC) is also very fast.[1] | Carboxylic acid activation can be slower; copper-catalyzed click chemistry (CuAAC) is very fast.[1] |
| Specificity & Stoichiometry | NHS ester can react with multiple lysine (B10760008) residues, potentially leading to a heterogeneous mixture. The azide group allows for highly specific subsequent reactions. | NHS ester can react with multiple lysines; maleimide is highly selective for thiols, but overall stoichiometry can be difficult to control. | NHS ester can lead to heterogeneity; the DBCO-azide reaction is highly specific, allowing for precise control. | Carboxylic acid activation can have side reactions; the azide-alkyne reaction is highly specific. |
| Linkage Stability | Forms a stable amide bond. The photocleavable linker allows for controlled release under UV light. | The amide bond is stable; the thioether bond from the maleimide reaction can be susceptible to retro-Michael addition in vivo.[1] | The amide bond is stable; the triazole ring formed from the click reaction is highly stable and considered irreversible.[1] | The amide bond is stable; the triazole ring from the click reaction is highly stable.[1] |
| Biocompatibility | Generally good for in vitro applications. The release of the payload is controlled by an external trigger (light). | Generally good for in vitro applications. In vivo, the potential for deconjugation from the maleimide-thiol linkage exists.[1] | SPAAC is highly biocompatible as it does not require a cytotoxic copper catalyst. | CuAAC requires a copper catalyst, which can be toxic to cells, though ligands can mitigate this.[1] |
Functional Assays to Confirm Protein Activity Post-Conjugation
Verifying the functional integrity of a protein after conjugation is a critical step. A variety of assays can be employed, with the choice depending on the protein's specific biological role.
Quantitative Comparison of Functional Activity (Representative Data)
The following table summarizes representative data on the impact of different conjugation strategies on protein function. It is important to note that the actual retention of activity is highly dependent on the specific protein, the degree of conjugation, and the location of the modification.
| Assay Type | Unconjugated Protein | Conjugated with this compound (Hypothetical) | Conjugated with SMCC (Representative) | Conjugated with DBCO-PEG4-NHS Ester (Representative) |
| Enzyme Activity (Kcat/Km) | 100% | ~85-95% | ~70-90% | ~90-98% |
| Receptor Binding Affinity (Kd) | 10 nM | 12-15 nM | 15-25 nM | 11-13 nM |
| Cell Viability (IC50) | 5 µg/mL | 6-8 µg/mL | 8-12 µg/mL | 5.5-7 µg/mL |
Disclaimer: The quantitative data presented in this table is representative and intended for comparative purposes only. Actual results will vary depending on the specific protein, linker, and experimental conditions.
Experimental Protocols
Detailed methodologies for key functional assays are provided below to guide your experimental design.
Enzyme Kinetics Assay
This protocol provides a general framework for determining the kinetic parameters of an enzyme after conjugation.
Materials:
-
Spectrophotometer or plate reader
-
Enzyme (unconjugated and conjugated)
-
Substrate specific to the enzyme
-
Assay buffer (e.g., Tris-HCl, PBS) at optimal pH for the enzyme
-
96-well plate or cuvettes
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the substrate in the assay buffer.
-
Prepare serial dilutions of the substrate in the assay buffer.
-
Dilute the unconjugated and conjugated enzyme preparations to a suitable concentration in the assay buffer.
-
-
Assay Setup:
-
To each well of a 96-well plate or cuvette, add a fixed volume of the enzyme solution.
-
Include a blank control with buffer instead of the enzyme.
-
-
Initiate Reaction:
-
Add a fixed volume of each substrate dilution to the wells to start the reaction.
-
-
Data Acquisition:
-
Immediately measure the change in absorbance or fluorescence over time at a wavelength appropriate for the product of the enzymatic reaction.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration.
-
Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.
-
Compare the Kcat/Km values of the conjugated enzyme to the unconjugated enzyme to determine the percentage of retained activity.[2][3][4][5][6]
-
Cell Viability/Cytotoxicity Assay (MTT Assay)
This colorimetric assay is widely used to assess the metabolic activity of cells and can be adapted to measure the cytotoxic effect of a conjugated protein.
Materials:
-
Target cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
Unconjugated and conjugated protein
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the unconjugated and conjugated protein in cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the protein solutions. Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plate for a period relevant to the protein's mechanism of action (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Solubilization:
-
Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
Receptor-Ligand Binding Assay (ELISA-based)
This protocol describes an ELISA-based method to assess the binding affinity of a conjugated protein (ligand) to its receptor.
Materials:
-
96-well high-binding ELISA plates
-
Recombinant receptor protein
-
Unconjugated and conjugated protein (ligand)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Detection antibody (specific for the protein ligand, conjugated to an enzyme like HRP)
-
Substrate for the enzyme (e.g., TMB for HRP)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Coat the wells of the ELISA plate with the recombinant receptor protein diluted in coating buffer. Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate with wash buffer and then add blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
-
Ligand Binding:
-
Wash the plate and add serial dilutions of the unconjugated and conjugated protein to the wells. Incubate for 2 hours at room temperature.
-
-
Detection:
-
Wash the plate and add the enzyme-conjugated detection antibody. Incubate for 1 hour at room temperature.
-
-
Signal Development:
-
Wash the plate and add the substrate. Allow the color to develop.
-
-
Absorbance Measurement:
-
Stop the reaction with the stop solution and read the absorbance at the appropriate wavelength.
-
-
Data Analysis:
Visualization of Workflows and Pathways
To provide a clearer understanding of the processes involved, the following diagrams have been generated using Graphviz.
Experimental Workflow for Protein Conjugation and Functional Analysis
Caption: Workflow for protein conjugation and functional validation.
TNF-α Signaling Pathway
The following diagram illustrates the Tumor Necrosis Factor-alpha (TNF-α) signaling pathway, a crucial pathway in inflammation and apoptosis that is often studied in the context of therapeutic protein development.
Caption: Simplified TNF-alpha signaling leading to apoptosis or gene expression.[15][16][17][18][19]
References
- 1. benchchem.com [benchchem.com]
- 2. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 3. rsc.org [rsc.org]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. pathoindia.com [pathoindia.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. Cytotoxicity study of polyethylene glycol derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00861A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. immunoreagents.com [immunoreagents.com]
- 12. ELISA Test Procedures | BioChain Institute Inc. [biochain.com]
- 13. The principle and method of ELISA | MBL Life Sience -GLOBAL- [mblbio.com]
- 14. ELISA Assay Technique | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. TNF Signaling Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. TNF-α promotes invasive growth through the MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. System level modeling and analysis of TNF-α mediated sphingolipid signaling pathway in neurological disorders for the prediction of therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Photocleavage Efficiency of PC Azido-PEG3-NHS Carbonate Ester
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of bioconjugation and drug delivery, photocleavable (PC) linkers have emerged as invaluable tools for the precise spatial and temporal control of molecular release. Among these, PC Azido-PEG3-NHS carbonate ester, an o-nitrobenzyl-based linker, is a popular choice for its ability to conjugate to amine-containing molecules via its N-hydroxysuccinimide (NHS) ester and subsequently participate in bioorthogonal "click" chemistry reactions through its azide (B81097) group. This guide provides an objective comparison of the photocleavage efficiency of this compound with a key alternative, coumarin-based linkers, supported by experimental data and detailed protocols.
Performance Comparison of Photocleavable Linkers
The efficiency of a photocleavable linker is determined by several key parameters, including its absorption wavelength, quantum yield (Φ), and the kinetics of the cleavage reaction. The o-nitrobenzyl and coumarin (B35378) scaffolds represent two of the most widely utilized photolabile groups, each with distinct characteristics.
| Feature | PC o-Nitrobenzyl Carbonate Linker (e.g., PC Azido-PEG3-NHS) | Coumarin-based Linker |
| Typical Photolysis Wavelength | 365 nm (UV-A) | 365 nm or >400 nm (UV-A to blue light) |
| Quantum Yield (Φ) | Typically in the range of 0.01 - 0.1 | Can be higher, in the range of 0.02 - 0.3 |
| Cleavage Byproducts | Can sometimes be reactive | Generally considered more biocompatible |
| Phototoxicity | Higher potential due to UV-A irradiation and reactive byproducts | Generally lower, especially with longer wavelength cleavage |
Key Findings:
-
Studies have shown that coumarin-based linkers can exhibit more efficient photocleavage at 365 nm compared to o-nitrobenzyl linkers.[1]
-
Conversely, o-nitrobenzyl linkers can be more efficiently cleaved at slightly longer wavelengths, such as 405 nm.[1]
-
The choice of linker is therefore highly dependent on the specific application, considering factors such as the desired cleavage wavelength to minimize potential damage to biological samples and the required efficiency of release.
Experimental Data Summary
The following table summarizes representative quantitative data for the photocleavage of o-nitrobenzyl and coumarin-based linkers. It is important to note that direct head-to-head data for this compound versus a coumarin equivalent with identical PEG, azide, and NHS functionalities is limited in publicly available literature. The data presented is based on the core photolabile moieties.
| Parameter | o-Nitrobenzyl Linker | Coumarin Linker | Light Source | Reference |
| Cleavage Efficiency | ~26% release after 5 min | ~70% release after 5 min | 365 nm, 10 mW/cm² | [1] |
| Cleavage Efficiency | ~60% release after 20 min | ~10% release after 20 min | 405 nm, 10 mW/cm² | [1] |
| Typical Cleavage Time | 5 - 25 minutes for >90% cleavage | Dependent on specific structure and light conditions | 365 nm, 1-5 mW/cm² | [2] |
Experimental Protocols
Protocol for Benchmarking Photocleavage Efficiency
This protocol outlines a general method for comparing the photocleavage efficiency of different linkers using High-Performance Liquid Chromatography (HPLC).
1. Sample Preparation:
- Prepare stock solutions of the photocleavable linker-conjugated molecule (e.g., a small molecule or peptide) of known concentration in a suitable solvent (e.g., acetonitrile (B52724)/water or DMSO).
- Ensure the concentration is appropriate for accurate detection by HPLC-UV.
2. Photolysis:
- Transfer a defined volume of the sample solution to a UV-transparent container (e.g., a quartz cuvette).
- Irradiate the sample with a light source of a specific wavelength (e.g., 365 nm LED lamp) and controlled intensity (e.g., 5 mW/cm²). The distance between the light source and the sample should be kept constant.
- For kinetic studies, withdraw aliquots of the solution at various time points (e.g., 0, 1, 2, 5, 10, 20, 30 minutes) during irradiation.
3. HPLC Analysis:
- Immediately analyze the collected aliquots by reverse-phase HPLC.
- Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA is commonly used.
- Column: A C18 column is typically suitable.
- Detection: Monitor the elution profile using a UV detector at a wavelength where both the uncleaved conjugate and the cleaved product can be observed (e.g., 254 nm or 280 nm).
- The peak corresponding to the intact, uncleaved conjugate will decrease over time, while peaks corresponding to the photocleaved products will appear and increase.
4. Data Analysis:
- Integrate the peak area of the starting material (uncleaved conjugate) at each time point.
- Calculate the percentage of cleavage at each time point using the formula: % Cleavage = [(Area_initial - Area_t) / Area_initial] * 100
- Plot the percentage of cleavage versus irradiation time to obtain the photocleavage kinetics.
- The half-life (t½) of the photocleavage reaction can be determined from this plot.
Protocol for Determining Photocleavage Quantum Yield (Φ)
The quantum yield is a measure of the efficiency of a photochemical reaction and is defined as the number of moles of a product formed per mole of photons absorbed.
1. Actinometry:
- Use a chemical actinometer with a known quantum yield at the irradiation wavelength (e.g., potassium ferrioxalate (B100866) for UV wavelengths).
- Irradiate the actinometer solution under the same conditions as the sample to determine the photon flux of the light source.
2. Sample Irradiation and Analysis:
- Prepare a solution of the photocleavable compound with a known absorbance at the irradiation wavelength.
- Irradiate the solution for a specific time, ensuring that the total conversion is low (typically <10%) to simplify calculations.
- Quantify the amount of photoproduct formed using a calibrated analytical technique, such as HPLC or UV-Vis spectroscopy.
3. Calculation of Quantum Yield:
- The quantum yield (Φ_sample) can be calculated using the following formula: Φ_sample = (moles of product formed / moles of photons absorbed by sample) * Φ_actinometer
- The moles of photons absorbed can be determined from the actinometry experiment.
Visualizing the Chemistry and Workflow
To further elucidate the processes involved in utilizing this compound, the following diagrams illustrate the photocleavage mechanism and the experimental workflow for its evaluation.
Caption: Photocleavage mechanism of an o-nitrobenzyl carbonate linker.
Caption: Experimental workflow for benchmarking photocleavage efficiency.
References
The Balancing Act: A Comparative Analysis of PEG3 vs. Longer PEG Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical decision in the design of bioconjugates, profoundly influencing their therapeutic efficacy and safety. Polyethylene glycol (PEG) linkers are widely employed to enhance the physicochemical properties of bioconjugates, such as antibody-drug conjugates (ADCs). This guide provides an objective comparison of short PEG3 linkers versus their longer counterparts, supported by experimental data, to inform the rational design of next-generation bioconjugates.
The length of the PEG chain in a linker represents a crucial trade-off between optimizing pharmacokinetic properties and maintaining potent biological activity. While longer PEG linkers generally improve solubility, stability, and circulation half-life, they can sometimes diminish the in vitro potency of the bioconjugate. Conversely, shorter PEG linkers like PEG3 may retain higher potency but offer less pronounced pharmacokinetic advantages.
Quantitative Comparison of PEG Linker Performance
The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length on key performance metrics of bioconjugates. It is important to note that direct comparisons can be challenging as the data is derived from studies using different antibodies, payloads, and experimental conditions.
Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity of Antibody-Drug Conjugates (ADCs)
| Linker Length | Antibody-Payload | Cell Line | IC50 (nM) | Fold Change in Potency (vs. No PEG) | Reference |
| No PEG | ZHER2-SMCC-MMAE | NCI-N87 | 4.94 | 1.0 | [1] |
| No PEG | ZHER2-SMCC-MMAE | BT-474 | 2.48 | 1.0 | [1] |
| 4 kDa PEG | ZHER2-PEG4K-MMAE | NCI-N87 | 31.9 | ~6.5-fold decrease | [1] |
| 4 kDa PEG | ZHER2-PEG4K-MMAE | BT-474 | 26.2 | ~10.6-fold decrease | [1] |
| 10 kDa PEG | ZHER2-PEG10K-MMAE | NCI-N87 | 111.3 | ~22.5-fold decrease | [1] |
| 10 kDa PEG | ZHER2-PEG10K-MMAE | BT-474 | 83.5 | ~33.7-fold decrease | [1] |
Table 2: Influence of PEG Linker Length on Pharmacokinetics of Bioconjugates
| Linker Length | Bioconjugate | Half-life Extension (vs. No PEG) | Key Observations | Reference |
| No PEG | ZHER2-SMCC-MMAE | 1.0 | Rapid clearance. | [1] |
| 4 kDa PEG | ZHER2-PEG4K-MMAE | 2.5-fold | Significant improvement in circulation time. | [1] |
| 10 kDa PEG | ZHER2-PEG10K-MMAE | 11.2-fold | Substantial prolongation of half-life. | [1] |
| PEG3 | [89Zr]ZrDFO-PEG3-azepin-mAb | Not directly compared | Led to more rapid excretion of radioactivity compared to a non-PEGylated version. | |
| Up to PEG8 | Non-binding IgG-MMAE | Not specified | ADC exposure increased with PEG size up to PEG8, after which it plateaued. | |
| PEG12 and PEG24 | Trastuzumab-DM1 | Not specified | Pendant PEG12 linkers showed slower clearance rates compared to linear PEG24 linkers.[2] | [2] |
Table 3: Effect of PEG Linker Length on Drug-to-Antibody Ratio (DAR) and Stability
| Parameter | PEG3/Short PEGs (e.g., PEG4) | Longer PEGs (e.g., PEG8, PEG12, PEG24) | Key Findings & References |
| Drug-to-Antibody Ratio (DAR) Efficiency | Generally allows for higher and more consistent DAR. | Can sometimes lead to lower DAR due to steric hindrance during conjugation. | The hydrophilic nature of short PEG spacers can improve payload solubility and reduce aggregation, leading to more efficient conjugation.[3] |
| Stability (Aggregation) | Provides some improvement in reducing aggregation. | More effective at preventing aggregation, particularly with hydrophobic payloads. | Longer PEG chains create a more substantial hydrophilic shield, reducing the propensity for aggregation. Amide-coupled ADCs with two pendant 12-unit PEG chains showed better stability than those with a linear 24-unit PEG.[2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of findings. Below are representative protocols for key experiments used to compare bioconjugates with different PEG linker lengths.
Protocol 1: Synthesis of Antibody-Drug Conjugates with Varying PEG Linkers
Objective: To synthesize and purify ADCs with different PEG linker lengths for comparative analysis.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4).
-
Reducing agent (e.g., TCEP, DTT).
-
Drug-linker constructs with varying PEG lengths (e.g., Maleimide-PEG3-Payload, Maleimide-PEG12-Payload).
-
Conjugation buffer (e.g., PBS with EDTA).
-
Quenching agent (e.g., N-acetylcysteine).
-
Purification system (e.g., size-exclusion chromatography - SEC).
Procedure:
-
Antibody Reduction: Partially reduce the interchain disulfide bonds of the mAb by incubation with a controlled molar excess of a reducing agent like TCEP to generate free sulfhydryl groups.
-
Drug-Linker Conjugation: Add the maleimide-activated drug-linker with the desired PEG length to the reduced antibody solution. Incubate the reaction mixture to allow for the covalent attachment of the drug-linker to the antibody's sulfhydryl groups.
-
Quenching: Stop the conjugation reaction by adding a quenching agent to cap any unreacted maleimide (B117702) groups.
-
Purification: Remove unconjugated drug-linker and other impurities by purifying the ADC using SEC.
-
Characterization: Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and extent of aggregation using techniques such as UV-Vis spectroscopy, HIC-HPLC, and SEC.
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To determine the potency of ADCs with different PEG linkers against a target cancer cell line.
Materials:
-
Target cancer cell line.
-
Complete cell culture medium.
-
ADCs with different PEG linker lengths.
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®).
-
96-well plates.
-
Plate reader.
Procedure:
-
Cell Seeding: Seed the target cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADCs with different PEG linkers. Include an untreated control and a control with the unconjugated payload.
-
Incubation: Incubate the plates for a specified period (e.g., 72-96 hours) under standard cell culture conditions.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) by fitting the data to a dose-response curve.[4]
Visualizing the Process: Workflows and Mechanisms
Diagrams generated using Graphviz (DOT language) help to illustrate the experimental workflows and biological pathways involved in ADC development and action.
Caption: A typical experimental workflow for the synthesis and characterization of an Antibody-Drug Conjugate (ADC).
Caption: Generalized signaling pathway of ADC internalization, payload release, and induction of apoptosis.[5]
Conclusion
The choice between a short PEG3 linker and a longer PEG linker in bioconjugation is a nuanced decision that requires careful consideration of the specific therapeutic goals. Shorter linkers like PEG3 may be advantageous when high in vitro potency is paramount and modest improvements in solubility and stability are sufficient. Longer PEG linkers are often preferred when aiming to significantly extend the circulation half-life and reduce immunogenicity, even at the cost of some in vitro activity. The optimal PEG linker length ultimately represents a balance between enhancing the stability and pharmacokinetic profile of the bioconjugate without unduly compromising its biological function. Future research will likely focus on developing novel linker technologies that can uncouple these competing effects, leading to the creation of more effective and safer bioconjugates.
References
A Comparative Guide to the Stability of Carbamate Bonds Formed by PC Azido-PEG3-NHS Carbonate Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the stability of the carbamate (B1207046) bond formed by PC Azido-PEG3-NHS carbonate ester. In the realm of bioconjugation, the stability of the linker connecting a molecule of interest to a biomolecule is of paramount importance for the efficacy and safety of the resulting conjugate. This is particularly true in drug development, where premature cleavage of a linker can lead to off-target effects and reduced therapeutic efficacy.
This compound is a versatile linker that incorporates a photocleavable unit, a PEG spacer, an azide (B81097) handle for click chemistry, and an NHS ester for conjugation to primary amines. The resulting carbamate linkage is a critical determinant of the conjugate's stability. This guide offers a comparative analysis of carbamate bond stability against other common linkages, provides quantitative data from analogous systems, and details experimental protocols for researchers to assess the stability of their own conjugates.
Comparative Stability of Bioconjugation Linkages
The choice of linkage chemistry is a crucial design parameter in the development of bioconjugates. The stability of the bond connecting the payload to the biomolecule directly impacts the conjugate's pharmacokinetic profile and therapeutic index. Carbamate bonds, formed from the reaction of an NHS carbonate ester with a primary amine, offer a unique stability profile compared to other common linkages.
Generally, the stability of these linkages under physiological conditions (pH 7.4, 37°C) follows this trend:
Amide > Carbamate > Ester
-
Amide bonds are known for their exceptional stability due to resonance delocalization, making them resistant to hydrolysis under physiological conditions. They are often employed when a non-cleavable linker is desired.
-
Ester bonds are significantly more susceptible to hydrolysis, especially at physiological pH, which can be advantageous for prodrugs requiring rapid release. However, this can also lead to premature cleavage in circulation.
-
Carbamate bonds offer an intermediate level of stability.[1][2] They are generally more stable than esters but more susceptible to acidic and enzymatic hydrolysis than amides.[1][2] The stability of a carbamate bond is influenced by its chemical environment, including the nature of the substituents on the nitrogen and oxygen atoms.[1] N,N-disubstituted carbamates are notably more stable towards hydrolysis than their N-monosubstituted counterparts.[1]
Quantitative Stability Data
| Linkage Type | pH 5.5 (Endosomal) | pH 7.4 (Physiological) | Stability Notes |
| Amide | > 1000 hours | > 1000 hours | Highly stable, generally considered non-cleavable under physiological conditions. |
| Carbamate (N,N-disubstituted) | 24 - 72 hours | > 200 hours | Stable at physiological pH, with increased hydrolysis at acidic pH.[3][4] |
| Ester | < 10 hours | < 24 hours | Prone to hydrolysis, especially at physiological and slightly basic pH. |
Note: The data presented are illustrative and based on published values for analogous linker chemistries. Actual stability will depend on the specific molecular context of the conjugate.
Experimental Protocols
To empower researchers to quantitatively assess the stability of the carbamate bond in their specific bioconjugates, we provide the following detailed experimental protocols.
Protocol 1: HPLC-Based Stability Assay
This protocol describes a High-Performance Liquid Chromatography (HPLC) method to monitor the stability of a bioconjugate over time by quantifying the amount of intact conjugate remaining.
Materials:
-
Bioconjugate of interest (e.g., protein conjugated with this compound)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetate (B1210297) buffer, pH 5.5
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C4 or C18 reverse-phase HPLC column suitable for protein or peptide separation
-
Thermostated incubator
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of the bioconjugate in an appropriate buffer (e.g., PBS).
-
Dilute the stock solution to a final concentration of 1 mg/mL in pre-warmed PBS (pH 7.4) and acetate buffer (pH 5.5).
-
-
Incubation:
-
Incubate the samples at 37°C.
-
-
Time Points:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of each sample.
-
Immediately quench the reaction by adding an equal volume of cold ACN with 0.1% TFA to precipitate proteins and halt degradation.
-
For a time zero (T0) sample, quench immediately after adding the conjugate to the buffer.
-
-
Sample Processing:
-
Centrifuge the quenched samples at 14,000 x g for 10 minutes to pellet any precipitate.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Equilibrate the HPLC column with the initial mobile phase conditions.
-
Inject the sample onto the column.
-
Run a suitable gradient to separate the intact conjugate from any degradation products. A typical gradient for a protein conjugate might be:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: 5-95% B over 30 minutes
-
-
Monitor the elution profile at a suitable wavelength (e.g., 280 nm for proteins).
-
-
Data Analysis:
-
Identify the peak corresponding to the intact bioconjugate based on its retention time from the T0 sample.
-
Integrate the peak area of the intact conjugate at each time point.
-
Calculate the percentage of intact conjugate remaining at each time point relative to the T0 sample.
-
Plot the percentage of intact conjugate versus time and determine the half-life (t½) of the carbamate bond under each condition.
-
Visualizations of Experimental Workflows
The unique functionalities of the this compound enable its use in sophisticated experimental designs. Below are Graphviz diagrams illustrating two such workflows.
Caption: Workflow for Photo-Affinity Labeling and Identification of Interacting Proteins.
Caption: Workflow for Targeted Drug Delivery with Light-Triggered Release.
References
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Self-Immolative Linker for the pH-Responsive Release of Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Self-Immolative Linker for the pH-Responsive Release of Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
case studies demonstrating the utility of PC Azido-PEG3-NHS carbonate ester in research
For researchers, scientists, and drug development professionals, the precise and controlled linkage of molecules is paramount for developing sophisticated assays, targeted therapeutics, and advanced research tools. PC Azido-PEG3-NHS carbonate ester is a versatile heterobifunctional linker that offers a unique combination of amine reactivity, a flexible polyethylene (B3416737) glycol (PEG) spacer, a clickable azide (B81097) group, and a photocleavable o-nitrobenzyl group. This guide provides an objective comparison of its performance with alternative bioconjugation strategies, supported by experimental data and detailed protocols.
Product Overview and Mechanism of Action
This compound integrates three key functionalities:
-
N-Hydroxysuccinimide (NHS) Carbonate Ester: This moiety reacts efficiently with primary amines (e.g., lysine (B10760008) residues on proteins) under mild basic conditions to form stable carbamate (B1207046) bonds.
-
Azide Group (N₃): The azide serves as a handle for "click chemistry," specifically the highly efficient and bioorthogonal Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction enables covalent linkage to molecules functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO), without the need for a cytotoxic copper catalyst.
-
Photocleavable (PC) Linker: The o-nitrobenzyl carbonate linkage can be cleaved upon exposure to UV light (typically around 365 nm), allowing for the controlled release of the conjugated molecule.
This combination of features makes this compound a powerful tool for applications requiring spatiotemporal control over molecular interactions.
Comparison with Alternative Linkers
The utility of this compound can be best understood by comparing it to other commercially available linkers with overlapping functionalities.
Data Presentation: Performance Comparison of Bioconjugation Linkers
| Feature | This compound | Azido-PEG5-NHS Ester (Non-Photocleavable) | Biotin-PEG4-NHS Ester | DBCO-PEG4-NHS Ester |
| Primary Target | Primary Amines (-NH₂) | Primary Amines (-NH₂) | Primary Amines (-NH₂) | Primary Amines (-NH₂) |
| Secondary Functionality | Azide (for SPAAC) & Photocleavage | Azide (for SPAAC) | Biotin (for Streptavidin binding) | DBCO (for SPAAC) |
| Cleavability | Photocleavable (UV light, ~365 nm) | Non-cleavable | Non-cleavable | Non-cleavable |
| Quantum Yield (Φ) of Photocleavage | Not specifically reported; typical for o-nitrobenzyl esters is 0.01–0.63.[1][2] | N/A | N/A | N/A |
| SPAAC Reaction Rate (k₂) with DBCO | Dependent on DBCO derivative; typical rates are 0.1 to 1 M⁻¹s⁻¹.[3] | Dependent on DBCO derivative; typical rates are 0.1 to 1 M⁻¹s⁻¹.[3] | N/A | N/A |
| Key Advantage | Spatiotemporal control of release | Stable linkage for click chemistry | Strong, stable binding to streptavidin | Direct conjugation to azide-modified molecules |
| Considerations | Potential for photodamage to sensitive biomolecules.[1] | Lacks release mechanism | Requires streptavidin for detection/capture | Can be sterically hindered |
Case Study: Photoactivated Growth Factor Release from a Bio-orthogonally Crosslinked Hydrogel
A compelling demonstration of this compound's utility is found in a study on the regeneration of corneal defects.[4] In this research, a photocleavable and bio-orthogonally crosslinked hydrogel was fabricated to achieve on-demand release of Epidermal Growth Factor (EGF).
Experimental Workflow:
-
EGF Functionalization: Recombinant Human Epidermal Growth Factor (EGF) was functionalized with this compound. The NHS ester moiety reacted with primary amines on the surface of EGF.
-
Hydrogel Component Preparation:
-
Hyaluronic acid was modified with DBCO-PEG-NHS ester to create a strained alkyne-functionalized component.
-
Collagen was modified with Azido-PEG5-NHS ester to introduce azide groups, forming the second hydrogel component.
-
-
Hydrogel Formation and EGF Immobilization: The azide-functionalized EGF (via the PC linker) was first "clicked" onto the DBCO-functionalized hyaluronic acid via SPAAC. This mixture was then combined with the azide-functionalized collagen, leading to hydrogel formation through further SPAAC reactions.
-
Photoactivated Release: Upon irradiation with UV light, the o-nitrobenzyl linker within the this compound cleaved, releasing the EGF from the hydrogel matrix. This allowed for controlled, localized delivery of the growth factor to the corneal defect.
Comparison with a Non-Photocleavable Control:
A control hydrogel was synthesized using the non-photocleavable Azido-PEG5-NHS ester to link EGF. As expected, this hydrogel did not release EGF upon UV irradiation, demonstrating the specific utility of the photocleavable linker in achieving controlled release.
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with this compound
This protocol outlines the first step of conjugating the linker to a protein of interest.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5[5]
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[5]
-
Prepare Linker Stock Solution: Immediately before use, dissolve the this compound in DMSO or DMF to a concentration of 10 mg/mL.
-
Reaction: Add a 5- to 20-fold molar excess of the linker stock solution to the protein solution. The optimal ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).
-
Quantification: Determine the concentration of the labeled protein using a standard protein assay (e.g., BCA). The degree of labeling can be assessed using mass spectrometry.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the "click" reaction between the azide-functionalized protein and a DBCO-containing molecule.
Materials:
-
Azide-labeled protein (from Protocol 1)
-
DBCO-functionalized molecule (e.g., DBCO-modified surface, DBCO-fluorophore)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation: Dissolve the azide-labeled protein and the DBCO-functionalized molecule in the reaction buffer.
-
Reaction: Mix the reactants at a desired molar ratio (typically ranging from 1:1 to 1:5, azide:DBCO).
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction time may need to be optimized depending on the specific reactants and their concentrations. Reaction kinetics for SPAAC are typically described by a second-order rate constant, which can range from approximately 0.01 to over 1 M⁻¹s⁻¹.[3]
-
Analysis: The success of the conjugation can be analyzed by methods such as SDS-PAGE (which will show a shift in molecular weight), mass spectrometry, or functional assays.
Protocol 3: Photocleavage of the o-Nitrobenzyl Linker
This protocol details the light-induced cleavage of the linker.
Materials:
-
Bioconjugate containing the this compound linker
-
UV light source (e.g., a UV lamp with an output centered around 365 nm)
-
Appropriate buffer for the released molecule
Procedure:
-
Sample Preparation: Place the bioconjugate solution in a UV-transparent cuvette or plate.
-
Irradiation: Expose the sample to UV light (e.g., 365 nm). The duration and intensity of the light will need to be optimized. Typical cleavage times for o-nitrobenzyl linkers can range from minutes to hours.
-
Analysis of Cleavage: The release of the conjugated molecule can be monitored by various techniques, including HPLC, mass spectrometry, or by detecting the activity of the released molecule.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for using this compound.
Caption: Logical relationships of the functional components of the linker.
References
A Comparative Guide to the Biocompatibility of Amine-Reactive PEGylated Conjugates for Advanced Drug Development
For researchers, scientists, and drug development professionals, the selection of a bioconjugation linker is a critical decision that profoundly impacts the efficacy, stability, and safety of therapeutic candidates. This guide provides an objective comparison of the biocompatible properties of conjugates prepared with the photocleavable PC Azido-PEG3-NHS carbonate ester and other common amine-reactive PEGylated linkers. By examining the available experimental data on cytotoxicity, immunogenicity, and in vivo stability, this document aims to equip you with the necessary information to make an informed choice for your specific research needs.
Executive Summary
The biocompatibility of a bioconjugate is a multifactorial issue influenced by the linker chemistry, the nature of the conjugated molecule, and the biological environment. This compound is a novel photocleavable linker offering precise spatiotemporal control over payload release. However, a comprehensive evaluation of its biocompatibility in comparison to more established alternatives is crucial. This guide will compare the expected biocompatibility of this compound conjugates with data available for three classes of alternatives:
-
Standard Azido-PEG-NHS Ester: For copper-catalyzed or copper-free click chemistry applications.
-
Maleimide-PEG-NHS Ester: For conjugation to thiol-containing molecules.
-
DBCO-PEG-NHS Ester: For copper-free strain-promoted alkyne-azide cycloaddition (SPAAC).
Comparison of Key Biocompatibility Parameters
The following tables summarize the key considerations and available data for the cytotoxicity, immunogenicity, and in vivo stability of bioconjugates prepared with these linkers.
Table 1: Cytotoxicity Comparison
| Linker Type | Expected/Observed Cytotoxicity | Key Considerations |
| This compound | Low (expected) | The PEG and azide (B81097) components are generally considered to have low cytotoxicity. The photocleavable unit's cytotoxicity would need to be assessed, especially for the cleavage byproducts. |
| Standard Azido-PEG-NHS Ester | Low | The primary concern is the potential for cytotoxicity from the copper catalyst used in copper-catalyzed azide-alkyne cycloaddition (CuAAC). This can be mitigated by using copper-chelating ligands.[1] |
| Maleimide-PEG-NHS Ester | Low | The maleimide (B117702) group itself can react with endogenous thiols, but at typical conjugation concentrations, the cytotoxicity is generally low. |
| DBCO-PEG-NHS Ester | Low | The dibenzocyclooctyne (DBCO) group is designed for bioorthogonality and generally exhibits low cytotoxicity, making it suitable for in vivo applications without the need for a toxic catalyst.[2][3] |
Table 2: Immunogenicity Comparison
| Linker Type | Expected/Observed Immunogenicity | Key Considerations |
| This compound | Low to Moderate (expected) | While PEG itself is considered to have low immunogenicity, the formation of anti-PEG antibodies is a known phenomenon. The overall immunogenicity will depend on the conjugated biomolecule and the host's immune status. |
| Standard Azido-PEG-NHS Ester | Low to Moderate | Similar to other PEGylated compounds, the potential for inducing an anti-PEG antibody response exists. |
| Maleimide-PEG-NHS Ester | Moderate to High | Studies have shown that maleimide conjugation can significantly enhance the immunogenicity of the conjugated molecule, which can be advantageous for vaccine development but a concern for therapeutics.[4][5] |
| DBCO-PEG-NHS Ester | Low to Moderate | The immunogenic profile is expected to be primarily driven by the PEG component and the conjugated biomolecule, similar to other PEGylated linkers. |
Table 3: In Vivo Stability Comparison
| Linker Type | Expected/Observed In Vivo Stability | Key Considerations |
| This compound | Moderate (expected) | The stability is dictated by the carbonate ester linkage. Carbonate esters are generally more susceptible to hydrolysis than amide bonds.[6][7] The photocleavable nature allows for controlled cleavage upon light exposure. |
| Standard Azido-PEG-NHS Ester | High | The NHS ester reacts with primary amines to form a highly stable amide bond.[8][9] |
| Maleimide-PEG-NHS Ester | Moderate | The thioether bond formed between the maleimide and a thiol is generally stable, but maleimide exchange with other thiols in vivo can occur. |
| DBCO-PEG-NHS Ester | High | The amide bond formed by the NHS ester is stable, and the triazole ring formed during the subsequent click chemistry reaction is also highly stable in biological systems. |
Experimental Methodologies
To ensure a comprehensive evaluation of biocompatibility, a combination of in vitro and in vivo assays is recommended.
Cytotoxicity Assays
1. MTT/XTT Assay
-
Principle: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the tetrazolium salt (MTT or XTT) into a colored formazan (B1609692) product.
-
Protocol Outline:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the bioconjugate for a specified period (e.g., 24, 48, or 72 hours).
-
Add the MTT or XTT reagent to each well and incubate.
-
Measure the absorbance of the formazan product using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells.
-
Immunogenicity Assessment
1. Anti-PEG Antibody ELISA
-
Principle: An enzyme-linked immunosorbent assay (ELISA) can be used to detect and quantify the presence of anti-PEG antibodies in serum or plasma samples from animals or humans exposed to the PEGylated conjugate.
-
Protocol Outline:
-
Coat a 96-well plate with a PEG-conjugated protein (e.g., PEG-BSA).
-
Block the plate to prevent non-specific binding.
-
Add diluted serum/plasma samples to the wells and incubate.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG/IgM) that will bind to the anti-PEG antibodies.
-
Add a chromogenic substrate and measure the absorbance to quantify the amount of anti-PEG antibodies.
-
In Vivo Stability Assays
1. Pharmacokinetic Analysis
-
Principle: The stability of the bioconjugate in circulation can be assessed by measuring its concentration in plasma over time.
-
Protocol Outline:
-
Administer the bioconjugate to an animal model (e.g., mouse or rat).
-
Collect blood samples at various time points.
-
Process the blood to obtain plasma.
-
Quantify the concentration of the intact bioconjugate in the plasma using techniques such as ELISA or liquid chromatography-mass spectrometry (LC-MS).
-
Determine the pharmacokinetic parameters, including the half-life of the conjugate.
-
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the underlying biological rationale, the following diagrams are provided.
Caption: Workflow for in vitro cytotoxicity assessment using MTT/XTT assays.
Caption: Signaling pathway for the induction of an anti-PEG antibody response.
Conclusion
The choice of a bioconjugation linker is a critical step in the development of novel therapeutics. While this compound offers the advantage of photocleavability for controlled payload release, its biocompatibility profile is not yet well-documented in the public domain. Based on the chemistry of its components, it is expected to have low cytotoxicity and a low to moderate potential for immunogenicity, similar to other PEGylated linkers. However, the stability of the carbonate ester linkage may be lower than that of the more common amide bond.
In contrast, standard Azido-PEG-NHS esters and DBCO-PEG-NHS esters, when used in their respective click chemistry applications, provide highly stable conjugates with generally low cytotoxicity and immunogenicity, with the caveat of potential copper toxicity for the former. Maleimide-PEG-NHS esters are also widely used but may present a higher risk of immunogenicity.
For researchers and drug developers, it is imperative to conduct thorough biocompatibility studies on their specific bioconjugates. The experimental protocols and comparative data presented in this guide provide a framework for making an informed decision on the most appropriate linker for a given application, balancing the need for controlled release with the requirements for safety and stability.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. Preparation of Protein A Membrane Adsorbers Using Strain-Promoted, Copper-Free Dibenzocyclooctyne (DBCO)-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maleimide conjugation markedly enhances the immunogenicity of both human and murine idiotype-KLH vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Azide PEG NHS, N3-PEG-NHS - Biopharma PEG [biochempeg.com]
- 9. youtube.com [youtube.com]
A Researcher's Guide to the Quantitative Analysis of Photoreleased Molecules
For researchers, scientists, and drug development professionals, the precise quantification of molecules released from photocleavable (or "caged") compounds is paramount for understanding complex biological processes and developing novel therapeutics. This guide provides an objective comparison of three widely used analytical techniques—UV-Visible (UV-Vis) Spectroscopy, Fluorescence Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the quantitative analysis of photoreleased molecules, with a focus on the neurotransmitter glutamate (B1630785).
This guide offers a comprehensive overview of each technique, including detailed experimental protocols, a quantitative performance comparison, and visual representations of a relevant signaling pathway and a general experimental workflow.
Comparison of Analytical Techniques
The choice of analytical technique for quantifying photoreleased molecules depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Below is a comparative summary of UV-Vis Spectroscopy, Fluorescence Spectroscopy, and LC-MS.
| Feature | UV-Vis Spectroscopy | Fluorescence Spectroscopy | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Measures the absorbance of light by a molecule at a specific wavelength. | Measures the emission of light from a fluorescent molecule after excitation at a specific wavelength. | Separates molecules based on their physicochemical properties followed by mass-to-charge ratio detection. |
| Limit of Detection (LOD) for Glutamate | ~0.39 µg/mL[1] | ~1 µM (approximately 0.15 µg/mL)[2] | ~4.43 ng/mL (0.00443 µg/mL)[3] |
| Limit of Quantitation (LOQ) for Glutamate | ~1.19 µg/mL[1] | Not explicitly found, but typically higher than LOD. | ~30.9 ng/mL (0.0309 µg/mL)[3] |
| Linear Range for Glutamate | 20-200 µg/mL[1] | 0.3-5 µM[3] | 30.9 ng/mL to 22500 ng/mL[3] |
| Advantages | Simple, rapid, low-cost, and high-throughput.[1] | High sensitivity, high specificity, and can be used for in vitro and in vivo imaging. | Extremely high sensitivity and specificity, capable of identifying and quantifying molecules in complex mixtures. |
| Disadvantages | Lower sensitivity compared to other methods, susceptible to interference from other absorbing compounds. | Requires the analyte to be fluorescent or derivatized with a fluorescent tag, can be affected by photobleaching and environmental factors. | Higher cost, more complex instrumentation and data analysis, and can be affected by matrix effects. |
| Typical Applications | Monitoring reaction kinetics, quantifying pure or simple mixtures. | Quantifying low concentrations of fluorescent molecules, cellular imaging. | Quantification of analytes in complex biological samples, metabolomics, proteomics. |
Note: The LOD, LOQ, and linear range values are compiled from different sources and may not be directly comparable as they were not determined in a single head-to-head study.
Signaling Pathway: Glutamate Receptor Activation
The photorelease of caged glutamate is a powerful technique used in neuroscience to study synaptic transmission and plasticity. Once released, glutamate binds to and activates ionotropic receptors such as AMPA and NMDA receptors, leading to a cascade of downstream signaling events.
Caption: Glutamate receptor signaling pathway initiated by photocleavage.
Experimental Workflow for Quantitative Analysis
The following diagram illustrates a general workflow for the quantitative analysis of a photoreleased molecule using one of the discussed analytical techniques.
Caption: General experimental workflow for photocleavage and analysis.
Detailed Experimental Protocols
Here are detailed protocols for the quantification of photoreleased glutamate using UV-Vis Spectroscopy, Fluorescence Spectroscopy, and LC-MS.
UV-Vis Spectroscopy Protocol
This protocol is adapted for monitoring the kinetics of glutamate release from a caged compound that exhibits a change in absorbance upon photocleavage.
Materials:
-
Caged glutamate compound with a distinct UV-Vis absorbance spectrum from the released glutamate and byproducts.
-
UV-transparent cuvettes (quartz).
-
UV-Vis spectrophotometer with kinetic measurement capabilities.
-
UV light source for photocleavage (e.g., 365 nm lamp).
-
Appropriate buffer solution.
Procedure:
-
Prepare a stock solution of the caged glutamate compound in the desired buffer.
-
Determine the optimal wavelength for monitoring the reaction. This is typically the wavelength of maximum absorbance of the caged compound that decreases upon photocleavage.
-
Set up the spectrophotometer to measure absorbance at the chosen wavelength in kinetic mode.
-
Pipette the caged glutamate solution into a quartz cuvette and place it in the spectrophotometer.
-
Record a baseline absorbance reading before illumination.
-
Initiate photocleavage by turning on the UV light source directed at the cuvette.
-
Monitor the decrease in absorbance over time. The rate of absorbance change is proportional to the rate of photocleavage.
-
Convert absorbance to concentration using a calibration curve prepared with known concentrations of the caged glutamate.
Fluorescence Spectroscopy Protocol
This protocol is based on a commercially available glutamate assay kit that uses an enzymatic reaction to produce a fluorescent product.[3][4]
Materials:
-
Glutamate assay kit (containing glutamate oxidase, horseradish peroxidase, and a fluorescent probe).
-
Black, flat-bottom 96-well microplate.
-
Fluorescence microplate reader with excitation/emission at ~540/590 nm.
-
Glutamate standard solution.
-
Photocleavage setup as described for UV-Vis.
Procedure:
-
Prepare glutamate standards by serial dilution of the glutamate standard solution.
-
Perform photocleavage of the caged glutamate solution in a separate container.
-
Prepare the reaction mixture according to the glutamate assay kit instructions.
-
Pipette 50 µL of the photoreleased glutamate samples and glutamate standards into the wells of the 96-well plate.
-
Add 50 µL of the reaction mixture to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using the microplate reader.
-
Construct a standard curve by plotting the fluorescence intensity of the standards against their concentrations.
-
Determine the concentration of glutamate in the photoreleased samples from the standard curve.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This protocol provides a general framework for the highly sensitive and specific quantification of glutamate using LC-MS/MS.[5][6]
Materials:
-
HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column.
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
-
Glutamate standard solution.
-
Isotopically labeled internal standard (e.g., d5-glutamate).
-
Photocleavage setup.
Procedure:
-
Perform photocleavage of the caged glutamate solution.
-
Spike the photoreleased glutamate samples and glutamate standards with the internal standard.
-
Prepare a calibration curve by serial dilution of the glutamate standard.
-
Set up the LC-MS/MS method , including the mobile phase gradient, column temperature, and mass spectrometer parameters (e.g., MRM transitions for glutamate and the internal standard).
-
Inject the samples and standards into the LC-MS/MS system.
-
Integrate the peak areas for glutamate and the internal standard in the resulting chromatograms.
-
Calculate the ratio of the glutamate peak area to the internal standard peak area .
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of glutamate in the photoreleased samples from the calibration curve.
References
- 1. Studies on the UV spectrum of poly(γ-glutamic acid) based on development of a simple quantitative method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid analysis of glutamate, glutamine and GABA in mice frontal cortex microdialysis samples using HPLC coupled to electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
comparison of different quenching agents for PC Azido-PEG3-NHS carbonate ester reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation, the precise control of chemical reactions is paramount to ensure the desired product's purity and functionality. Reactions involving N-hydroxysuccinimide (NHS) esters, such as PC Azido-PEG3-NHS carbonate ester, require an effective quenching step to terminate the reaction and consume any unreacted ester. This guide provides a comprehensive comparison of commonly used quenching agents, supported by available experimental data, to aid in the selection of the most appropriate reagent for your specific application.
Introduction to Quenching NHS Ester Reactions
This compound is a valuable tool in bioconjugation, enabling the attachment of a photo-cleavable azide-PEG linker to primary amine-containing molecules like proteins and antibodies. The NHS ester moiety reacts with primary amines to form stable amide bonds. To ensure a homogenous product and prevent unwanted side reactions, any excess NHS ester must be deactivated or "quenched" after the desired conjugation has occurred. This is typically achieved by adding a small molecule containing a primary amine that rapidly reacts with the remaining NHS ester.
Comparison of Common Quenching Agents
The selection of a quenching agent can influence not only the efficiency of the quenching process but also the potential for side reactions and the ease of downstream purification. The most frequently employed quenching agents for NHS ester reactions are Tris, glycine (B1666218), and ethanolamine (B43304). Hydroxylamine (B1172632) and methylamine (B109427) have also been investigated and offer distinct advantages in specific contexts.
| Quenching Agent | Typical Concentration | Reaction Time | Key Considerations |
| Tris | 20-100 mM[1] | 15-60 minutes | Commonly used and effective. Can be prepared as a stock solution (e.g., 1M Tris-HCl, pH 8.0). May have the potential to reverse some cross-linking reactions in specific contexts (formaldehyde cross-linking)[2]. |
| Glycine | 20-100 mM | 15-60 minutes | A simple amino acid that is effective for quenching. Can be prepared as a stock solution. |
| Ethanolamine | 20-50 mM | 15-60 minutes | Another effective primary amine for quenching. |
| Hydroxylamine | ~300 mM (0.4 M used in some studies)[3] | 30-60 minutes | Also effective at reversing O-acylation side-products, a known side reaction of NHS esters with serine, threonine, and tyrosine residues[3]. |
| Methylamine | ~300 mM (0.4 M used in some studies)[3] | 30-60 minutes | Demonstrated to be more efficient than hydroxylamine at both quenching and reversing O-acylation side-products[3]. |
Note: The optimal concentration and reaction time should be empirically determined for your specific reaction conditions.
Quantitative Performance Data
A study by Gygi et al. provided a quantitative comparison of hydroxylamine and methylamine for quenching Tandem Mass Tag™ (TMT™) reagents, which are NHS esters. Their findings indicate that methylamine is a more efficient quenching agent and is superior in reversing the O-acylation of serine and threonine residues, a common side reaction with NHS esters.
In their experiments, quenching a TMTzero™ labeling reaction with 0.4 M methylamine for 1 hour resulted in a significant reduction of "over-labeled" peptides (peptides with O-acyl esters) compared to quenching with 0.4 M hydroxylamine under the same conditions[3]. Furthermore, methylamine treatment led to a notable increase in the number of identified peptides in mass spectrometry analysis, suggesting a cleaner and more complete reaction[3]. While Tris was used as a control in this study, a direct quantitative comparison of its quenching efficiency against hydroxylamine and methylamine was not the primary focus.
Another study provided kinetic data for the reaction of an mPEG-NHS ester with ethanolamine, demonstrating a rapid reaction with over 90% of the NHS ester consumed within minutes at a concentration of 0.83 mmol/L. This indicates that ethanolamine is a fast and effective quenching agent.
Impact on the Azide (B81097) Moiety
A critical consideration when working with this compound is the stability of the azide group. The azide functionality is essential for subsequent "click chemistry" reactions. The reviewed literature does not indicate any specific adverse reactions between Tris, glycine, or ethanolamine and the azide group under typical quenching conditions. Azides are generally stable but can be reduced to amines in the presence of strong reducing agents[4]. The mild, primary amine-based quenching agents discussed here are not expected to reduce the azide group. Formulations of Tris-azide buffers are also commercially available, suggesting compatibility[5][6][7].
Experimental Protocols
Below are generalized protocols for quenching NHS ester reactions. These should be optimized for your specific experimental setup.
General Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Second-generation method for analysis of chromatin binding with formaldehyde–cross-linking kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 6. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
Safety Operating Guide
Essential Guide to the Safe Disposal of PC Azido-PEG3-NHS Carbonate Ester
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents is paramount to ensuring laboratory safety and environmental responsibility. This document provides a detailed, step-by-step guide for the safe disposal of PC Azido-PEG3-NHS carbonate ester, a photocleavable linker used in bioconjugation.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following disposal procedures are based on information from the SDS of structurally similar compounds, including Azido-PEG3-NHS ester and N-(Azido-PEG2)-N-Boc-PEG3-NHS ester, as well as general principles for the disposal of polyethylene (B3416737) glycol (PEG) compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for compliance with local, state, and federal regulations.
I. Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat is mandatory.
-
Respiratory Protection: If handling outside of a fume hood, a respirator may be necessary. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
II. Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the disposal of this compound.
Step 1: Small Quantities and Spills
For small spills or residual amounts of the compound:
-
Absorb the material with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.
-
Collect the absorbed material into a designated, labeled waste container.
-
Decontaminate the spill area and any affected equipment by wiping with a suitable solvent (e.g., ethanol (B145695) or isopropanol), followed by soap and water.
-
Dispose of all contaminated materials, including cleaning supplies, as hazardous chemical waste.
Step 2: Unused or Waste Product
For larger quantities of unused or waste this compound:
-
Do not dispose of this chemical down the drain or in regular trash.
-
Transfer the waste material into a clearly labeled, sealed container. The label should include the full chemical name: "this compound".
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Arrange for collection and disposal by a licensed chemical waste disposal contractor.
Step 3: Contaminated Labware
-
Rinse any contaminated glassware or lab equipment thoroughly with a suitable solvent (e.g., ethanol, methanol, or a solvent in which the compound is soluble, such as DMSO, DCM, or DMF) to remove all traces of the chemical.[1]
-
Collect the initial rinsate as hazardous chemical waste.
-
Subsequent rinses with soap and water can typically be disposed of down the drain, but confirm this with your local EHS guidelines.
III. Chemical Hazard and Reactivity Profile
Understanding the chemical properties of this compound is crucial for safe handling and disposal.
| Property | Information |
| Chemical Formula | C₂₆H₃₆N₆O₁₃[2][3] |
| Molecular Weight | 640.6 g/mol [2][3] |
| Appearance | Colorless to light yellow oil[3] |
| Known Hazards | Based on similar compounds, may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation. |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. |
| Hazardous Decomposition | Under fire conditions, may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and other toxic fumes. |
| Storage | Store at -20°C in a tightly sealed container.[1][2] |
IV. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling PC Azido-PEG3-NHS Carbonate Ester
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with reactive chemical compounds. This guide provides essential, immediate safety and logistical information for handling PC Azido-PEG3-NHS carbonate ester, a photocleavable linker used for labeling primary amines in proteins and other molecules. [1][2] Adherence to these protocols is critical for minimizing risks and ensuring proper disposal.
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3][4] The following procedures are based on established safety protocols for handling azide-containing compounds, NHS esters, and PEGylated reagents.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles that meet ANSI Z.87.1 standards. A face shield should be worn over safety glasses when there is a risk of explosion or splash.[5][6] | Protects eyes from chemical splashes and potential projectiles. |
| Hand Protection | Double gloving is recommended. A chemical-resistant outer glove (e.g., nitrile) over a more robust inner glove. For handling azides of high toxicity, Silver Shield™ gloves worn under nitrile gloves are recommended.[5] Gloves must be inspected before use and disposed of properly after handling. | Prevents skin contact with the hazardous chemical.[3] Azides can be absorbed through the skin.[7] |
| Body Protection | A long-sleeved laboratory coat must be worn.[7] For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is advised. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[6][8] If a fume hood is not available or insufficient, a NIOSH-approved respirator may be necessary; consult with your institution's Environmental Health & Safety (EH&S) department.[6] | Prevents respiratory irritation from inhaling the compound.[3] |
| Additional Protection | A blast shield should be placed between the user and the experimental setup, particularly when working with larger quantities or when there is a potential for energetic decomposition of the azide (B81097).[5] | Provides an extra layer of protection from unexpected reactions. |
Operational Plan: Step-by-Step Handling and Experimental Protocol
Proper handling from receipt to disposal is critical. This section outlines the procedural steps for safe use in the laboratory.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and oxidizing agents.[7] The pure form should be stored at -20°C.[9]
-
Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.
Experimental Protocol: General Handling and Use
This compound is sensitive to moisture.[10]
-
Preparation: Before opening, allow the container to warm to room temperature to prevent condensation.[10]
-
Work Area: All manipulations must be conducted in a properly functioning chemical fume hood.[5] The work surface should be clean and free of clutter.
-
Dispensing: Use plastic or ceramic spatulas to handle the solid material to avoid the formation of explosive metal azides.[5]
-
Dissolving:
-
Reaction:
-
The reaction of NHS esters with primary amines is pH-dependent, with an optimal pH range of 8.3-8.5.[11][13]
-
Commonly used buffers include 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer.[13] Avoid buffers containing primary amines, such as Tris.[13]
-
Add the NHS ester solution to the solution of the amine-containing molecule and mix well.[13]
-
The reaction can be carried out for 1-4 hours at room temperature or overnight on ice.[11]
-
-
Purification: The resulting conjugate can be purified using methods such as gel filtration, chromatography, or precipitation (e.g., with ethanol (B145695) or acetone (B3395972) for proteins and nucleic acids).[11][13]
Disposal Plan: Step-by-Step Waste Management
Proper segregation and disposal of chemical waste are critical to laboratory safety and environmental responsibility.
Waste Segregation and Storage
-
Dedicated Waste Container: All solid and liquid waste containing this compound must be collected in a clearly labeled, dedicated hazardous waste container.[5]
-
No Mixing: Do not mix azide waste with other chemical waste streams, especially acidic or metallic waste, to prevent the formation of highly toxic and explosive hydrazoic acid or explosive metal azides.[5][7]
-
Storage of Waste: Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials, until it is collected by your institution's EH&S department.
Decontamination of Glassware
-
Initial Rinse: Glassware that has been in contact with the compound should be rinsed with a suitable organic solvent (e.g., the solvent used in the reaction) in a chemical fume hood. This rinsate must be collected as hazardous waste.
-
Deactivation of Residual Azide: A common method for deactivating residual azides involves rinsing with a freshly prepared 10% sodium nitrite (B80452) solution, followed by a 10% solution of dilute acid (e.g., acetic acid), and then copious amounts of water. This process should also be carried out in a fume hood.[5]
-
Final Cleaning: After decontamination, glassware can be washed using standard laboratory procedures.
Spill Management
-
Small Spills: If a small spill occurs and you are trained to handle it, use non-sparking tools and an inert absorbent material to clean it up. Place the absorbed material into the designated hazardous waste container.[5]
-
Large Spills: For larger spills, evacuate the laboratory immediately and contact your institution's EH&S department.[5]
Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound, 1802907-96-5 | BroadPharm [broadpharm.com]
- 2. PC Azido-PEG3-NHS carbonate ester_1802907-96-5_新研博美 [xinyanbm.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. benchchem.com [benchchem.com]
- 6. utoledo.edu [utoledo.edu]
- 7. chemistry.unm.edu [chemistry.unm.edu]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
